molecular formula C7H5ClN2O4 B045655 Methyl 6-chloro-5-nitronicotinate CAS No. 59237-53-5

Methyl 6-chloro-5-nitronicotinate

Cat. No.: B045655
CAS No.: 59237-53-5
M. Wt: 216.58 g/mol
InChI Key: BRPREIDVQXJOJH-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-nitronicotinate (CAS 59237-53-5) is a high-purity organic compound supplied as a yellowish powder with a molecular weight of 216.58 g/mol and a melting point in the range of 76-98°C . It is characterized by its molecular formula C7H5ClN2O4 and is soluble in organic solvents such as ethanol and acetone . This compound serves as a versatile and critical building block in medicinal chemistry and pharmaceutical research. It is primarily used as a key intermediate in the synthesis of various pharmacologically active molecules, including potential anti-inflammatory, antibacterial, and antifungal agents . Its specific value lies in its functional groups, which allow for further chemical modifications, making it a valuable precursor for the development of new chemical entities . As a retinoid acid derivative, it has been identified as a potent agonist of the retinoic acid receptor . Its lipophilicity facilitates crossing the blood-brain barrier, and its mechanism of action involves binding to nuclear transcriptional activators to regulate gene expression, which is a pathway of significant interest in oncological and dermatological research . Please note that this product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, as it may pose hazards such as causing skin and eye irritation or specific organ toxicity upon single exposure .

Properties

IUPAC Name

methyl 6-chloro-5-nitropyridine-3-carboxylate
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InChI

InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3
Source PubChem
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InChI Key

BRPREIDVQXJOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40323982
Record name Methyl 6-chloro-5-nitronicotinate
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Molecular Weight

216.58 g/mol
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CAS No.

59237-53-5
Record name Methyl 6-chloro-5-nitro-3-pyridinecarboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. Methyl 6-chloro-5-nitronicotinate is a significant building block in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and applications.

Chemical Structure and Identification

This compound, also known by its IUPAC name methyl 6-chloro-5-nitropyridine-3-carboxylate, is a substituted pyridine derivative.[1][2] The core of the molecule is a pyridine ring, which is functionalized with a chloro group at the 6-position, a nitro group at the 5-position, and a methyl carboxylate group at the 3-position.

The definitive structure can be represented by the canonical SMILES string: COC(=O)C1=CC(=C(N=C1)Cl)--INVALID-LINK--[O-].[3][4]

Key Identifiers:

  • Molecular Formula: C₇H₅ClN₂O₄[1][2][3]

  • Molecular Weight: 216.58 g/mol [1][2]

  • CAS Number: 59237-53-5[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Melting Point 76 °C[3]
Boiling Point 317.8 °C at 760 mmHg[3]
Density 1.5 g/cm³[3]
Flash Point 146 °C[3]
Vapor Pressure 0.000375 mmHg at 25°C[3]
Refractive Index 1.572[3]
Storage Temperature Under inert gas (nitrogen or Argon) at 2-8°C[3]

Synthesis Protocol

This compound is typically synthesized from 5-nitro-6-hydroxynicotinic acid. The following is a general experimental procedure.[1]

Materials:

  • 5-nitro-6-hydroxynicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol

Procedure:

  • To a solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (4.7 equivalents), add a catalytic amount of DMF (0.15 equivalents).

  • Heat the reaction mixture to reflux for 8 hours.

  • After reflux, concentrate the mixture under vacuum to remove excess thionyl chloride.

  • Dissolve the resulting residue in dichloromethane and cool the solution to -40°C.

  • Slowly add methanol (1.4 equivalents) to the cooled solution, ensuring the internal temperature is maintained below -30°C.

  • Subsequently, add an aqueous solution of sodium bicarbonate (1 equivalent) and allow the mixture to gradually warm to room temperature.

  • Separate the organic phase and concentrate it under vacuum.

  • Purify the crude product by crystallization from ethanol to yield this compound.

This synthesis protocol can achieve a yield of approximately 90%.[1]

Caption: Synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its functional groups—the chloro, nitro, and methyl ester moieties—provide multiple reaction sites for further chemical transformations. A notable application is in the development of anticoccidial agents, which are used to treat and prevent coccidiosis, a parasitic disease affecting animals.[3]

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound.[5] It should be stored in a well-ventilated place, under an inert atmosphere, with the container tightly closed.[3][5]

References

An In-depth Technical Guide to Methyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 59237-53-5

This technical guide provides a comprehensive overview of Methyl 6-chloro-5-nitronicotinate, a pivotal intermediate in pharmaceutical and chemical synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

This compound, also known as methyl 6-chloro-5-nitropyridine-3-carboxylate, is a solid organic compound.[1][2] It serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds.[1][3]

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₄[3][4]
Molecular Weight 216.58 g/mol [4]
Melting Point 76 °C[2][3]
Boiling Point (Predicted) 317.8 ± 37.0 °C at 760 mmHg[2]
Density (Predicted) 1.500 ± 0.06 g/cm³[2]
Appearance Off-white to grey solid[2]
Storage Temperature 2-8°C under an inert gas (Nitrogen or Argon)[2][3]
Solubility Information not widely available, but likely soluble in common organic solvents like CH₂Cl₂ and ethanol based on its synthesis and purification.
InChIKey BRPREIDVQXJOJH-UHFFFAOYSA-N[2][4]
Canonical SMILES COC(=O)C1=CC(=C(N=C1)Cl)--INVALID-LINK--[O-][3]

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the chloro, nitro, and methyl ester groups will deshield these protons, shifting them downfield. A singlet corresponding to the methyl ester protons will be observed further upfield.

    • Predicted Chemical Shifts (CDCl₃):

      • δ 8.5 - 9.5 ppm (d, 1H, H on pyridine ring)

      • δ 8.0 - 9.0 ppm (d, 1H, H on pyridine ring)

      • δ ~4.0 ppm (s, 3H, -OCH₃)

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal. The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents.

    • Predicted Chemical Shifts (CDCl₃):

      • δ 160 - 170 ppm (C=O)

      • δ 120 - 160 ppm (5C, pyridine ring)

      • δ ~53 ppm (-OCH₃)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • Predicted Characteristic Absorption Bands:

    • ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

    • ~2950 cm⁻¹: C-H stretching of the methyl group.

    • ~1720-1740 cm⁻¹: Strong C=O stretching of the ester group.[5]

    • ~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C and C=N stretching of the pyridine ring.

    • ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Asymmetric and symmetric NO₂ stretching.

    • ~1200-1300 cm⁻¹: C-O stretching of the ester.

    • ~700-850 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Predicted m/z values:

    • [M]⁺: 216 and 218 (due to the presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

    • Loss of -OCH₃: m/z 185, 187.

    • Loss of -COOCH₃: m/z 157, 159.

Synthesis

This compound is typically synthesized from 6-hydroxy-5-nitronicotinic acid.[2]

Experimental Protocol: Synthesis of this compound[1]
  • Reagents:

    • 6-Hydroxy-5-nitronicotinic acid (1 eq.)

    • Thionyl chloride (SOCl₂) (4.7 eq.)

    • N,N-Dimethylformamide (DMF) (0.15 eq., catalytic)

    • Methanol (CH₃OH) (1.4 eq.)

    • Dichloromethane (CH₂Cl₂)

    • Aqueous sodium bicarbonate solution (NaHCO₃) (1 eq.)

    • Ethanol

  • Procedure:

    • To a solution of 6-hydroxy-5-nitronicotinic acid in thionyl chloride, add a catalytic amount of N,N-dimethylformamide.

    • Heat the reaction mixture to reflux for 8 hours.

    • After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride.

    • Dissolve the residue in dichloromethane and cool the solution to -40°C.

    • Slowly add methanol, ensuring the internal temperature does not exceed -30°C.

    • After the addition of methanol is complete, add an aqueous solution of sodium bicarbonate and allow the mixture to warm to room temperature.

    • Separate the organic phase and concentrate it under vacuum.

    • Purify the crude product by crystallization from ethanol to yield this compound.

  • Yield: 90%[1]

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process Reaction & Purification Steps 6-Hydroxy-5-nitronicotinic_acid 6-Hydroxy-5-nitronicotinic acid Chlorination Chlorination & Acid Chloride Formation 6-Hydroxy-5-nitronicotinic_acid->Chlorination SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Chlorination DMF DMF (catalyst) DMF->Chlorination Methanol Methanol Esterification Esterification Methanol->Esterification DCM Dichloromethane DCM->Esterification NaHCO3 aq. NaHCO₃ Workup Aqueous Workup NaHCO3->Workup Ethanol Ethanol Purification Crystallization Ethanol->Purification Chlorination->Esterification Intermediate Acid Chloride Esterification->Workup Workup->Purification Crude Product Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Reactivity and Applications

This compound is a versatile intermediate primarily utilized in nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nitro group and the pyridine nitrogen activate the chloro substituent for displacement by various nucleophiles.

General Reactivity: Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position is susceptible to substitution by nucleophiles such as amines, alcohols, and thiols. This reactivity is the basis for its use in the construction of more complex molecules. The reaction typically proceeds by the addition of the nucleophile to the carbon bearing the chlorine, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion. The rate of this reaction is enhanced by the presence of the ortho-nitro group.

Application in the Synthesis of PARP Inhibitors

This compound is a key starting material for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[1] While specific, detailed protocols for the synthesis of commercial PARP inhibitors from this starting material are proprietary, a general synthetic approach involves the nucleophilic substitution of the chloride with a suitable amine-containing fragment.

Generalized Experimental Protocol for Nucleophilic Substitution:

  • Reagents:

    • This compound (1 eq.)

    • Amine nucleophile (1-1.2 eq.)

    • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) (1.5-2 eq.)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Procedure:

    • Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the amine nucleophile and the base to the reaction mixture.

    • Heat the reaction to a temperature between 80-120 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous workup by partitioning the mixture between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Logical_Relationship Start This compound Reaction Nucleophilic Aromatic Substitution (SₙAr) Start->Reaction Intermediate Substituted Nicotinate Derivative Reaction->Intermediate Nucleophile Amine-containing Fragment Nucleophile->Reaction Base Non-nucleophilic Base Base->Reaction Solvent Polar Aprotic Solvent Solvent->Reaction Further_Steps Further Synthetic Modifications Intermediate->Further_Steps Product PARP Inhibitor Further_Steps->Product

Caption: Logical workflow for the synthesis of PARP inhibitors.

Other Applications

This compound also serves as an intermediate in the synthesis of:

  • Immunomodulators [1]

  • Sulfonamide nicotinic acid derivatives for the potential treatment of atherosclerosis.[1]

  • Anticoccidial agents for veterinary use.[1]

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • GHS Hazard Statements: [4][6]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: [7][8][9]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

    • P501: Dispose of contents/container in accordance with local regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of targeted cancer therapies like PARP inhibitors. Its well-defined synthesis and predictable reactivity in nucleophilic aromatic substitution reactions make it an important tool for medicinal chemists and drug development professionals. Proper handling and storage are essential due to its hazardous nature. This guide provides a foundational understanding of its properties and applications to support further research and development.

References

A Technical Guide to Methyl 6-chloro-5-nitronicotinate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-chloro-5-nitronicotinate, a pivotal chemical intermediate in the synthesis of a diverse range of pharmaceutical compounds. This document details its chemical identity, physicochemical properties, synthesis protocols, and significant applications in contemporary drug development, with a focus on its role in creating targeted therapies.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. Its formal IUPAC name is methyl 6-chloro-5-nitropyridine-3-carboxylate .[1][2] The compound is also known by several synonyms, including Methyl 6-chloro-5-nitropyridine-3-carboxylate and 6-Chloro-5-nitronicotinic acid methyl ester.[3]

Compound Identification
IdentifierValue
CAS Number 59237-53-5[1][3][4]
Molecular Formula C₇H₅ClN₂O₄[1][2][3][4]
Molecular Weight 216.58 g/mol [1][2][3][4]
InChI Key BRPREIDVQXJOJH-UHFFFAOYSA-N[5]
Canonical SMILES COC(=O)C1=CC(=C(N=C1)Cl)--INVALID-LINK--[O-][4]
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Melting Point 76 °C[3][4][5]
Boiling Point 317.8 ± 37.0 °C (Predicted)[3][4][5]
Density 1.500 ± 0.06 g/cm³ (Predicted)[3][4][5]
pKa -4.81 ± 0.10 (Predicted)[3][5]
Physical Form Off-white to grey solid[3][5]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[3][4][5]

Synthesis and Manufacturing

This compound is typically synthesized from 6-hydroxy-5-nitronicotinic acid. The process involves chlorination and subsequent esterification.

Synthetic Workflow

The diagram below illustrates a common synthetic route.

G cluster_0 Synthesis of this compound A 6-Hydroxy-5-nitronicotinic acid C Chlorination (Reflux, 8h) A->C Reacts with B SOCl₂ (Thionyl chloride) DMF (catalyst) B->C Reagents D Intermediate Acid Chloride C->D F Esterification (-40°C to RT) D->F Reacts with E Methanol (CH₃OH) E->F Reagent G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a generalized procedure for the synthesis of this compound.[3][5]

  • Chlorination:

    • To a solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (SOCl₂, 4.7 equivalents), add a catalytic amount of N,N-dimethylformamide (DMF, 0.15 equivalents).

    • Heat the reaction mixture to reflux and maintain for 8 hours.

    • After completion, concentrate the mixture under vacuum to remove excess thionyl chloride.

  • Esterification and Work-up:

    • Dissolve the concentrated residue in dichloromethane (CH₂Cl₂).

    • Cool the solution to -40°C.

    • Slowly add methanol (1.4 equivalents) while ensuring the internal temperature does not exceed -30°C.

    • After the addition is complete, add an aqueous solution of sodium bicarbonate (NaHCO₃, 1 equivalent) and allow the mixture to gradually warm to room temperature.

    • Separate the organic phase and concentrate it under vacuum.

  • Purification:

    • Purify the crude product by crystallization from ethanol to yield this compound. The typical yield for this process is around 90%.[3]

Applications in Drug Development

This compound serves as a versatile intermediate for the synthesis of various high-value pharmaceutical compounds. Its reactive sites allow for diverse chemical modifications, making it a crucial component in building complex molecular architectures.

G cluster_0 Role as a Pharmaceutical Intermediate A This compound B PARP Inhibitors (Oncology) A->B Precursor for C Immunomodulators A->C Precursor for D Anticoccidial Agents (Veterinary Medicine) A->D Precursor for E Sulfonamide Nicotinic Acid Derivatives (Atherosclerosis) A->E Precursor for

Caption: Key drug classes derived from this compound.

PARP Inhibitors

This compound is an important building block in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[3][5] PARP inhibitors are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

The diagram below outlines the simplified signaling pathway of PARP inhibition.

G cluster_0 Mechanism of Action of PARP Inhibitors A Single-Strand DNA Break B PARP Enzyme A->B recruits C DNA Repair B->C mediates E PARP Trapping & Inhibition of Repair B->E leads to F Double-Strand Break (at replication fork) C->F prevents D PARP Inhibitor D->B blocks E->F causes G Homologous Recombination (in healthy cells) F->G repaired by I Defective Homologous Recombination (e.g., BRCA-mutated cancer cells) F->I cannot be repaired by H Cell Survival G->H J Cell Death (Apoptosis) I->J

Caption: Simplified signaling pathway of PARP inhibition in cancer cells.

Other Therapeutic Areas
  • Anticoccidial Agents: This compound is a precursor for synthesizing agents used in veterinary medicine to treat coccidiosis, a parasitic disease affecting livestock.[3][4]

  • Immunomodulators: It is utilized in the development of molecules that can modify the immune system's functioning.[3][5]

  • Atherosclerosis Treatments: It is a key intermediate for sulfonamide nicotinic acid derivatives being investigated for the treatment of atherosclerosis.[3][5]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and storage.

Hazard Identification

The compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6][7]

  • Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[6][7]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere.[6][7] Store locked up.[6][7]

  • First Aid: In case of inhalation, remove the person to fresh air. If skin or eye contact occurs, rinse cautiously with water for several minutes. If swallowed or if you feel unwell, call a poison center or doctor.[6][7]

References

Physical and chemical properties of Methyl 6-chloro-5-nitronicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 6-chloro-5-nitronicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its characteristics, synthesis, and its role in the development of targeted therapies, particularly PARP inhibitors.

Chemical and Physical Properties

This compound, with the CAS number 59237-53-5, is a pyridine derivative characterized by the presence of chloro, nitro, and methyl ester functional groups. These features make it a versatile building block in organic synthesis.

Physical Properties

The physical properties of this compound are summarized in the table below. It is a solid at room temperature.[1]

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₄[2][3]
Molecular Weight 216.58 g/mol [2][3]
Melting Point 76 °C[4]
Boiling Point 317.8 °C (Predicted)[4]
Density 1.5 g/cm³ (Predicted)[4]
Appearance Solid[1]
Water Solubility 357.53 mg/L (Predicted)[5]
Chemical Properties

The chemical reactivity of this compound is dictated by its functional groups. The electron-withdrawing nitro group and the chlorine atom make the pyridine ring susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis under acidic or basic conditions.

Spectral Data

While specific peak data from experimental spectra are not publicly available in comprehensive detail, FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry data are available from various chemical suppliers.[6][7][8] Researchers can typically request this information directly from the vendors. Based on the structure, the following spectral characteristics are expected:

  • 1H NMR: Signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methyl ester protons.

  • 13C NMR: Resonances for the carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester, N-O stretching of the nitro group, and C-Cl stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of its structure. Predicted m/z values for various adducts are available.[9]

Experimental Protocols

Synthesis of this compound

A general and efficient procedure for the synthesis of this compound has been reported.[2]

Materials:

  • 6-Hydroxy-5-nitronicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Methanol (CH₃OH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethanol

Procedure:

  • To a solution of 6-hydroxy-5-nitronicotinic acid in thionyl chloride, a catalytic amount of N,N-dimethylformamide is added.

  • The reaction mixture is heated to reflux.

  • After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and cooled.

  • Methanol is slowly added to the cooled solution.

  • The reaction is quenched by the addition of an aqueous solution of sodium bicarbonate.

  • The organic layer is separated, dried, and concentrated.

  • The crude product is purified by crystallization from ethanol to yield this compound.

Below is a workflow diagram illustrating the synthesis process.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 6-Hydroxy-5-nitronicotinic acid 6-Hydroxy-5-nitronicotinic acid Reflux Reflux 6-Hydroxy-5-nitronicotinic acid->Reflux Thionyl chloride Thionyl chloride Thionyl chloride->Reflux DMF (catalyst) DMF (catalyst) DMF (catalyst)->Reflux Evaporation Evaporation Reflux->Evaporation Dissolution in CH2Cl2 Dissolution in CH2Cl2 Evaporation->Dissolution in CH2Cl2 Addition of Methanol Addition of Methanol Dissolution in CH2Cl2->Addition of Methanol Quenching with NaHCO3 Quenching with NaHCO3 Addition of Methanol->Quenching with NaHCO3 Extraction Extraction Quenching with NaHCO3->Extraction Crystallization from Ethanol Crystallization from Ethanol Extraction->Crystallization from Ethanol This compound This compound Crystallization from Ethanol->this compound

Synthesis Workflow

Role in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic applications. Its utility is particularly noted in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2]

PARP Signaling Pathway and Therapeutic Intervention

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[10] In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (a pathway often impaired in cancers with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death. This concept is known as synthetic lethality.

The diagram below illustrates the central role of PARP in DNA repair and how its inhibition can be therapeutically exploited.

G cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention DNA Single-Strand Break DNA Single-Strand Break PARP Activation PARP Activation DNA Single-Strand Break->PARP Activation Base Excision Repair (BER) Base Excision Repair (BER) PARP Activation->Base Excision Repair (BER) Inhibition of PARP Inhibition of PARP DNA Repair & Cell Survival DNA Repair & Cell Survival Base Excision Repair (BER)->DNA Repair & Cell Survival PARP Inhibitor PARP Inhibitor PARP Inhibitor->Inhibition of PARP Accumulation of SSBs Accumulation of SSBs Inhibition of PARP->Accumulation of SSBs Replication Fork Collapse Replication Fork Collapse Accumulation of SSBs->Replication Fork Collapse Double-Strand Breaks Double-Strand Breaks Replication Fork Collapse->Double-Strand Breaks Cell Death (Apoptosis) Cell Death (Apoptosis) Double-Strand Breaks->Cell Death (Apoptosis)

PARP Inhibition Pathway

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12]

Conclusion

This compound is a chemical intermediate with significant potential in the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable precursor for the development of novel therapeutics, particularly in the field of oncology. Further research into its applications and the development of derivatives may lead to the discovery of new and more effective drug candidates.

References

An In-depth Technical Guide to Methyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-chloro-5-nitronicotinate, a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and illustrates its application in the synthesis of advanced pharmaceutical compounds.

Core Compound Properties

This compound is a substituted pyridine derivative widely used as a building block in organic synthesis. Its chemical structure, featuring a reactive chlorine atom and a nitro group, makes it a versatile precursor for the construction of more complex heterocyclic systems.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₅ClN₂O₄[1][2]
Molecular Weight 216.58 g/mol [1][2]
CAS Number 59237-53-5[1][2]
IUPAC Name methyl 6-chloro-5-nitropyridine-3-carboxylate[1]
Synonyms Methyl 6-chloro-5-nitropyridine-3-carboxylate, 6-Chloro-5-nitronicotinic acid methyl ester[1][2]
Appearance Off-white to grey solid
Melting Point 76 °C
Boiling Point 317.8 ± 37.0 °C (Predicted)
Density 1.500 ± 0.06 g/cm³ (Predicted)
Storage Under inert gas (Nitrogen or Argon) at 2-8°C

Experimental Protocols

Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from 6-Hydroxy-5-nitronicotinic acid.[2]

Materials:

  • 6-Hydroxy-5-nitronicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethanol

Procedure:

  • To a solution of 5-nitro-6-hydroxynicotinic acid (1 eq.) in thionyl chloride (4.7 eq.), add a catalytic amount of DMF (0.15 eq.).

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride.

  • Dissolve the concentrated residue in dichloromethane and cool the solution to -40°C.

  • Slowly add methanol (1.4 eq.) to the solution, ensuring the internal temperature is maintained below -30°C.

  • Following the addition of methanol, add an aqueous solution of sodium bicarbonate (1 eq.) and allow the mixture to gradually warm to room temperature.

  • Separate the organic phase and concentrate it under vacuum.

  • Purify the crude product by crystallization from ethanol to yield this compound. The typical yield for this process is around 90%.[2]

Synthetic Applications and Logical Workflow

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, including Poly (ADP-ribose) polymerase (PARP) inhibitors, which are targeted cancer therapies.[2] The following diagram illustrates a generalized synthetic workflow, showcasing the conversion of the starting material into a key amino intermediate, a common step in the synthesis of PARP inhibitors.

G start_material This compound intermediate1 Methyl 6-amino-5-nitronicotinate Derivative start_material->intermediate1 Nucleophilic Aromatic Substitution (SNAr) reagent1 Amine Source (e.g., R-NH2) reagent1->intermediate1 intermediate2 Methyl 5,6-diaminonicotinate Derivative intermediate1->intermediate2 Nitro Group Reduction reagent2 Reducing Agent (e.g., H2/Pd-C, Fe/HCl) reagent2->intermediate2 final_product Heterocyclic Core (e.g., for PARP Inhibitors) intermediate2->final_product Ring Formation/ Cyclization reagent3 Cyclization Reagent reagent3->final_product

Synthetic pathway from this compound.

This workflow demonstrates the strategic utility of this compound. The process typically begins with a nucleophilic aromatic substitution to replace the chloro group, followed by the reduction of the nitro group to an amine. This diamino intermediate is then poised for cyclization to form the core heterocyclic structures found in many advanced pharmaceutical drugs.

References

An In-depth Technical Guide to Methyl 6-chloro-5-nitronicotinate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-5-nitronicotinate is a pivotal chemical intermediate, playing a crucial role as a building block in the synthesis of a variety of pharmaceutical compounds. Its unique trifunctionalized pyridine ring structure makes it a versatile precursor for the development of targeted therapies, including Poly (ADP-ribose) polymerase (PARP) inhibitors and immunomodulatory agents. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical and spectroscopic properties. Detailed experimental protocols for its synthesis are presented, alongside an exploration of its utility in the development of targeted therapeutics. Furthermore, this guide elucidates the key signaling pathways, namely the PARP1-mediated DNA damage repair pathway and the NF-κB inflammatory pathway, in which the downstream products of this versatile molecule are active.

Chemical and Physical Properties

This compound, with the CAS number 59237-53-5, is a solid, off-white to grey crystalline compound.[1] Its molecular structure and key physicochemical properties are summarized in the tables below.

Table 1: General and Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₅ClN₂O₄[2][3][4]
Molecular Weight 216.58 g/mol [2][3]
IUPAC Name methyl 6-chloro-5-nitropyridine-3-carboxylate[2]
Synonyms Methyl 6-chloro-5-nitropyridine-3-carboxylate, 6-Chloro-5-nitronicotinic acid methyl ester[2][3]
Appearance Off-white to grey solid[1]
Melting Point 76 °C[3]
Boiling Point (Predicted) 317.8 ± 37.0 °C[1]
Density (Predicted) 1.500 ± 0.06 g/cm³[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1][3]
Table 2: Spectroscopic Data (Predicted and Representative)
Spectroscopy Predicted/Representative Data Source/Notes
¹H NMR (CDCl₃, Representative) δ (ppm): 3.95 (s, 3H, -OCH₃), 8.50 (d, J=2.0 Hz, 1H, Ar-H), 9.10 (d, J=2.0 Hz, 1H, Ar-H)Representative shifts for a substituted nitropyridine ester. Actual values may vary.
¹³C NMR (CDCl₃, Representative) δ (ppm): 53.0 (-OCH₃), 125.0, 130.0, 140.0, 150.0, 155.0 (Ar-C), 164.0 (C=O)Representative shifts for a substituted nitropyridine ester. Actual values may vary.
FT-IR (KBr, cm⁻¹) ~3100-3000 (Ar C-H stretch), ~1730 (C=O stretch, ester), ~1530 & ~1350 (NO₂ asymmetric and symmetric stretch), ~850 (C-Cl stretch)Representative peak regions for the functional groups present.
Mass Spectrometry (m/z) [M+H]⁺: 217.00107, [M+Na]⁺: 238.98301Predicted values from PubChemLite.[4]
Table 3: Solubility Data
Solvent Solubility Source/Notes
Water 357.53 mg/L (Predicted)EPA T.E.S.T.[5]
Organic Solvents Soluble in many common organic solvents.Specific quantitative data is not readily available, but its chemical structure suggests solubility in polar aprotic solvents like DMF and DMSO, as well as chlorinated solvents.

Experimental Protocols: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound from 6-hydroxy-5-nitronicotinic acid.

Materials:

  • 6-Hydroxy-5-nitronicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Ethanol (for crystallization)

Procedure:

  • To a solution of 6-hydroxy-5-nitronicotinic acid (1 equivalent) in thionyl chloride (4.7 equivalents), add a catalytic amount of N,N-dimethylformamide (0.15 equivalents).

  • Heat the reaction mixture to reflux for 8 hours.

  • After the reflux period, concentrate the mixture under vacuum to remove excess thionyl chloride.

  • Dissolve the resulting residue in dichloromethane and cool the solution to -40°C in a suitable cooling bath.

  • Slowly add methanol (1.4 equivalents) to the cooled solution, ensuring the internal temperature is maintained below -30°C.

  • Following the addition of methanol, add an aqueous solution of sodium bicarbonate (1 equivalent) and allow the mixture to gradually warm to room temperature with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Concentrate the organic phase under vacuum to yield the crude product.

  • Purify the crude product by crystallization from ethanol to afford this compound. A yield of approximately 90% can be expected.[1]

Applications in Drug Development

This compound serves as a critical starting material for the synthesis of various pharmaceutical compounds, most notably PARP inhibitors and immunomodulators.[1]

Precursor to PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are essential for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This compound is a key building block in the synthesis of several PARP inhibitors. The chloro and nitro functionalities, along with the ester group, provide reactive sites for the elaboration of the complex heterocyclic systems characteristic of many PARP inhibitors.

Precursor to Immunomodulators

The pyridine scaffold of this compound is also found in a number of compounds with immunomodulatory activity. The nitro group can be reduced to an amine, which can then be further functionalized to create molecules that interact with key components of the immune system. These compounds may find applications in the treatment of autoimmune diseases and certain cancers by modulating inflammatory pathways, such as the NF-κB signaling pathway.

Key Signaling Pathways

The therapeutic efficacy of drugs synthesized from this compound is often attributed to their interaction with specific cellular signaling pathways. Below are diagrams and descriptions of two such critical pathways.

PARP1-Mediated DNA Damage Repair Pathway

This pathway is central to the mechanism of action of PARP inhibitors.

PARP1_Pathway cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes PARP_Inhibitor PARP Inhibitor PARP1->PARP_Inhibitor inhibited by Trapped_PARP1 Trapped PARP1-DNA Complex PARP1->Trapped_PARP1 traps NAD NAD+ NAD->PARP1 substrate DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair_Proteins recruits Chromatin_Remodeling Chromatin Remodeling PAR->Chromatin_Remodeling DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair Chromatin_Remodeling->DNA_Repair PARP_Inhibitor->Trapped_PARP1 Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP1->Replication_Fork_Collapse Cell_Death Cell Death Replication_Fork_Collapse->Cell_Death

Caption: PARP1-mediated DNA damage repair and its inhibition.

In response to a DNA single-strand break, PARP1 is recruited to the site of damage.[6] This activates its enzymatic activity, leading to the synthesis of long chains of poly(ADP-ribose) (PAR) from NAD+.[6] These PAR chains act as a scaffold to recruit other DNA repair proteins, which in turn facilitate the repair of the DNA lesion.[6] PARP inhibitors block this process, leading to the accumulation of unrepaired single-strand breaks. Furthermore, some PARP inhibitors "trap" the PARP1 enzyme on the DNA, creating a cytotoxic lesion that can lead to the collapse of replication forks and ultimately, cell death, especially in cancer cells with compromised DNA repair mechanisms.[6]

NF-κB Inflammatory Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, and its modulation is a therapeutic strategy for many diseases.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Ub Ubiquitin IkB->Ub ubiquitination NFkB NF-κB (p50/p65) Active_NFkB Active NF-κB IkB_NFkB->Active_NFkB releases Proteasome Proteasome Ub->Proteasome degradation Nuclear_NFkB Nuclear NF-κB Active_NFkB->Nuclear_NFkB translocates to DNA DNA Nuclear_NFkB->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression induces

Caption: The canonical NF-κB inflammatory signaling pathway.

In its inactive state, the transcription factor NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[7][8] Upon stimulation by various inflammatory signals, such as TNF-α or IL-1, a cascade of signaling events leads to the activation of the IκB kinase (IKK) complex.[7][8] IKK then phosphorylates IκB, marking it for ubiquitination and subsequent degradation by the proteasome.[8] The degradation of IκB unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus.[8] Once in the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8] Immunomodulatory drugs derived from this compound can potentially interfere with various steps in this pathway.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and versatile reactivity make it an ideal starting material for the synthesis of complex pharmaceutical agents. A thorough understanding of its characteristics, synthetic methodologies, and the biological pathways of its derivatives is essential for researchers and scientists working to develop the next generation of targeted therapies for cancer and inflammatory diseases. The information presented in this guide serves as a foundational resource for such endeavors.

References

What are the starting materials for Methyl 6-chloro-5-nitronicotinate synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for Methyl 6-chloro-5-nitronicotinate, a key intermediate in the production of various pharmaceutical compounds. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Core Synthesis Pathway: From 6-Hydroxy-5-nitronicotinic Acid

The most prominently documented and industrially relevant method for the synthesis of this compound commences with 6-hydroxy-5-nitronicotinic acid. The transformation is typically a two-step, one-pot procedure involving an initial chlorination followed by esterification.

Starting Materials

The essential starting materials for this primary synthesis route are:

  • 6-Hydroxy-5-nitronicotinic acid: The foundational pyridine scaffold.

  • Methanol: The source of the methyl ester group.

  • Thionyl chloride (SOCl₂): The chlorinating agent responsible for converting the hydroxyl group to a chlorine atom and the carboxylic acid to an acyl chloride.

  • N,N-Dimethylformamide (DMF): A catalytic agent used to facilitate the formation of the acyl chloride.

Experimental Protocols and Data

Below are detailed experimental methodologies derived from established synthetic procedures. While specific parameters may be adjusted based on laboratory conditions and scale, these protocols provide a robust framework for the synthesis.

Protocol 1: Standard Thionyl Chloride Method

This widely cited protocol offers a high-yield synthesis of the target compound.

Step 1: Chlorination and Acyl Chloride Formation A suspension of 6-hydroxy-5-nitronicotinic acid in thionyl chloride is treated with a catalytic amount of N,N-dimethylformamide. The reaction mixture is heated to reflux for several hours. During this stage, the hydroxyl group is substituted by chlorine, and the carboxylic acid is converted to the corresponding acyl chloride.

Step 2: Esterification After the initial reaction, excess thionyl chloride is removed, typically by distillation under reduced pressure. The resulting crude acyl chloride is dissolved in a suitable solvent, such as dichloromethane, and cooled to a low temperature. Methanol is then added dropwise to the solution, leading to the formation of this compound.

Work-up and Purification The reaction is quenched with a base, for example, a saturated aqueous solution of sodium bicarbonate, to neutralize any remaining acidic components. The organic layer is then separated, dried, and concentrated. The crude product is often purified by recrystallization from a solvent like ethanol to yield the final product.[1][2]

ParameterValueReference
Starting Material 6-Hydroxy-5-nitronicotinic acid[1][2]
Reagents Thionyl chloride, Methanol, DMF[1][2]
Reaction Time 8 - 18 hours for chlorination[1][3]
Reaction Temperature Reflux for chlorination, 0°C to -40°C for esterification[1][3]
Purification Crystallization from ethanol[1]
Yield Approximately 90%[1]
Alternative Starting Material: 6-Chloro-5-nitronicotinic acid

An alternative, more direct route involves the esterification of 6-chloro-5-nitronicotinic acid. This method bypasses the initial chlorination step.

Protocol 2: Esterification of 6-Chloro-5-nitronicotinic acid

In this procedure, 6-chloro-5-nitronicotinic acid is directly esterified using methanol. This reaction can be catalyzed by a strong acid or carried out using a methylating agent. For instance, reacting 6-chloro-5-nitronicotinic acid with methyl iodide in the presence of a base like potassium carbonate in a solvent such as DMF can yield the desired product.[4]

ParameterValueReference
Starting Material 6-Chloro-5-nitronicotinic acid[4]
Reagents Methyl iodide, Potassium carbonate, DMF[4]
Reaction Time 24 hours[4]
Reaction Temperature 20°C[4]
Yield 92%[4]

Synthesis Workflow and Logic

The following diagrams illustrate the logical flow of the synthetic pathways described above.

Synthesis_Workflow A 6-Hydroxy-5-nitronicotinic acid B SOCl₂ / DMF A->B Chlorination C 6-Chloro-5-nitronicotinoyl chloride (Intermediate) B->C D Methanol C->D Esterification E This compound D->E F 6-Chloro-5-nitronicotinic acid G Methyl Iodide / K₂CO₃ F->G Esterification G->E

Caption: Synthetic routes to this compound.

This diagram illustrates the primary and alternative pathways for the synthesis of this compound. The main route initiates with 6-hydroxy-5-nitronicotinic acid, proceeding through a chlorinated intermediate, while the alternative path begins with the already chlorinated acid.

Experimental_Workflow start Start step1 Mix 6-Hydroxy-5-nitronicotinic acid, SOCl₂, and DMF start->step1 step2 Heat to Reflux step1->step2 step3 Remove Excess SOCl₂ step2->step3 step4 Dissolve in Dichloromethane and Cool step3->step4 step5 Add Methanol step4->step5 step6 Quench with NaHCO₃ Solution step5->step6 step7 Separate Organic Layer step6->step7 step8 Dry and Concentrate step7->step8 step9 Purify by Crystallization step8->step9 end End Product step9->end

Caption: Experimental workflow for the primary synthesis route.

This flowchart outlines the step-by-step experimental procedure for the synthesis of this compound starting from 6-hydroxy-5-nitronicotinic acid. It details the reaction sequence from the initial mixing of reagents through to the final purification of the product.

References

Technical Guide: Spectroscopic Analysis of Methyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-chloro-5-nitronicotinate (CAS No. 59237-53-5). Due to the limited availability of public experimental spectra, this document focuses on predicted data, general spectroscopic characteristics, and detailed experimental protocols for synthesis and analysis.

Chemical Structure and Properties

  • IUPAC Name: Methyl 6-chloro-5-nitropyridine-3-carboxylate

  • Molecular Formula: C₇H₅ClN₂O₄

  • Molecular Weight: 216.58 g/mol

  • Appearance: Off-white to grey solid

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data is not publicly available. The following are predicted chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityAssignment
~8.9 - 9.1dH-2 (Pyridine)
~8.6 - 8.8dH-4 (Pyridine)
~3.9 - 4.1s-OCH₃ (Ester)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~163 - 165C=O (Ester)
~155 - 157C-6 (Pyridine)
~148 - 150C-2 (Pyridine)
~140 - 142C-5 (Pyridine)
~125 - 127C-3 (Pyridine)
~122 - 124C-4 (Pyridine)
~53 - 55-OCH₃ (Ester)
Infrared (IR) Spectroscopy

Note: Experimental IR data with specific peak assignments is not publicly available. The following table lists the expected characteristic absorption bands.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Functional Group Vibration
~3100 - 3000C-H stretch (aromatic)
~2960 - 2850C-H stretch (methyl)
~1730 - 1715C=O stretch (ester)
~1600, ~1475C=C and C=N stretches (aromatic pyridine ring)
~1530, ~1350N-O asymmetric and symmetric stretches (nitro group)
~1300 - 1000C-O stretch (ester)
~850 - 750C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments. The following table includes predicted m/z values for various adducts of this compound.

Table 4: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M]⁺215.9932
[M+H]⁺217.0011
[M+Na]⁺238.9830
[M+K]⁺254.9570
[M+NH₄]⁺234.0276

Experimental Protocols

Synthesis of this compound

This protocol is based on the general procedure for the synthesis from 6-hydroxy-5-nitronicotinic acid.

Materials:

  • 6-hydroxy-5-nitronicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Methanol (CH₃OH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-hydroxy-5-nitronicotinic acid in an excess of thionyl chloride.

  • Add a catalytic amount of DMF to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitor by TLC).

  • Allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanol to the solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

3.2.2. IR Spectroscopy

  • Prepare a KBr pellet by thoroughly grinding a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, electrospray ionization - ESI).

  • Acquire the mass spectrum over an appropriate m/z range.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Methyl 6-chloro-5-nitronicotinate Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

A Technical Guide to Methyl 6-chloro-5-nitronicotinate: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-5-nitronicotinate is a key building block in the synthesis of a variety of pharmaceutical compounds. This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and its application in the development of therapeutic agents such as PARP inhibitors, immunomodulators, and anticoccidial drugs. This document aims to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit different research and development needs. Below is a summary of representative suppliers and their offerings.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
SynQuest Laboratories---1g, 5g, 25g
Matrix Scientific---5g, 25g
Crysdot98%25g
ChemScene99.77%5g, 25g
TRC---1g, 10g
Hebei Zhuanglai Chemical Trading Co Ltd.99%Per kg
SAKEM LLP98%5 kg, 25 kg, 100 kg, 1 MT
Indosynth Laboratories Pvt. Ltd.98%100g, 500g, 1 Kg, 10Kg, 25 Kg
CHATURYA BIOTECH99%1 kg, 5 kg, 10 kg, 25kg, 1 MT
Apollo Scientific97%1g, 5g, 25g
ChemBridge---1g, 5g, 10g, 25g, 50g

Note: This table is not exhaustive and represents a snapshot of available suppliers. Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₄[1]
Molecular Weight 216.58 g/mol [2]
CAS Number 59237-53-5[1]
Melting Point 76 °C[1][2]
Boiling Point 317.8 °C at 760 mmHg[1][2]
Density 1.5 g/cm³[1][2]
Flash Point 146 °C[2]
Storage Temperature 2-8°C under inert gas[1][2]
Solubility Soluble in CH₂Cl₂ and Ethanol[3]

Synthesis of this compound

A general and efficient procedure for the synthesis of this compound has been reported, starting from 6-hydroxy-5-nitronicotinic acid.[3]

Experimental Protocol

Reaction Scheme:

6-hydroxy-5-nitronicotinic acid + SOCl₂ + CH₃OH → this compound

Procedure:

  • To a solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (SOCl₂) (4.7 equivalents), add N,N-dimethylformamide (DMF) (0.15 equivalents).

  • Heat the reaction mixture to reflux for 8 hours.

  • After reflux, concentrate the mixture under vacuum.

  • Dissolve the resulting residue in dichloromethane (CH₂Cl₂).

  • Cool the solution to -40°C.

  • Slowly add methanol (CH₃OH) (1.4 equivalents) while maintaining the internal temperature below -30°C.

  • Subsequently, add an aqueous sodium bicarbonate (NaHCO₃) solution (1 equivalent).

  • Gradually warm the mixture to room temperature.

  • Separate the organic phase and concentrate it under vacuum.

  • Purify the crude product by crystallization from ethanol to yield this compound.[3]

Yield: 90%[3]

Synthesis Workflow Diagram

G Synthesis Workflow of this compound cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Start Start: 5-nitro-6-hydroxynicotinic acid, SOCl₂, DMF Reflux Heat to reflux for 8 hours Start->Reflux Concentration1 Vacuum concentration Reflux->Concentration1 Dissolution Dissolve in CH₂Cl₂ Concentration1->Dissolution Cooling Cool to -40°C Dissolution->Cooling Methanol_Addition Add Methanol (T < -30°C) Cooling->Methanol_Addition Quenching Add aq. NaHCO₃ solution Methanol_Addition->Quenching Warming Warm to room temperature Quenching->Warming Phase_Separation Separate organic phase Warming->Phase_Separation Concentration2 Vacuum concentration Phase_Separation->Concentration2 Crystallization Crystallize from ethanol Concentration2->Crystallization End End: this compound Crystallization->End

A flowchart of the synthesis process.

Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its chemical structure allows for further modifications to generate compounds with diverse biological activities.

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. They are particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][5] The mechanism of action involves inducing "synthetic lethality" by inhibiting the repair of DNA single-strand breaks, which then leads to the accumulation of double-strand breaks that are lethal to cancer cells with impaired DNA repair mechanisms.[6][7]

G Simplified PARP Inhibitor Signaling Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP SSB_Repair SSB Repair PARP->SSB_Repair Replication Replication Fork Stalling PARP->Replication Inhibition leads to PARP_Inhibitor PARP Inhibitor Inhibition PARP_Inhibitor->Inhibition Inhibition->PARP DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HR_Proficient Homologous Recombination (HR) Proficient Cell DNA_DSB->HR_Proficient HR_Deficient Homologous Recombination (HR) Deficient Cell (e.g., BRCA mutant) DNA_DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis

Mechanism of synthetic lethality by PARP inhibitors.
Immunomodulators

Nicotinic acid and its derivatives have been shown to possess immunomodulatory effects.[8] These compounds can interact with specific receptors on immune cells, such as GPR109A, leading to a cascade of downstream signaling events that can modulate inflammatory responses.[9][10] This can involve the regulation of cytokine production and other inflammatory mediators.[9]

G Nicotinic Acid Derivative Immunomodulatory Pathway NA_Derivative Nicotinic Acid Derivative GPR109A GPR109A Receptor (on Immune Cell) NA_Derivative->GPR109A Signaling_Cascade Intracellular Signaling Cascade (e.g., G-protein activation) GPR109A->Signaling_Cascade Effector_Modulation Modulation of Inflammatory Effectors Signaling_Cascade->Effector_Modulation Cytokine_Regulation Regulation of Cytokine Production (e.g., TNF-α, IL-6) Effector_Modulation->Cytokine_Regulation Inflammatory_Response Altered Inflammatory Response Cytokine_Regulation->Inflammatory_Response

Immunomodulatory action of nicotinic acid derivatives.
Anticoccidial Agents

Coccidiosis is a parasitic disease affecting various animals, particularly poultry.[11] Anticoccidial agents are crucial for controlling this disease in livestock. Some of these agents act by interfering with the parasite's metabolic pathways. For example, quinolone anticoccidials disrupt the mitochondrial respiration of the parasite.[11][12] Other mechanisms include the inhibition of cofactor synthesis or DNA synthesis.[13]

G Modes of Action of Anticoccidial Agents cluster_0 Anticoccidial Drug Targets Ionophores Ionophores (Membrane Function) Inhibition Ionophores->Inhibition Quinolones Quinolones (Mitochondrial Respiration) Quinolones->Inhibition Sulfonamides Sulfonamides (Cofactor Synthesis) Sulfonamides->Inhibition Amprolium Amprolium (Thiamine Uptake) Amprolium->Inhibition Parasite_Metabolism Eimeria Parasite Metabolism & Replication Parasite_Death Inhibition of Growth/Parasite Death Parasite_Metabolism->Parasite_Death Inhibition leads to Inhibition->Parasite_Metabolism

Target pathways for various anticoccidial drugs.

Conclusion

This compound is a commercially accessible and valuable synthetic intermediate for the development of a wide range of therapeutic agents. Its utility in constructing molecules for oncology, immunology, and veterinary medicine highlights its importance in the pharmaceutical industry. The information provided in this guide is intended to facilitate further research and development efforts utilizing this versatile chemical building block.

References

An In-depth Technical Guide to the Safe Handling of Methyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 6-chloro-5-nitronicotinate (CAS No: 59237-53-5), a key intermediate in the synthesis of various pharmaceutical compounds.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3][4][5] Some sources also indicate it may be harmful if swallowed.[6][7]

GHS Hazard Statements:

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4][5]

  • H302: Harmful if swallowed.[6][7]

Signal Word: Warning[2][3][4]

Hazard Pictogram:

alt text

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 59237-53-5[2][3]
Molecular Formula C₇H₅ClN₂O₄[2][3]
Molecular Weight 216.58 g/mol [2][7]
Appearance Solid
Melting Point 42 - 44 °C[8]
Boiling Point 204 °C[8]
Water Solubility 23698 mg/L (Predicted)[9]

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and maintain the chemical's stability.

Personal Protective Equipment (PPE)

A comprehensive safe handling workflow, from receiving the chemical to its disposal, is illustrated below.

safe_handling_workflow receiving Receiving and Inspection - Check for damage - Verify label storage Secure Storage - Cool, dry, well-ventilated area - Tightly closed container - Store locked up receiving->storage Store properly ppe Personal Protective Equipment (PPE) - Safety glasses with side shields or goggles - Chemical-resistant gloves (e.g., nitrile) - Lab coat storage->ppe Don appropriate PPE before handling handling Handling and Use - Use in a chemical fume hood - Avoid dust formation and inhalation - Avoid contact with skin and eyes - Wash hands thoroughly after handling ppe->handling Proceed with experiment spill Spill Management - Evacuate area - Wear appropriate PPE - Absorb with inert material - Collect in a sealed container for disposal handling->spill In case of spill waste Waste Disposal - Dispose of in accordance with local, state, and federal regulations - Do not dispose of down the drain handling->waste Dispose of waste correctly emergency Emergency Procedures - Eye wash and safety shower readily available - Know location of fire extinguisher handling->emergency In case of emergency spill->waste Dispose of spill cleanup materials

Caption: Safe Handling Workflow for this compound.

Storage Conditions

Store in a cool, dry, and well-ventilated area.[10] The container should be kept tightly closed when not in use.[2][3] It is recommended to store the compound locked up.[2][3]

Stability and Reactivity

While generally stable under recommended storage conditions, it is important to be aware of potential incompatibilities and hazardous decomposition products.[3][5]

The diagram below illustrates the known incompatibilities and potential hazardous decomposition products of this compound.

reactivity_profile compound This compound incompatible Incompatible Materials compound->incompatible Avoid contact with heat Heat, Sparks, Open Flames compound->heat Avoid exposure to oxidizers Strong Oxidizing Agents incompatible->oxidizers decomposition Hazardous Decomposition Products (in case of fire) heat->decomposition Can lead to gases Nitrogen oxides (NOx) Carbon monoxide (CO) Carbon dioxide (CO2) Hydrogen chloride gas decomposition->gases

Caption: Reactivity Profile of this compound.

Incompatible Materials:

  • Strong oxidizing agents.[5][10]

Conditions to Avoid:

  • Heat, sparks, and open flames.[5]

  • Formation of dust.[2]

Hazardous Decomposition Products:

  • In the event of a fire, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[10]

First-Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst-Aid ProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][4][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5][10]

Accidental Release Measures

In the case of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[2][8] Avoid breathing dust and contact with the substance.[2][8]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[8]

  • Methods for Cleaning Up: Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal.[10] Avoid generating dust.

Disposal Considerations

Dispose of waste material in accordance with all applicable local, state, and federal regulations.[2] Do not allow the material to enter drains or sewers.[8] It is recommended to use a licensed professional waste disposal service.[5]

Experimental Protocols

Currently, detailed, publicly available experimental protocols for the use of this compound are limited. However, one synthesis protocol has been described:

Synthesis from 5-nitro-6-hydroxynicotinic acid:

  • To a solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (SOCl₂) (4.7 equivalents), add dimethylformamide (DMF) (0.15 equivalents).

  • Heat the reaction mixture to reflux for 8 hours.

  • Concentrate the mixture under vacuum.

  • Dissolve the residue in dichloromethane (CH₂Cl₂) and cool the solution to -40°C.

  • Slowly add methanol (1.4 equivalents) while maintaining the internal temperature below -30°C.

  • Subsequently, add an aqueous sodium bicarbonate (NaHCO₃) solution (1 equivalent).

  • Gradually warm the mixture to room temperature.[1]

Researchers should adapt this general procedure based on their specific experimental context and always perform a thorough risk assessment before beginning any new protocol.

This document is intended as a guide and does not replace a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment for the specific conditions of use.

References

Stability and Storage of Methyl 6-chloro-5-nitronicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 6-chloro-5-nitronicotinate. The information herein is compiled from available safety data sheets and analogous stability studies of related compounds, offering a framework for handling, storing, and conducting further stability assessments of this compound.

Overview and Physicochemical Properties

This compound is a substituted pyridine derivative with the molecular formula C₇H₅ClN₂O₄. Its chemical structure, featuring a chlorinated and nitrated pyridine ring with a methyl ester group, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. Understanding its stability profile is critical for ensuring its integrity and purity during research and development.

PropertyValue
Molecular Formula C₇H₅ClN₂O₄
Molecular Weight 216.58 g/mol
CAS Number 59237-53-5
Appearance Solid

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the stability and purity of this compound.

Storage Conditions: Based on safety data sheets, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. A refrigerated temperature range of 2-8°C is specified by several suppliers.[1][2]

  • Atmosphere: Storage under an inert atmosphere is recommended.[1][2]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[3][4]

  • Ventilation: Store in a well-ventilated area.[3][4]

Handling Precautions:

  • Handle in accordance with good industrial hygiene and safety practices.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]

  • Use only in a well-ventilated area or outdoors.[3][4]

  • Avoid contact with skin and eyes.[3][4]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3][4]

cluster_storage Optimal Storage Conditions cluster_stability Ensures Temperature (2-8°C) Temperature (2-8°C) Chemical Stability Chemical Stability Temperature (2-8°C)->Chemical Stability Prevents thermal degradation Inert Atmosphere Inert Atmosphere Inert Atmosphere->Chemical Stability Prevents oxidative degradation Tightly Sealed Container Tightly Sealed Container Tightly Sealed Container->Chemical Stability Prevents hydrolysis and contamination Well-Ventilated Area Well-Ventilated Area Well-Ventilated Area->Chemical Stability General safety and integrity

Figure 1: Logical relationship between storage conditions and the chemical stability of this compound.

Stability Profile and Potential Degradation Pathways

While specific, quantitative stability data for this compound is not extensively available in published literature, information on analogous compounds, such as methyl nicotinate, provides valuable insights.

A study on the stability of methyl nicotinate in aqueous solution at 4°C demonstrated a slow degradation rate, with the primary degradation product being nicotinic acid, formed through hydrolysis of the methyl ester. The rate of formation was approximately 0.5% per year. This suggests that hydrolysis of the ester group is a likely degradation pathway for this compound.

Potential Degradation Pathways: Two primary degradation pathways can be hypothesized for this compound under stress conditions:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 6-chloro-5-nitronicotinic acid.

  • Reduction: The nitro group can be reduced to an amino group, forming Methyl 6-chloro-5-aminonicotinate. This is a common transformation for nitroaromatic compounds.

This compound This compound 6-chloro-5-nitronicotinic acid 6-chloro-5-nitronicotinic acid This compound->6-chloro-5-nitronicotinic acid Hydrolysis (Acid/Base) Methyl 6-chloro-5-aminonicotinate Methyl 6-chloro-5-aminonicotinate This compound->Methyl 6-chloro-5-aminonicotinate Reduction

Figure 2: Plausible degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. The following protocols are based on general principles outlined in ICH guidelines and are intended to serve as a template.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the preferred analytical technique.

Forced Degradation Conditions:

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24-48 hours. Collect samples at various time points.
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for 2-8 hours. Collect samples at various time points.
Oxidative Degradation Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store in the dark at room temperature for 24-48 hours. Collect samples at various time points.
Thermal Degradation Store the solid compound in an oven at 70°C for 7 days. Also, prepare a solution and reflux at 70°C for 24 hours.
Photostability Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Sample Analysis Workflow:

cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prepare solutions of this compound Prepare solutions of this compound Acid Hydrolysis Acid Hydrolysis Prepare solutions of this compound->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare solutions of this compound->Base Hydrolysis Oxidation Oxidation Prepare solutions of this compound->Oxidation Thermal Thermal Prepare solutions of this compound->Thermal Photolytic Photolytic Prepare solutions of this compound->Photolytic HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis Peak Purity Analysis Peak Purity Analysis HPLC Analysis->Peak Purity Analysis Mass Spectrometry (for identification of degradants) Mass Spectrometry (for identification of degradants) HPLC Analysis->Mass Spectrometry (for identification of degradants) Stability Profile Stability Profile Peak Purity Analysis->Stability Profile Degradation Pathway Elucidation Degradation Pathway Elucidation Mass Spectrometry (for identification of degradants)->Degradation Pathway Elucidation

Figure 3: Experimental workflow for a forced degradation study of this compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C) in a tightly sealed container under an inert atmosphere.[1][2] The primary foreseeable degradation pathways are hydrolysis of the methyl ester and reduction of the nitro group. For comprehensive stability analysis, a forced degradation study coupled with a validated stability-indicating HPLC method is essential. The protocols and information provided in this guide serve as a robust starting point for researchers and drug development professionals working with this important chemical intermediate.

References

Methodological & Application

Detailed synthesis protocol for Methyl 6-chloro-5-nitronicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-chloro-5-nitronicotinate is a key building block in the synthesis of a variety of pharmaceutical compounds.[1][2] It serves as an important intermediate in the development of drugs such as PARP inhibitors, immunomodulators, and anticoccidial agents.[1][3] This document outlines a detailed protocol for the synthesis of this compound from 6-Hydroxy-5-nitronicotinic acid. The procedure involves a two-step, one-pot reaction sequence: chlorination and esterification.

Reaction Scheme

The synthesis proceeds via the conversion of 6-Hydroxy-5-nitronicotinic acid to its acyl chloride, followed by esterification with methanol. The hydroxyl group on the pyridine ring is also substituted with a chlorine atom by the thionyl chloride.

Materials and Methods

Reagents and Solvents:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity (Equivalents)
6-Hydroxy-5-nitronicotinic acidC6H4N2O5184.111.0 eq
Thionyl chlorideSOCl2118.974.7 eq
N,N-Dimethylformamide (DMF)C3H7NO73.090.15 eq (catalytic)
MethanolCH3OH32.041.4 eq
DichloromethaneCH2Cl284.93Solvent
Sodium BicarbonateNaHCO384.011.0 eq
EthanolC2H5OH46.07Recrystallization

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Standard glassware for extraction and crystallization

Experimental Protocol

A general procedure for the synthesis of this compound is as follows:[1][4]

  • Chlorination:

    • To a solution of 6-Hydroxy-5-nitronicotinic acid (1.0 eq) in thionyl chloride (4.7 eq), add a catalytic amount of N,N-dimethylformamide (DMF, 0.15 eq).[1][4]

    • Heat the reaction mixture to reflux and maintain for 8 hours.[1][4]

    • After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride.[1][4]

  • Esterification and Work-up:

    • Dissolve the concentrated residue in dichloromethane (CH2Cl2).[1][4]

    • Cool the solution to -40°C using a low-temperature bath.[1][4]

    • Slowly add methanol (1.4 eq) to the cooled solution, ensuring the internal temperature is maintained below -30°C.[1][4]

    • Following the addition of methanol, add an aqueous solution of sodium bicarbonate (1.0 eq).[1][4]

    • Allow the mixture to gradually warm to room temperature.[1][4]

    • Separate the organic phase from the aqueous phase.[1][4]

    • Concentrate the organic phase under vacuum.[1][4]

  • Purification:

    • Purify the crude product by crystallization from ethanol to yield this compound.[1][4] The reported yield for this procedure is 90%.[1][4]

Results and Discussion

Product Characterization:

PropertyValue
Molecular Formula C7H5ClN2O4[1][5]
Molecular Weight 216.58 g/mol [1][5]
Appearance Off-white to grey solid[3]
Melting Point 76 °C[3]
CAS Number 59237-53-5[1]

This protocol provides a reliable and high-yielding method for the synthesis of this compound. The use of thionyl chloride effectively performs both the chlorination of the hydroxyl group and the formation of the acyl chloride, which is then readily esterified. The procedure is straightforward and utilizes common laboratory reagents and equipment.

Experimental Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of this compound A 1. Chlorination - Add 6-Hydroxy-5-nitronicotinic acid to SOCl2 - Add catalytic DMF B 2. Reflux - Heat mixture at reflux for 8 hours A->B Heat C 3. Concentration - Remove excess SOCl2 under vacuum B->C Cool & Evaporate D 4. Dissolution & Cooling - Dissolve residue in CH2Cl2 - Cool to -40°C C->D E 5. Esterification - Add Methanol (T < -30°C) D->E Slow Addition F 6. Quenching & Work-up - Add aqueous NaHCO3 - Warm to RT - Separate organic phase E->F G 7. Concentration - Evaporate CH2Cl2 F->G H 8. Purification - Recrystallize from Ethanol G->H I Final Product This compound H->I

Caption: Synthesis workflow of this compound.

References

Application Notes and Protocols for Suzuki Coupling of Methyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with Methyl 6-chloro-5-nitronicotinate. This protocol is designed to serve as a robust starting point for the synthesis of a diverse range of 6-aryl-5-nitronicotinate derivatives, which are valuable intermediates in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1][2] This reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1][2]

This compound is an electron-deficient heteroaryl chloride. The coupling of such substrates can be challenging due to the relatively strong C-Cl bond, which can render the initial oxidative addition step of the catalytic cycle difficult.[3] Therefore, the selection of a highly active catalyst system, appropriate base, and optimal reaction conditions is crucial for achieving high yields and minimizing side reactions such as protodeboronation.[4] This protocol outlines a recommended procedure and provides a summary of reaction conditions from analogous systems to guide optimization efforts.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic moieties on the palladium complex (the nicotinate and the new aryl group) couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species.[1]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X [Ar-Pd(II)-X]L2 [Ar-Pd(II)-X]L2 Oxidative Addition->[Ar-Pd(II)-X]L2 Transmetalation Transmetalation [Ar-Pd(II)-X]L2->Transmetalation R-B(OR)2 Base [Ar-Pd(II)-R]L2 [Ar-Pd(II)-R]L2 Transmetalation->[Ar-Pd(II)-R]L2 Reductive Elimination Reductive Elimination [Ar-Pd(II)-R]L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂, 2-5 mol%)

  • Ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos, P(t-Bu)₃, 4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or THF)

  • Degassed Water

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • Syringes and needles for transfer of degassed liquids

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv). If using a solid palladium catalyst and ligand, add them at this stage.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Catalyst Addition (if liquid or in solution): If using a palladium source like Pd(OAc)₂ and a separate ligand, they can be added as a solution in the degassed organic solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-5-nitronicotinate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reactants & Base to Flask B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed Solvents B->C D Add Catalyst/Ligand C->D E Heat and Stir (80-110°C) D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute F->G H Aqueous Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J

Figure 2: General Experimental Workflow for Suzuki Coupling.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions and reported yields for the Suzuki coupling of various chloropyridines and other heteroaryl chlorides, which can serve as a guide for optimizing the reaction with this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001295[2]
22,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (3)NoneNa₂CO₃ (2)PEG-400/H₂O80194[5]
32-Chloropyridine3-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄ (3)Dioxane801891[6]
42,6-DichloropyridinePhenylboronic acidPd(PPh₃)₄ (5)NoneK₂CO₃ (2)Dioxane/H₂O1001685[7]
53-Chloropyridine3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L5 (PCy₃ ligand) (2.1)-K₃PO₄ (2)THF/H₂O1100.1735[8]
62-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (3)Dioxane1001688[1]

Troubleshooting and Optimization

  • Low or No Yield:

    • Catalyst/Ligand System: For electron-deficient chlorides, a highly active catalyst is often necessary. Consider using palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃.[4][6]

    • Base: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃ for challenging couplings.[2]

    • Inert Atmosphere: Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the Pd(0) catalyst.[4]

  • Side Reactions:

    • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous solvents, a stronger base, or by using boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.[4]

    • Homocoupling: The self-coupling of the boronic acid can be suppressed by maintaining a strict inert atmosphere and ensuring the efficient reduction of any Pd(II) precatalyst to the active Pd(0) species.[4]

Troubleshooting Start Low Yield? Catalyst Optimize Catalyst/Ligand (e.g., Pd(OAc)₂ + SPhos) Start->Catalyst Base Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) Start->Base Temp Increase Temperature Start->Temp Side_Reactions Side Reactions Observed? Start->Side_Reactions Protodeboronation Protodeboronation? Use Boronic Ester or Anhydrous Conditions Side_Reactions->Protodeboronation Homocoupling Homocoupling? Ensure Inert Atmosphere Side_Reactions->Homocoupling

Figure 3: Troubleshooting Decision Tree for Suzuki Coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a versatile and efficient method for the synthesis of novel 6-aryl-5-nitronicotinate derivatives. The successful execution of this reaction on an electron-deficient heteroaryl chloride requires careful consideration of the catalyst system, base, and reaction conditions. The protocol and data presented herein offer a comprehensive starting point for researchers to develop and optimize this important transformation for applications in drug discovery and development.

References

Application Notes and Protocols for Methyl 6-chloro-5-nitronicotinate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 6-chloro-5-nitronicotinate as a versatile intermediate in the synthesis of pharmaceutically active compounds. Detailed experimental protocols and data are provided to facilitate its use in drug discovery and development programs.

Introduction

This compound (CAS 59237-53-5) is a key building block in medicinal chemistry, primarily utilized for the synthesis of a variety of therapeutic agents.[1] Its chemical structure, featuring a reactive chloro group and a nitro group on a pyridine scaffold, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in the development of novel drugs. The primary applications of this intermediate lie in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and anticoccidial agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₅ClN₂O₄[1]
Molecular Weight 216.58 g/mol [1]
Appearance Off-white to grey solid[2]
Melting Point 76 °C[2]
Boiling Point 317.8±37.0 °C (Predicted)[2]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[2]

Synthesis of this compound

A general and efficient protocol for the synthesis of this compound is outlined below.

Experimental Protocol

Reaction: 6-Hydroxy-5-nitronicotinic acid to this compound.

Materials:

  • 6-Hydroxy-5-nitronicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethanol

Procedure:

  • To a solution of 6-hydroxy-5-nitronicotinic acid (1 equivalent) in thionyl chloride (4.7 equivalents), add a catalytic amount of DMF (0.15 equivalents).

  • Heat the reaction mixture to reflux for 8 hours.

  • After completion, concentrate the mixture under vacuum to remove excess thionyl chloride.

  • Dissolve the residue in dichloromethane and cool the solution to -40°C.

  • Slowly add methanol (1.4 equivalents) while maintaining the internal temperature below -30°C.

  • Add an aqueous solution of sodium bicarbonate (1 equivalent) and allow the mixture to warm to room temperature.

  • Separate the organic phase and concentrate it under vacuum.

  • Purify the crude product by crystallization from ethanol to yield this compound.

Quantitative Data
ReactantProductYieldPurity
6-Hydroxy-5-nitronicotinic acidThis compound90%>98%

Application in the Synthesis of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms of tumor cells. This compound serves as a crucial starting material for the synthesis of various PARP inhibitors.

General Synthetic Strategy

The synthesis of PARP inhibitors using this compound typically involves an initial nucleophilic aromatic substitution at the C6 position, followed by reduction of the nitro group and subsequent amide coupling or cyclization reactions to build the final pharmacophore.

G MCN This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with an amine R-NH2) MCN->SNAr Intermediate1 Methyl 6-(substituted-amino) -5-nitronicotinate SNAr->Intermediate1 Reduction Nitro Group Reduction (e.g., H2, Pd/C) Intermediate1->Reduction Intermediate2 Methyl 5-amino-6-(substituted-amino) nicotinate Reduction->Intermediate2 FinalSteps Amide Coupling / Cyclization Intermediate2->FinalSteps PARPi PARP Inhibitor FinalSteps->PARPi

General synthetic workflow for PARP inhibitors.
Signaling Pathway of PARP Inhibition

PARP inhibitors induce synthetic lethality in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations.

G cluster_0 Normal Cell (Intact HRR) cluster_1 Cancer Cell (Deficient HRR) + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP1 PARP SSB1->PARP1 DSB1 Double-Strand Break (DSB) SSB1->DSB1 if unrepaired BER Base Excision Repair (BER) PARP1->BER recruits BER->SSB1 repairs HRR Homologous Recombination Repair (HRR) DSB1->HRR HRR->DSB1 repairs CellSurvival1 Cell Survival HRR->CellSurvival1 SSB2 Single-Strand Break (SSB) PARP2 PARP SSB2->PARP2 DSB2 Double-Strand Break (DSB) SSB2->DSB2 accumulates to PARPi PARP Inhibitor PARPi->PARP2 inhibits HRR_def Deficient HRR DSB2->HRR_def CellDeath Cell Death (Apoptosis) HRR_def->CellDeath leads to

Mechanism of synthetic lethality with PARP inhibitors.

Application in the Synthesis of Anticoccidial Agents

Anticoccidial drugs are used to treat and prevent coccidiosis, a parasitic disease in animals. This compound is a precursor for the synthesis of various anticoccidial agents.

General Synthetic Strategy

The synthesis of anticoccidial agents from this compound often involves nucleophilic displacement of the chloride with various nucleophiles, followed by transformations of the ester and nitro groups to generate the final active molecule.

G MCN This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-OH, R-SH, R-NH2) MCN->SNAr Intermediate1 Methyl 6-(substituted)-5-nitronicotinate SNAr->Intermediate1 Modifications Functional Group Modifications (e.g., ester hydrolysis, nitro reduction) Intermediate1->Modifications Anticoccidial Anticoccidial Agent Modifications->Anticoccidial

General synthetic workflow for anticoccidial agents.
Mechanism of Action of Anticoccidial Drugs

The mechanisms of action for anticoccidial drugs are diverse and can target various metabolic pathways of the parasite.

G Anticoccidial Anticoccidial Drug Mito Mitochondrial Respiration Anticoccidial->Mito Inhibits FolicAcid Folic Acid Synthesis Anticoccidial->FolicAcid Inhibits Thiamine Thiamine Uptake Anticoccidial->Thiamine Inhibits ParasiteDeath Parasite Death Mito->ParasiteDeath FolicAcid->ParasiteDeath Thiamine->ParasiteDeath

Common mechanisms of action for anticoccidial drugs.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a range of drug candidates, particularly in the fields of oncology and veterinary medicine. The protocols and data presented herein provide a solid foundation for its application in drug discovery and development projects. Its straightforward synthesis and amenability to a variety of chemical transformations make it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization.

References

Application of Methyl 6-chloro-5-nitronicotinate in the Synthesis of PARP Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. The synthesis of these complex heterocyclic molecules often relies on the strategic use of highly functionalized building blocks. Methyl 6-chloro-5-nitronicotinate is a key starting material in the synthesis of various pharmaceutical compounds, including PARP inhibitors. Its utility stems from the presence of multiple reactive sites: a chloro group susceptible to nucleophilic substitution, a nitro group that can be reduced to an amine for further functionalization, and a methyl ester that can be hydrolyzed or aminated. This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of a core structure found in certain PARP inhibitors.

Application Notes

This compound serves as a versatile scaffold for the construction of substituted pyridine rings, which are central to the structure of many PARP inhibitors. The primary application involves the nucleophilic aromatic substitution of the chloro group at the 6-position with a piperazine moiety. This reaction is a cornerstone in building the core of several PARP inhibitors where a piperazine ring links the pyridyl component to other parts of the molecule.

The nitro group at the 5-position is a critical functionality. It can be carried through several synthetic steps and then reduced to an amino group at a later stage. This newly formed amino group can then be used to construct fused ring systems, such as the indazole ring found in the PARP inhibitor Niraparib, or can be acylated to introduce further diversity.

The methyl ester at the 3-position provides another handle for modification. It can be converted to a carboxamide, a common feature in many PARP inhibitors that contributes to their binding affinity to the PARP enzyme.

Synthetic Pathway Overview

A common synthetic strategy involves the initial reaction of this compound with a suitable piperazine derivative. The resulting intermediate can then undergo further transformations, including reduction of the nitro group, cyclization to form fused rings, and modification of the ester group, ultimately leading to the final PARP inhibitor.

PARP_Inhibitor_Synthesis cluster_start Starting Material cluster_intermediate Key Intermediate cluster_transformations Further Transformations cluster_final Final Product A This compound B Methyl 6-(piperazin-1-yl)-5-nitronicotinate A->B Piperazine (Nucleophilic Substitution) C Nitro Group Reduction B->C D Cyclization/Amidation C->D E PARP Inhibitor Core D->E

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) reactions on Methyl 6-chloro-5-nitronicotinate. This compound is a valuable building block in medicinal chemistry and materials science, and the methodologies described herein offer robust procedures for its functionalization.

Introduction

This compound is an electron-deficient aromatic system, making it an excellent substrate for nucleophilic aromatic substitution. The presence of the strongly electron-withdrawing nitro group in the para-position and the pyridine nitrogen in the ortho-position to the chlorine atom significantly activates the C6 position for nucleophilic attack. This allows for the displacement of the chloro leaving group by a wide variety of nucleophiles, including amines, phenols, thiophenols, and alkoxides, providing a versatile route to a diverse range of substituted nicotinic acid derivatives.

The general mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the substituted product.

Data Presentation: Nucleophilic Aromatic Substitution Reactions

The following table summarizes the reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.

EntryNucleophileBaseSolventTemp. (°C)TimeProductYield (%)Reference
14-FluorophenolEt₃NCyrene15015 minMethyl 6-(4-fluorophenoxy)-5-nitronicotinate92[1][2]
24-ChlorophenolEt₃NCyrene15015 minMethyl 6-(4-chlorophenoxy)-5-nitronicotinate95[1][2]
34-BromophenolEt₃NCyrene15015 minMethyl 6-(4-bromophenoxy)-5-nitronicotinate96[1][2]
44-MethylphenolEt₃NCyrene15015 minMethyl 6-(p-tolyloxy)-5-nitronicotinate93[1][2]
54-MethoxyphenolEt₃NCyrene15015 minMethyl 6-(4-methoxyphenoxy)-5-nitronicotinate94[1][2]
64-TrifluoromethylthiophenolEt₃NCyrene15015 minMethyl 5-nitro-6-((4-(trifluoromethyl)phenyl)thio)nicotinate88[1][2]
74-ChlorothiophenolEt₃NCyrene15015 minMethyl 6-((4-chlorophenyl)thio)-5-nitronicotinate91[1][2]
83-(1,1,2,2-Tetrafluoroethoxy)anilineDIPEADioxane1001 hMethyl 5-nitro-6-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)nicotinateNot specified[3]
94-AminobenzonitrileNaHNot specifiedNot specifiedNot specifiedMethyl 6-((4-cyanophenyl)amino)-5-nitronicotinate72.4[4]
104-(2,4-Difluorophenoxy)piperidine HClK₂CO₃ACN805 hMethyl 6-(4-(2,4-difluorophenoxy)piperidin-1-yl)-5-nitronicotinateNot specified
11PiperazineNot specifiedNot specified9020 hMethyl 5-nitro-6-(piperazin-1-yl)nicotinate42[5]

Experimental Protocols

Protocol 1: General Procedure for Reaction with Phenols and Thiophenols in Cyrene

This protocol is adapted from a green chemistry approach utilizing the bio-based solvent Cyrene.[1][2]

Materials:

  • This compound

  • Appropriate phenol or thiophenol

  • Triethylamine (Et₃N)

  • Cyrene

  • Deionized water

  • Ice

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 equiv), the desired phenol or thiophenol (1.1 equiv), and triethylamine (2.0 equiv).

  • Add Cyrene to achieve a concentration of approximately 0.33 M of the starting material.

  • Seal the tube and heat the reaction mixture to 150 °C for 15 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any residual Cyrene and other water-soluble impurities.

  • Dry the product under vacuum to obtain the pure substituted nicotinate.

Protocol 2: General Procedure for Reaction with Anilines in Dioxane

This protocol is a general method for the reaction with substituted anilines.[3]

Materials:

  • This compound

  • Substituted aniline

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

Procedure:

  • Dissolve this compound (1.0 equiv) in 1,4-dioxane in a round-bottom flask.

  • Add the substituted aniline (1.05 equiv) to the solution.

  • Add DIPEA (1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 100 °C for 1 hour, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 3: General Procedure for Reaction with Amines in Ethanol

This protocol is suitable for the reaction with various primary and secondary amines.

Materials:

  • This compound

  • Amine nucleophile

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Ethanol

Procedure:

  • In a sealable reaction vessel, dissolve this compound (1.0 equiv) and the amine (1.0-1.2 equiv) in ethanol.

  • Add potassium carbonate (1.0-2.0 equiv) to the stirring solution at room temperature.

  • Seal the vessel and heat the reaction mixture to 100 °C for 16 hours, or as determined by reaction monitoring.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by filtration of the inorganic salts and evaporation of the solvent.

  • Further purification can be achieved by column chromatography or recrystallization.

Visualizations

Reaction Mechanism

Experimental_Workflow start Combine Reactants: - this compound - Nucleophile - Base - Solvent reaction Heat Reaction Mixture (e.g., 80-150 °C) start->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Work-up (e.g., Precipitation, Extraction) monitoring->workup Reaction Complete purification Purification (Filtration, Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

References

Application Notes and Protocols for the Purification of Crude Methyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude Methyl 6-chloro-5-nitronicotinate, an important intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including recrystallization, column chromatography, and liquid-liquid extraction, complete with experimental protocols and comparative data.

Overview of Purification Techniques

The choice of purification method for crude this compound depends on the nature and quantity of impurities present, as well as the desired final purity and yield. The primary techniques discussed are:

  • Recrystallization: A robust method for removing small amounts of impurities from a solid sample. It relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

  • Column Chromatography: A versatile technique for separating the target compound from a complex mixture based on the differential adsorption of components to a stationary phase.

  • Liquid-Liquid Extraction: An effective method for separating compounds based on their differential solubilities in two immiscible liquid phases, often used for initial workup and removal of acidic or basic impurities.

Comparative Data of Purification Techniques

The following table summarizes typical quantitative data for the purification of crude this compound using the described techniques. Note: The data for Column Chromatography and Liquid-Liquid Extraction are representative examples based on common outcomes for similar compounds.

Purification MethodKey ParametersInitial Purity (Crude)Final PurityYield
Recrystallization Solvent: Ethanol~85-90%>99%~90%[1][2]
Column Chromatography Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate~85-90%>99.5%~75-85%
Liquid-Liquid Extraction Organic Phase: Dichloromethane; Aqueous Phase: Sat. aq. NaHCO₃~85-90%~90-95%>95%

Experimental Protocols

Recrystallization from Ethanol

This protocol describes the purification of crude this compound by recrystallization from ethanol to achieve high purity.

Workflow for Recrystallization

A Dissolve crude product in minimum hot ethanol B Cool solution slowly to room temperature A->B C Chill in an ice bath to complete crystallization B->C D Collect crystals by vacuum filtration C->D E Wash crystals with cold ethanol D->E F Dry crystals under vacuum E->F

Caption: Workflow for the purification of this compound by recrystallization.

Protocol:

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be an off-white to grey solid.

Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Workflow for Column Chromatography

A Prepare silica gel slurry and pack column B Load crude product onto the column A->B C Elute with Hexane/Ethyl Acetate gradient B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions and evaporate solvent E->F

Caption: Workflow for the purification of this compound by column chromatography.

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane/Ethyl Acetate). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully load the dry sample onto the top of the packed column.

  • Elution: Begin elution with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Purity Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Liquid-Liquid Extraction

This protocol describes a liquid-liquid extraction procedure for the initial workup and purification of this compound from a reaction mixture. This is particularly useful for removing acidic or basic impurities.

Workflow for Liquid-Liquid Extraction

A Dissolve crude product in Dichloromethane B Wash with saturated aqueous NaHCO3 solution A->B C Separate the organic layer B->C D Wash the organic layer with brine C->D E Dry the organic layer over anhydrous Na2SO4 D->E F Filter and evaporate solvent E->F

Caption: Workflow for the purification of this compound by liquid-liquid extraction.

Protocol:

  • Dissolution: Dissolve the crude product or reaction mixture in a suitable organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove any acidic impurities. Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The organic layer containing the product should be carefully drained and collected.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities and to aid in breaking up any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the partially purified product. This product can then be further purified by recrystallization or column chromatography if necessary.

Purity Assessment

The purity of the final product can be assessed using a variety of analytical techniques, including:

  • Thin Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for monitoring the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative determination of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess for the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value (76 °C) is indicative of high purity.[3]

References

Application Notes and Protocols for the Analytical Characterization of Methyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of Methyl 6-chloro-5-nitronicotinate (CAS No. 59237-53-5). The protocols detailed herein are essential for quality control, stability testing, and impurity profiling in research, development, and manufacturing settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₄[1][2][3]
Molecular Weight 216.58 g/mol [1][2][3]
CAS Number 59237-53-5[1][2][3]
Appearance Off-white to grey solid[2]
Melting Point 76 °C[1]
Boiling Point 317.8 °C at 760 mmHg[1]
Density 1.5 g/cm³[1]
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[2]
Storage Under inert gas (nitrogen or Argon) at 2-8°C.[1]

Chromatographic Methods

Chromatographic techniques are central to assessing the purity and quantifying the presence of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is generally suitable.

Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development. Due to the polar nature of the nitro group, a higher aqueous composition might be necessary for adequate retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the chromophores (nitropyridine ester), a wavelength in the range of 254-280 nm should provide good sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Logical Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation Start Define Analytical Goal (Purity, Assay) SelectColumn Select Column (e.g., C18) Start->SelectColumn PrepareMobilePhase Prepare Mobile Phase (Acetonitrile/Water/Acid) SelectColumn->PrepareMobilePhase PrepareSample Prepare Sample Solution PrepareMobilePhase->PrepareSample InitialRun Perform Initial Run PrepareSample->InitialRun EvaluatePeak Evaluate Peak Shape, Retention, and Resolution InitialRun->EvaluatePeak AdjustGradient Adjust Gradient Profile EvaluatePeak->AdjustGradient Suboptimal AdjustMobilePhase Adjust Mobile Phase pH (if necessary for peak shape) EvaluatePeak->AdjustMobilePhase Poor Peak Shape SystemSuitability System Suitability Testing EvaluatePeak->SystemSuitability Optimal AdjustGradient->InitialRun AdjustMobilePhase->InitialRun Linearity Linearity & Range SystemSuitability->Linearity Accuracy Accuracy & Precision Linearity->Accuracy End Final Method Accuracy->End

Caption: Logical workflow for developing an HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its volatility, GC-MS is a suitable technique for the identification and quantification of this compound and its volatile impurities.

Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane to a concentration of approximately 0.1 mg/mL.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis SamplePrep Dissolve Sample in Volatile Solvent Injection Inject Sample SamplePrep->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum of Peak Chromatogram->MassSpectrum LibrarySearch Library Search & Interpretation MassSpectrum->LibrarySearch Characterization_Logic cluster_identity Identity & Structure cluster_purity Purity & Assay cluster_properties Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) FTIR FT-IR Spectroscopy MS Mass Spectrometry (from GC-MS or LC-MS) Elemental Elemental Analysis HPLC HPLC-UV GC GC-FID/MS MeltingPoint Melting Point Solubility Solubility Compound This compound Compound->NMR Compound->FTIR Compound->MS Compound->Elemental Compound->HPLC Compound->GC Compound->MeltingPoint Compound->Solubility

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 6-chloro-5-nitronicotinate for Pilot Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive overview and a detailed protocol for the pilot-scale synthesis of Methyl 6-chloro-5-nitronicotinate, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule, identified by the IUPAC name methyl 6-chloro-5-nitropyridine-3-carboxylate (CAS No: 59237-53-5), has been optimized for larger-scale production with a focus on safety, efficiency, and product purity. The protocols outlined below are intended for use in a laboratory or pilot plant setting by trained professionals.

Introduction

This compound is a crucial building block in the synthesis of a variety of pharmaceutical agents.[1] As drug development progresses from laboratory-scale research to preclinical and clinical studies, the need for larger quantities of high-purity intermediates becomes critical. This document outlines a robust and scalable two-step synthesis of this compound from commercially available 6-Hydroxy-5-nitronicotinic acid. The described process is designed to be safe, high-yielding, and amenable to pilot-plant scale-up.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the target compound is essential for process development and quality control.

PropertyValue
IUPAC Name methyl 6-chloro-5-nitropyridine-3-carboxylate
CAS Number 59237-53-5
Molecular Formula C₇H₅ClN₂O₄
Molecular Weight 216.58 g/mol
Appearance Off-white to grey solid
Melting Point 76 °C
Boiling Point 317.8±37.0 °C (Predicted)
Density 1.500±0.06 g/cm³ (Predicted)
Storage Store under inert gas (nitrogen or Argon) at 2-8°C

Synthetic Pathway Overview

The scale-up synthesis of this compound is a two-step process. The first step involves the chlorination of 6-Hydroxy-5-nitronicotinic acid using thionyl chloride to form the acyl chloride intermediate. The second step is the esterification of the in-situ generated acyl chloride with methanol to yield the desired product.

Synthesis_Pathway A 6-Hydroxy-5-nitronicotinic acid B 6-Chloro-5-nitronicotinoyl chloride (in-situ) A->B SOCl₂, DMF (cat.) Reflux C This compound B->C Methanol -40°C to RT

Caption: Two-step synthesis of this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the pilot-scale synthesis of this compound, targeting a 1 kg yield.

Materials and Reagents
MaterialGradeQuantityMolar Mass ( g/mol )Moles
6-Hydroxy-5-nitronicotinic acid>98%0.85 kg184.114.62
Thionyl chloride (SOCl₂)>99%2.63 kg (1.61 L)118.9722.1
N,N-Dimethylformamide (DMF)Anhydrous0.05 kg (0.053 L)73.090.69
Methanol (MeOH)Anhydrous0.21 kg (0.26 L)32.046.46
Dichloromethane (DCM)Anhydrous8.5 L--
Sodium bicarbonate (NaHCO₃)ReagentAs required84.01-
Ethanol (EtOH)95%As required--
Equipment
  • 20 L glass-lined reactor with overhead stirring, reflux condenser, and temperature control unit.

  • 10 L dropping funnel.

  • Vacuum pump and rotary evaporator.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Drying oven.

  • Standard personal protective equipment (PPE): safety glasses, lab coat, gloves (chemically resistant).

Detailed Synthesis Protocol

Step 1: Formation of 6-Chloro-5-nitronicotinoyl chloride

  • Reactor Setup: Ensure the 20 L reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 6-Hydroxy-5-nitronicotinic acid (0.85 kg, 4.62 mol).

  • Solvent and Catalyst Addition: Add thionyl chloride (2.63 kg, 22.1 mol) to the reactor, followed by the catalytic amount of N,N-Dimethylformamide (0.05 kg, 0.69 mol).

  • Reaction: Heat the mixture to reflux (approximately 75-80°C) and maintain for 8 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Solvent Removal: Cool the reaction mixture to 40-50°C. Concentrate the mixture under vacuum to remove excess thionyl chloride.

Step 2: Esterification and Work-up

  • Dissolution: To the cooled residue, add anhydrous dichloromethane (8.5 L) and stir until all the solid has dissolved.

  • Cooling: Cool the solution to -40°C using a suitable cooling bath.

  • Methanol Addition: Slowly add anhydrous methanol (0.21 kg, 6.46 mol) via a dropping funnel, ensuring the internal temperature does not exceed -30°C. The addition should take approximately 1-2 hours.

  • Quenching: Once the methanol addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate (approximately 4.6 L, or until effervescence ceases) while maintaining the temperature below 0°C.

  • Warming and Phase Separation: Gradually warm the mixture to room temperature (20-25°C) with stirring. Stop stirring and allow the layers to separate.

  • Extraction: Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Crystallization
  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol (95%).

  • Crystallization: Slowly cool the solution to 0-5°C to induce crystallization.

  • Isolation: Collect the crystalline solid by filtration.

  • Washing: Wash the crystals with cold ethanol.

  • Drying: Dry the purified this compound in a vacuum oven at 40-50°C until a constant weight is achieved.

Expected Yield: ~0.9 kg (90% yield).

Experimental Workflow

The following diagram illustrates the logical flow of the pilot-scale synthesis process.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Esterification cluster_purification Purification A Reactor Setup and Inertization B Charge Reactants: 6-Hydroxy-5-nitronicotinic acid, SOCl₂, DMF A->B C Heat to Reflux (8h) B->C D In-Process Control (HPLC) C->D E Vacuum Concentration D->E Reaction Complete F Dissolve in DCM E->F G Cool to -40°C F->G H Slow Addition of Methanol G->H I Quench with NaHCO₃ soln. H->I J Phase Separation & Extraction I->J K Drying & Concentration J->K L Crystallization from Ethanol K->L M Filtration and Washing L->M N Vacuum Drying M->N O Final Product: This compound N->O

Caption: Workflow for the pilot-scale synthesis of this compound.

In-Process Controls and Analytical Methods

To ensure the quality and consistency of the final product, the following in-process controls and analytical methods should be implemented.

Process StepParameter to ControlAnalytical MethodAcceptance Criteria
Step 1: Acyl Chloride Formation Reaction CompletionHPLCStarting material <1%
Step 2: Esterification TemperatureTemperature probe-40°C to -30°C during addition
Final Product Assay and PurityHPLC, UPLC>98% purity
Final Product Identity¹H NMR, ¹³C NMR, LC-MSConforms to reference spectra
Final Product Residual SolventsGCWithin ICH limits

Safety Precautions

All operations should be conducted in a well-ventilated fume hood or a controlled pilot plant environment. Personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times.

  • Thionyl chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a dry environment.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Methanol (MeOH): Flammable and toxic. Avoid ignition sources and skin contact.

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before commencing work.[2][3] An emergency shower and eyewash station should be readily accessible.

Conclusion

The protocol described in this document provides a detailed and scalable method for the synthesis of this compound suitable for pilot-scale production. Adherence to the specified procedures, in-process controls, and safety precautions will ensure the consistent production of a high-quality intermediate for pharmaceutical development.

References

Application Notes: Methyl 6-chloro-5-nitronicotinate as a Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-5-nitronicotinate is a highly functionalized pyridine derivative that serves as a key starting material for the synthesis of a diverse array of heterocyclic compounds. Its strategic substitution pattern, featuring a reactive chlorine atom, an electron-withdrawing nitro group, and a methyl ester, makes it an exceptionally versatile scaffold for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems, with a focus on its applications in drug discovery and development. The presence of the nitro group and the chlorine atom at positions that activate the ring for nucleophilic aromatic substitution (SNAr) and facilitate cross-coupling reactions makes this building block particularly valuable for creating libraries of compounds for biological screening.

Chemical Properties

PropertyValueReference
CAS Number 59237-53-5[1]
Molecular Formula C₇H₅ClN₂O₄[1]
Molecular Weight 216.58 g/mol [1]
Appearance Off-white to grey solid
Melting Point 76 °C
Boiling Point 317.8±37.0 °C (Predicted)
Density 1.500±0.06 g/cm³ (Predicted)
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and DMF.

Applications in Heterocyclic Synthesis

This compound is a valuable precursor for a range of heterocyclic compounds, including those with potential therapeutic applications such as PARP inhibitors and immunomodulators.[2] The primary reaction pathways exploited for derivatization include nucleophilic aromatic substitution (SNAr) at the 6-position and Suzuki-Miyaura cross-coupling reactions. Subsequent reduction of the nitro group and cyclization reactions allow for the construction of fused heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nitro group strongly activates the chlorine atom for displacement by various nucleophiles. This allows for the introduction of a wide range of functionalities at the 6-position of the pyridine ring.

sn_ar_workflow start This compound reagents Nucleophile (e.g., amine, thiol, alcohol) Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, CH3CN) start->reagents Add reaction Reaction at specified temperature and time reagents->reaction Heat/Stir workup Aqueous Workup (e.g., extraction with EtOAc) reaction->workup Cool purification Purification (e.g., column chromatography) workup->purification Concentrate product 6-Substituted-5-nitronicotinate Product purification->product Isolate

General workflow for SNAr reactions.

This protocol describes the synthesis of 6-amino-substituted nicotinates, which are precursors to various fused heterocyclic systems.

Materials:

  • This compound

  • Substituted aniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired methyl 6-(arylamino)-5-nitronicotinate.

Quantitative Data for SNAr Reactions:

NucleophileProductYield (%)
AnilineMethyl 6-(phenylamino)-5-nitronicotinate>90%
4-MethoxyanilineMethyl 6-((4-methoxyphenyl)amino)-5-nitronicotinate>90%
MethylamineMethyl 6-(methylamino)-5-nitronicotinateNot reported
Sodium MethoxideMethyl 6-methoxy-5-nitronicotinate58%
Suzuki-Miyaura Cross-Coupling Reactions

The chlorine atom at the 6-position can also be replaced via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents.

suzuki_workflow start This compound reagents Boronic Acid/Ester Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) start->reagents Add reaction Inert Atmosphere Heat to reflux reagents->reaction Degas & Heat workup Aqueous Workup (e.g., extraction with EtOAc) reaction->workup Cool purification Purification (e.g., column chromatography) workup->purification Concentrate product 6-Aryl-5-nitronicotinate Product purification->product Isolate

General workflow for Suzuki-Miyaura coupling.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with various boronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired methyl 6-aryl-5-nitronicotinate.

Quantitative Data for Suzuki-Miyaura Reactions:

Arylboronic AcidProductYield (%)
Phenylboronic acidMethyl 6-phenyl-5-nitronicotinateNot reported
4-Methylphenylboronic acidMethyl 6-(p-tolyl)-5-nitronicotinateNot reported

Synthesis of Fused Heterocyclic Systems

The derivatives obtained from SNAr and Suzuki-Miyaura reactions can be further elaborated to construct fused heterocyclic systems. A common strategy involves the reduction of the nitro group to an amine, followed by intramolecular cyclization.

Protocol 3: Reductive Cyclization to form Pyrido[2,3-b]pyrazines

This protocol describes the synthesis of a pyrido[2,3-b]pyrazine scaffold, a core structure found in various biologically active molecules.

Materials:

  • Methyl 6-(arylamino)-5-nitronicotinate (from Protocol 1)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Acetic acid

Procedure:

  • Nitro Group Reduction: To a solution of methyl 6-(arylamino)-5-nitronicotinate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reduction by TLC.

  • After completion, filter the hot reaction mixture through a pad of Celite and wash the Celite with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 5-amino-6-(arylamino)nicotinate.

  • Cyclization: Dissolve the crude amino compound in glacial acetic acid and heat to reflux for 2-3 hours to effect cyclization.

  • Cool the reaction mixture and pour it into ice-water. Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization to obtain the desired pyrido[2,3-b]pyrazine derivative.

Application in Drug Discovery: PARP Inhibition

Several heterocyclic compounds derived from this compound have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes involved in DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations.

PARP-1 Signaling Pathway and Inhibition

parp_pathway cluster_0 Normal DNA Repair cluster_1 PARP Inhibition dna_damage DNA Single-Strand Break parp1 PARP-1 Activation dna_damage->parp1 par Poly(ADP-ribose) (PAR) Synthesis parp1->par recruitment Recruitment of DNA Repair Proteins par->recruitment repair DNA Repair recruitment->repair inhibitor PARP Inhibitor (derived from Methyl 6-chloro-5-nitronicotinate) parp1_inhibited PARP-1 Trapping on DNA inhibitor->parp1_inhibited Binds to active site stalled_fork Stalled Replication Fork parp1_inhibited->stalled_fork ds_break Double-Strand Break stalled_fork->ds_break brca_deficient BRCA-deficient Tumor Cell ds_break->brca_deficient apoptosis Cell Death (Apoptosis) brca_deficient->apoptosis Synthetic Lethality dna_damage_2 DNA Single-Strand Break

Mechanism of PARP inhibition leading to synthetic lethality.

PARP inhibitors, some of which are synthesized using this compound as a key intermediate, function by binding to the active site of the PARP-1 enzyme. This not only prevents the synthesis of poly(ADP-ribose) but also traps PARP-1 on the DNA at the site of damage. The trapped PARP-1-DNA complexes are highly cytotoxic as they interfere with DNA replication, leading to the formation of double-strand breaks. In normal cells, these double-strand breaks can be repaired by homologous recombination, a process that relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with BRCA mutations, this repair pathway is compromised. The combination of PARP inhibition and a BRCA deficiency leads to a high level of genomic instability and ultimately cell death, a concept known as synthetic lethality.

Conclusion

This compound is a cost-effective and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its reactivity in both nucleophilic aromatic substitution and cross-coupling reactions, coupled with the potential for subsequent intramolecular cyclizations, provides a powerful platform for the generation of novel molecular entities. The application of this starting material in the synthesis of biologically active compounds, such as PARP inhibitors, highlights its significance in modern drug discovery and development programs. The protocols and data presented herein offer a valuable resource for researchers and scientists working in the field of medicinal chemistry and heterocyclic synthesis.

References

Application Notes and Protocols for the Derivatization of Methyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the chemical derivatization of Methyl 6-chloro-5-nitronicotinate. This versatile building block is a key intermediate in the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology and immunology.

Introduction

This compound is a functionalized pyridine derivative that serves as a valuable starting material for the synthesis of diverse molecular scaffolds. Its utility stems from the presence of multiple reactive sites: the chloro substituent at the 6-position is susceptible to nucleophilic aromatic substitution and cross-coupling reactions, while the nitro group at the 5-position can be reduced to an amino group, which can then undergo further transformations. This document outlines key derivatization reactions, including nucleophilic aromatic substitution, reduction, and palladium-catalyzed cross-coupling reactions, and provides insights into the biological relevance of the resulting compound classes.

Derivatization Strategies

The primary derivatization strategies for this compound involve modification at the 6-position and transformation of the 5-nitro group. These approaches allow for the introduction of a wide range of substituents, leading to diverse chemical libraries for biological screening.

Key Derivatization Reactions:
  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen activates the chloro substituent for displacement by various nucleophiles, such as amines and alkoxides.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing a handle for subsequent amide bond formation, diazotization, or other amine-based chemistries.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can participate in Suzuki-Miyaura and Buchwald-Hartwig amination reactions to form C-C and C-N bonds, respectively, enabling the introduction of aryl, heteroaryl, and diverse amino substituents.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for key derivatization reactions of this compound.

Nucleophilic Aromatic Substitution: Synthesis of Methyl 6-(4-benzyloxyphenylamino)-5-nitronicotinate

This protocol describes the substitution of the 6-chloro group with an aniline derivative.

Reaction Scheme:

G reagent This compound conditions iPr2NEt, MeOH rt, overnight reagent->conditions aniline 4-Benzyloxyaniline hydrochloride aniline->conditions product Methyl 6-(4-benzyloxyphenylamino)- 5-nitronicotinate conditions->product

Caption: Nucleophilic aromatic substitution of this compound.

Protocol:

To a solution of this compound (216 mg, 1.0 mmol) and 4-benzyloxyaniline hydrochloride (280 mg, 1.2 mmol) in methanol (10 mL), N,N-diisopropylethylamine (iPr2NEt) (0.35 mL, 2.0 mmol) was added. The resulting mixture was stirred at room temperature overnight. A red solid precipitated from the mixture, which was collected by filtration to yield the desired product.[1]

Quantitative Data:

ProductStarting MaterialReagentsSolventConditionsYield
Methyl 6-(4-benzyloxyphenylamino)-5-nitronicotinateThis compound4-Benzyloxyaniline hydrochloride, iPr2NEtMeOHrt, overnightN/A

Yield data was not provided in the cited source.

Reduction of the Nitro Group: Synthesis of Methyl 5-amino-6-chloronicotinate

This protocol details the reduction of the 5-nitro group to an amine.

Reaction Scheme:

G reagent This compound conditions Tin(II) chloride Anhydrous Methanol, Reflux, 18h reagent->conditions product Methyl 5-amino-6-chloronicotinate conditions->product

Caption: Reduction of the nitro group of this compound.

Protocol:

To a solution of Methyl 6-chloro-5-nitropyridine-3-carboxylate (2.0 g, 9.2 mmol) in anhydrous methanol (30 mL) under a nitrogen atmosphere, tin(II) chloride (5.3 g, 28 mmol) was added. The resulting mixture was refluxed for 18 hours. After cooling, the reaction mixture was carefully poured into a stirred slurry of celite in saturated sodium bicarbonate at 0°C. The resulting suspension was processed to isolate the product.[1]

Quantitative Data:

ProductStarting MaterialReagentSolventConditionsYield
Methyl 5-amino-6-chloronicotinateThis compoundTin(II) chlorideAnhydrous MethanolReflux, 18hN/A

Yield data was not provided in the cited source.

Palladium-Catalyzed Cross-Coupling Reactions (Generalized Protocols)

This reaction is used to form a C-C bond between the pyridine ring and an aryl or heteroaryl group.

Generalized Reaction Scheme:

G reagent This compound conditions Pd catalyst, Base Solvent, Heat reagent->conditions boronic_acid Arylboronic acid boronic_acid->conditions product Methyl 6-aryl-5-nitronicotinate conditions->product

Caption: Generalized Suzuki-Miyaura coupling of this compound.

Generalized Protocol:

In a reaction vessel, this compound (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv) are combined in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

This reaction facilitates the formation of a C-N bond between the pyridine ring and a primary or secondary amine.

Generalized Reaction Scheme:

G reagent This compound conditions Pd catalyst, Ligand, Base Solvent, Heat reagent->conditions amine Primary or Secondary Amine amine->conditions product Methyl 6-(amino)-5-nitronicotinate conditions->product

Caption: Generalized Buchwald-Hartwig amination of this compound.

Generalized Protocol:

To a dry Schlenk flask under an inert atmosphere are added a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 1.2-6 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equiv). This compound (1.0 equiv) and the desired amine (1.1-1.5 equiv) are then added, followed by an anhydrous solvent (e.g., toluene, dioxane). The reaction mixture is heated (typically 80-110 °C) and monitored by TLC or LC-MS. Upon completion, the mixture is cooled, quenched, and extracted. The crude product is purified by column chromatography.

Biological Relevance and Signaling Pathways

Derivatives of this compound, particularly those containing a pyrazolo[3,4-b]pyridine scaffold, have been identified as potent inhibitors of several protein kinases implicated in cancer and inflammatory diseases. These include Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

TRK receptors are a family of receptor tyrosine kinases that are activated by neurotrophins.[2][3] Their signaling is crucial for neuronal survival, differentiation, and synaptic plasticity.[1][2][4] Aberrant activation of TRK signaling is a known driver in various cancers. The binding of a neurotrophin to its corresponding TRK receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[2] This creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[1][2][3][4] These pathways ultimately regulate gene expression and cellular processes such as proliferation, survival, and angiogenesis.

TRK Signaling Pathway Diagram:

TRK_Signaling cluster_ras Ras/MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_plcg PLCγ Pathway Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binds Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization Shc_Grb2_SOS Shc / Grb2 / SOS Dimerization->Shc_Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Shc_Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., CREB) ERK->Transcription_Factors_MAPK PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_Release Ca2+ Release IP3->Ca_Release Downstream_Effects Downstream Effects PKC->Downstream_Effects Ca_Release->Downstream_Effects

References

Application Notes and Protocols: Reduction of the Nitro Group in Methyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reduction of the nitro group in methyl 6-chloro-5-nitronicotinate to synthesize methyl 5-amino-6-chloronicotinate, a valuable intermediate in pharmaceutical synthesis. Various common reduction methods are compared to assist in methodology selection based on laboratory capabilities, cost, and downstream application requirements.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, particularly in the preparation of anilines which are key building blocks for a wide range of pharmaceuticals and agrochemicals. This compound is an important starting material, and its reduction product, methyl 5-amino-6-chloronicotinate, is utilized in the synthesis of various biologically active molecules. The choice of reduction method is critical to ensure high yield and purity while preserving the chloro and methyl ester functionalities. This note details several common and effective methods for this transformation.

Comparison of Reduction Methodologies

Several methods are commonly employed for the reduction of aromatic nitro groups. The selection of a specific method often depends on factors such as functional group tolerance, scalability, cost, and safety considerations. Catalytic hydrogenation is often a high-yielding method, though care must be taken to avoid dehalogenation.[1] Metal-acid systems like iron in acetic acid offer a cost-effective and milder alternative.[1][2][3][4][5] Stannous chloride is another mild reducing agent, suitable for substrates with functional groups sensitive to catalytic hydrogenation.[1][2][6][7]

Table 1: Summary of Quantitative Data for Reduction Methods

MethodReagentsSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Notes
Catalytic HydrogenationH₂, Pd/C (5%)Methanol, Ethanol, EtOAcRoom Temperature1 - 4>90Potential for dehalogenation of the C-Cl bond.
Catalytic HydrogenationH₂, Raney NiMethanol, EthanolRoom Temperature2 - 685-95Often preferred over Pd/C to prevent dehalogenation of aryl chlorides.[1]
Iron in Acetic AcidFe powder, Acetic AcidEthanol, WaterReflux (70-100)1 - 380-95A mild and cost-effective method.[1][2][3][4][5] Simple workup.
Tin(II) ChlorideSnCl₂·2H₂OEthanol, Ethyl AcetateRoom Temperature - 500.5 - 385-95Mild conditions, but the tin byproducts can sometimes complicate purification.[1][2][6][7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% palladium on carbon (0.05 - 0.10 eq by weight) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Iron in Acetic Acid
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol (or a mixture of ethanol and water), and glacial acetic acid.[2][8]

  • Reagent Addition: Add iron powder (3.0 - 5.0 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux (70-100 °C) and maintain for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through celite to remove the iron residues.[2]

  • Neutralization: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate or other suitable base.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 3: Reduction with Tin(II) Chloride
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.[2]

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 5.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50 °C. The reaction is typically complete within 30 minutes to 3 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Neutralization and Extraction: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate or 2M KOH.[2] Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Experimental Workflow

experimental_workflow start Start: This compound reaction Reduction Reaction - Catalytic Hydrogenation - Fe/AcOH - SnCl₂ start->reaction Select Method workup Reaction Work-up - Filtration - Neutralization - Extraction reaction->workup Post-reaction purification Purification - Recrystallization - Column Chromatography workup->purification Crude Product product Final Product: Methyl 5-amino-6-chloronicotinate purification->product analysis Analysis - NMR - LC-MS - Melting Point product->analysis Characterization

Caption: General experimental workflow for the reduction of this compound.

Safety Precautions

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood and away from ignition sources. Palladium on carbon can be pyrophoric; handle with care and do not allow it to dry completely in the air.

  • Acidic Conditions: Acetic acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Metal Reagents: Finely divided metal powders like iron can be flammable.

  • General: Always wear appropriate PPE when handling chemicals. Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of Methyl 6-chloro-5-nitronicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 6-chloro-5-nitronicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important chemical synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors, primarily related to incomplete reactions or degradation of the starting material or product. Here are the common causes and troubleshooting steps:

  • Incomplete Chlorination/Esterification: The conversion of 5-nitro-6-hydroxynicotinic acid to the final product involves the formation of an acid chloride followed by esterification. Incomplete reaction at either step will reduce the yield.

    • Troubleshooting:

      • Ensure the thionyl chloride (SOCl₂) is fresh and used in sufficient excess to drive the reaction to completion.

      • Verify that the reaction time and temperature for the chlorination step are adequate. The reaction is typically refluxed for several hours.[1][2]

      • During esterification with methanol, maintain a low temperature (e.g., -40°C to -30°C) to prevent side reactions.[1][2]

  • Decarboxylation of Starting Material: The starting material, 5-nitro-6-hydroxynicotinic acid, may undergo decarboxylation at elevated temperatures, especially under acidic conditions, leading to the formation of 5-nitro-6-hydroxypyridine.

    • Troubleshooting:

      • Avoid unnecessarily high temperatures during the initial stages of the reaction.

      • While the reaction with thionyl chloride requires reflux, ensure that the heating is controlled and not excessive.

  • Hydrolysis of the Ester Product: The methyl ester product can be susceptible to hydrolysis back to the carboxylic acid, especially in the presence of water and acid or base.

    • Troubleshooting:

      • Use anhydrous solvents and reagents to minimize water content.

      • During workup, if using an aqueous bicarbonate solution, perform the extraction promptly and avoid prolonged contact.

  • Mechanical Losses: Product can be lost during workup and purification steps.

    • Troubleshooting:

      • Optimize the extraction and crystallization procedures to minimize losses.

      • Ensure complete transfer of materials between vessels.

Issue 2: Formation of Impurities

Q: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?

A: The primary impurities arise from side reactions involving the starting materials and the product. The most common side reactions are over-nitration (if the synthesis starts from methyl 6-chloronicotinate), hydrolysis, and reactions with the solvent.

  • Over-nitration: If synthesizing by nitrating methyl 6-chloronicotinate, the pyridine ring can be susceptible to the addition of a second nitro group, leading to dinitrated impurities.

    • Troubleshooting:

      • Temperature Control: Maintain a low and controlled reaction temperature during the addition of the nitrating agent.

      • Stoichiometry: Use a controlled amount of the nitrating agent (e.g., nitric acid/sulfuric acid mixture). A large excess should be avoided.

      • Slow Addition: Add the nitrating agent dropwise to the reaction mixture to prevent localized high concentrations.

  • Hydrolysis Product (6-chloro-5-nitronicotinic acid): The methyl ester can hydrolyze back to the corresponding carboxylic acid.

    • Troubleshooting:

      • As mentioned previously, ensure anhydrous conditions throughout the reaction and workup.

  • Unreacted Starting Material (5-nitro-6-hydroxynicotinic acid or methyl 6-chloronicotinate): Incomplete reaction will result in the presence of starting material in the crude product.

    • Troubleshooting:

      • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.

      • Adjust reaction time and temperature as needed.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the synthesis of this compound?

A1: Temperature control is arguably the most critical parameter. During the esterification step with methanol, maintaining a low temperature (e.g., -30°C to -40°C) is crucial to prevent unwanted side reactions.[1][2] If performing a nitration on methyl 6-chloronicotinate, precise temperature control is essential to prevent over-nitration.

Q2: What are the expected yields for this synthesis?

A2: With an optimized protocol starting from 5-nitro-6-hydroxynicotinic acid, yields of around 90% for this compound have been reported after purification by crystallization.[1][2]

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress to track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative analysis of the reaction mixture and for determining the purity of the final product. It can effectively separate the desired product from starting materials and major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying the structure of any significant impurities.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups in the product, such as the ester carbonyl and the nitro group.

Q4: Can you provide a summary of potential impurities and their characteristics?

A4: While specific quantitative data is scarce in publicly available literature, the following table summarizes the likely impurities based on the reaction chemistry.

Impurity NameChemical StructureFormation PathwayImpact on Quality
6-chloro-5-nitronicotinic acidC₇H₄ClNO₄Hydrolysis of the methyl ester product.Can affect the physical properties of the final product and may be reactive in subsequent steps.
5-nitro-6-hydroxynicotinic acidC₆H₄N₂O₅Incomplete reaction of the starting material.A significant impurity that will reduce the overall yield and purity.
Methyl 6-chloro-x,5-dinitronicotinateC₇H₄ClN₃O₆Over-nitration of the pyridine ring (if starting from methyl 6-chloronicotinate).A difficult-to-remove impurity that can impact the efficacy and safety of downstream products.
6-hydroxy-5-nitronicotinic acid methyl esterC₇H₆N₂O₅Incomplete chlorination of the 6-hydroxy group.An impurity that may have different reactivity in subsequent synthetic steps.

Experimental Protocols

Synthesis of this compound from 5-nitro-6-hydroxynicotinic acid [1][2]

Materials:

  • 5-nitro-6-hydroxynicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Methanol (anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethanol (for crystallization)

Procedure:

  • To a solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (4.7 equivalents), add a catalytic amount of DMF (0.15 equivalents).

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • After cooling, concentrate the mixture under vacuum to remove excess thionyl chloride.

  • Dissolve the residue in anhydrous dichloromethane and cool the solution to -40°C.

  • Slowly add anhydrous methanol (1.4 equivalents) to the cooled solution, ensuring the internal temperature does not exceed -30°C.

  • After the addition is complete, add an aqueous solution of sodium bicarbonate (1 equivalent) and allow the mixture to gradually warm to room temperature.

  • Separate the organic phase, wash it with water, and then dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Concentrate the organic phase under vacuum to obtain the crude product.

  • Purify the crude product by crystallization from ethanol to yield this compound.

Visualizations

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound start Low Yield or High Impurity Level Detected check_reaction Check Reaction Monitoring Data (TLC/HPLC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_reactions Significant Side Products? check_reaction->side_reactions incomplete_reaction->side_reactions No increase_time_temp Increase Reaction Time/Temp for Chlorination incomplete_reaction->increase_time_temp Yes check_reagents Check Reagent Quality (SOCl₂) incomplete_reaction->check_reagents Yes hydrolysis Hydrolysis Product Detected? side_reactions->hydrolysis Yes optimized Optimized Yield and Purity increase_time_temp->optimized check_reagents->optimized over_nitration Over-nitration Product Detected? hydrolysis->over_nitration No use_anhydrous Use Anhydrous Solvents/Reagents hydrolysis->use_anhydrous Yes decarboxylation Decarboxylation Byproduct Detected? over_nitration->decarboxylation No control_nitration_temp Lower Nitration Temperature & Slow Addition over_nitration->control_nitration_temp Yes control_heat Control Heating During Chlorination decarboxylation->control_heat Yes decarboxylation->optimized No use_anhydrous->optimized control_nitration_temp->optimized control_heat->optimized

Caption: Troubleshooting workflow for low yield or high impurity issues.

SideReactionPathways cluster_reactions Potential Side Reaction Pathways cluster_side_products Side Products starting_material 5-nitro-6-hydroxynicotinic acid desired_product This compound starting_material->desired_product Main Reaction (SOCl₂, MeOH) decarboxylation_product 5-nitro-6-hydroxypyridine starting_material->decarboxylation_product Decarboxylation (Heat) hydrolysis_product 6-chloro-5-nitronicotinic acid desired_product->hydrolysis_product Hydrolysis (H₂O, Acid/Base) over_nitration_product Dinitro Species (if nitrating) desired_product->over_nitration_product Over-nitration (Excess Nitrating Agent)

Caption: Common side reaction pathways in the synthesis.

References

Technical Support Center: Synthesis of Methyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 6-chloro-5-nitronicotinate for improved yields.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle potential experimental challenges.

Nitration of 6-Hydroxynicotinic Acid

Question 1: My nitration of 6-hydroxynicotinic acid is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I improve it?

Answer:

Low yields or the formation of multiple products during the nitration of 6-hydroxynicotinic acid can be attributed to several factors:

  • Reaction Temperature: The temperature of the nitration reaction is critical. Excessive heat can lead to the formation of undesired side products and decomposition. It is crucial to maintain the recommended temperature throughout the reaction.

  • Nitrating Agent Concentration: The concentration of the nitrating agent (e.g., fuming nitric acid, or a mixture of nitric and sulfuric acids) plays a significant role. An incorrect concentration can lead to incomplete nitration or over-nitration.

  • Purity of Starting Material: The purity of the 6-hydroxynicotinic acid is important. Impurities can interfere with the reaction, leading to lower yields and the formation of byproducts. Ensure the starting material is of high purity.

  • Reaction Time: Insufficient reaction time can result in incomplete conversion of the starting material, while an overly extended reaction time might lead to product degradation. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is advisable.

Troubleshooting Steps:

  • Optimize Temperature: Carefully control the reaction temperature as specified in the protocol. Use an ice bath to manage any exothermic processes.

  • Verify Reagent Concentration: Ensure the correct concentration of the nitrating agents is used.

  • Use Pure Starting Materials: If possible, purify the 6-hydroxynicotinic acid before use.

  • Monitor Reaction Progress: Use TLC to determine the optimal reaction time for the complete conversion of the starting material to the desired product.

Chlorination and Esterification

Question 2: I am observing a low yield after the chlorination and esterification steps. What could be the problem?

Answer:

A low yield in the final steps of the synthesis can often be traced back to the following:

  • Moisture Contamination: Thionyl chloride (SOCl₂), a common chlorinating agent, is highly sensitive to moisture. The presence of water can lead to the decomposition of the reagent and the formation of hydrochloric acid, which can cause unwanted side reactions.

  • Incomplete Chlorination: The conversion of the hydroxyl group to a chloro group may be incomplete. This can be due to insufficient reagent, low reaction temperature, or short reaction time.

  • Side Reactions with DMF: When using N,N-dimethylformamide (DMF) as a catalyst with thionyl chloride, there is a potential for the formation of the toxic byproduct dimethylcarbamoyl chloride (DMCC). While this may not significantly impact the yield of the desired product, it is a safety concern.

  • Ester Hydrolysis: During the workup, if the reaction mixture is exposed to aqueous basic conditions for an extended period or at elevated temperatures, the newly formed methyl ester can be hydrolyzed back to the carboxylic acid.

  • Purification Losses: The final product, this compound, is a solid. Significant loss of product can occur during the purification process, such as recrystallization or filtration, if not performed carefully.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents during the chlorination step.

  • Optimize Chlorination: Ensure an adequate excess of the chlorinating agent is used and that the reaction is allowed to proceed for the recommended time and at the appropriate temperature.

  • Careful Workup: When neutralizing the reaction mixture, do so at a low temperature and avoid prolonged exposure to basic conditions.

  • Efficient Purification: Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling rate to maximize crystal formation and recovery.

Data Presentation

The following table summarizes the key quantitative data for a high-yield synthesis of this compound.

ParameterValueReference
Starting Material 5-Nitro-6-hydroxynicotinic acid[1][2]
Reagents Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF), Methanol (MeOH)[1][2]
Molar Ratio (Starting Material:SOCl₂:DMF:MeOH) 1 : 4.7 : 0.15 : 1.4[1][2]
Reaction Temperature Reflux (chlorination), -40°C to room temperature (esterification)[1][2]
Reaction Time 8 hours (chlorination)[1][2]
Purification Method Crystallization from ethanol[1][2]
Reported Yield 90%[1][2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes a high-yield, two-step synthesis starting from 5-nitro-6-hydroxynicotinic acid.

Step 1: Chlorination of 5-Nitro-6-hydroxynicotinic acid

  • To a solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (4.7 equivalents), add N,N-dimethylformamide (0.15 equivalents).

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride.

Step 2: Esterification to form this compound

  • Dissolve the residue from Step 1 in dichloromethane (CH₂Cl₂) and cool the solution to -40°C.

  • Slowly add methanol (1.4 equivalents) to the cooled solution, ensuring the internal temperature does not exceed -30°C.

  • After the addition of methanol is complete, add an aqueous solution of sodium bicarbonate (NaHCO₃) (1 equivalent).

  • Allow the mixture to warm gradually to room temperature.

  • Separate the organic phase and concentrate it under vacuum.

  • Purify the crude product by crystallization from ethanol to obtain this compound.[1][2]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_chlorination Chlorination cluster_esterification Esterification cluster_purification Purification cluster_product Final Product 5-Nitro-6-hydroxynicotinic_acid 5-Nitro-6-hydroxynicotinic Acid Chlorination_Step React with SOCl₂ and DMF Reflux for 8 hours 5-Nitro-6-hydroxynicotinic_acid->Chlorination_Step Esterification_Step React with Methanol at low temp Quench with NaHCO₃ Chlorination_Step->Esterification_Step Purification_Step Crystallization from Ethanol Esterification_Step->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: A high-level overview of the synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed Check_Nitration Problem in Nitration Step? Start->Check_Nitration Check_Chlorination_Esterification Problem in Chlorination/ Esterification? Check_Nitration->Check_Chlorination_Esterification No Nitration_Issues Incomplete Reaction? Side Products? Check_Nitration->Nitration_Issues Yes Check_Purification Problem in Purification? Check_Chlorination_Esterification->Check_Purification No Chlorination_Issues Moisture Contamination? Incomplete Chlorination? Check_Chlorination_Esterification->Chlorination_Issues Yes Esterification_Issues Ester Hydrolysis? Check_Chlorination_Esterification->Esterification_Issues Yes Purification_Issues Product Loss during Crystallization/Filtration? Check_Purification->Purification_Issues Yes Optimize_Nitration Optimize Temperature and Reaction Time Nitration_Issues->Optimize_Nitration Anhydrous_Conditions Ensure Anhydrous Conditions Chlorination_Issues->Anhydrous_Conditions Optimize_Workup Control Temperature and pH during Workup Esterification_Issues->Optimize_Workup Optimize_Purification Optimize Crystallization Solvent and Procedure Purification_Issues->Optimize_Purification

Caption: A decision tree to troubleshoot and address common causes of low yield in the synthesis.

References

Troubleshooting low conversion rates in reactions with Methyl 6-chloro-5-nitronicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 6-chloro-5-nitronicotinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

This compound is a valuable intermediate primarily used in the synthesis of pharmaceutical compounds. Its structure, featuring a reactive chloro group activated by an adjacent nitro group and a pyridine ring, makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are instrumental in creating complex molecular architectures found in various drug candidates.

Q2: I am observing very low to no conversion in my reaction. What are the general areas I should investigate?

Low conversion rates can stem from several factors. For any reaction, it is crucial to first ensure the quality and purity of the starting material, this compound, as well as all other reagents and solvents. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and atmospheric conditions (inert vs. air) can significantly impact the outcome.

  • Reagent Stoichiometry: The molar ratios of your reactants, catalyst, and base are critical.

  • Catalyst/Ligand System (for cross-coupling): The choice and activity of the palladium catalyst and ligand are paramount for successful Suzuki coupling.

  • Base Selection: The strength and solubility of the base can dramatically affect both SNAr and Suzuki reactions.

  • Solvent Choice: The polarity and aprotic/protic nature of the solvent can influence reaction rates and pathways.

Troubleshooting Guide: Low Conversion Rates in Suzuki-Miyaura Coupling

Problem: You are experiencing low yields of the desired coupled product when using this compound in a Suzuki-Miyaura reaction.

Troubleshooting Workflow

start Low Conversion in Suzuki Coupling catalyst Issue: Inactive Catalyst System start->catalyst conditions Issue: Suboptimal Reaction Conditions start->conditions side_reactions Issue: Competing Side Reactions start->side_reactions reagents Issue: Reagent Quality/Stoichiometry start->reagents solution_catalyst Solution: - Use pre-activated catalyst or a more active ligand (e.g., Buchwald ligands). - Increase catalyst loading. - Ensure inert atmosphere to prevent catalyst deactivation. catalyst->solution_catalyst solution_conditions Solution: - Increase reaction temperature. - Prolong reaction time. - Screen different solvents (e.g., dioxane, THF, DMF). conditions->solution_conditions solution_side_reactions Solution: - Thoroughly degas solvents to minimize dehalogenation. - Use a milder or different base to reduce protodeboronation. - Use boronic ester instead of boronic acid. side_reactions->solution_side_reactions solution_reagents Solution: - Confirm purity of all reagents. - Adjust stoichiometry of boronic acid/ester (e.g., 1.2-1.5 eq.). - Use a stronger, more soluble base (e.g., K3PO4, Cs2CO3). reagents->solution_reagents

Caption: Troubleshooting logic for low Suzuki coupling conversion.

Common Issues and Solutions
Issue Potential Cause Recommended Solution
No or Low Product Formation Inactive CatalystUse a fresh, high-quality palladium catalyst and an appropriate phosphine ligand. For challenging couplings with aryl chlorides, consider more active, bulky electron-rich ligands like SPhos or XPhos.
Insufficiently Strong BaseThe C-Cl bond is strong; a potent base is often needed. Switch from weaker bases like Na2CO3 to stronger, more soluble bases such as K3PO4 or Cs2CO3.[1]
Low Reaction TemperatureAryl chlorides require higher temperatures for the oxidative addition step. Increase the temperature to 80-120 °C.
Presence of Side Products Dehalogenation: The chloro group is replaced by a hydrogen atom.This side reaction can be promoted by impurities or non-inert conditions. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Nitrogen or Argon).[1][2][3]
Protodeboronation: The boronic acid is replaced by a hydrogen atom.This is often caused by excess water or a highly basic environment. Use anhydrous solvents, consider a milder base, or switch to a more stable boronic ester (e.g., a pinacol ester).
Homocoupling: Two molecules of the boronic acid couple together.This can be due to the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Using a Pd(0) source directly can also minimize this.

Experimental Protocol: Suzuki-Miyaura Coupling

start Start add_reagents 1. Add this compound, boronic acid/ester, and base to a dry flask. start->add_reagents inert_atmosphere 2. Seal, evacuate, and backfill with inert gas (3x cycle). add_reagents->inert_atmosphere add_solvent 3. Add degassed solvent (e.g., dioxane/water). inert_atmosphere->add_solvent add_catalyst 4. Add palladium catalyst and ligand. add_solvent->add_catalyst heat 5. Heat reaction mixture (e.g., 80-120 °C) and monitor by TLC/LC-MS. add_catalyst->heat workup 6. Cool, dilute with organic solvent, and perform aqueous workup. heat->workup purify 7. Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K3PO4, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the boronic acid/ester, and the base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst (and ligand, if separate) under a positive flow of inert gas.

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: Low Conversion Rates in Nucleophilic Aromatic Substitution (SNAr)

Problem: Your SNAr reaction with this compound and a nucleophile (e.g., an amine or alcohol) is showing low conversion.

Troubleshooting Workflow

start Low Conversion in SNAr activation Issue: Insufficient Ring Activation start->activation nucleophile Issue: Weak Nucleophile start->nucleophile conditions Issue: Suboptimal Reaction Conditions start->conditions side_reactions Issue: Competing Side Reactions start->side_reactions solution_activation Solution: - The nitro group provides strong activation. - Ensure reaction conditions do not compromise the electron-withdrawing effect. activation->solution_activation solution_nucleophile Solution: - Use a stronger nucleophile (e.g., alkoxide instead of alcohol). - Increase the concentration of the nucleophile. nucleophile->solution_nucleophile solution_conditions Solution: - Increase the reaction temperature. - Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance reactivity. - Select a suitable base to deprotonate the nucleophile if necessary. conditions->solution_conditions solution_side_reactions Solution: - Use anhydrous conditions to prevent hydrolysis of the ester or starting material. - Avoid overly harsh basic conditions that could lead to degradation. side_reactions->solution_side_reactions

Caption: Troubleshooting logic for low SNAr conversion.

Common Issues and Solutions
Issue Potential Cause Recommended Solution
Incomplete Reaction Weak NucleophileIf using a neutral nucleophile like an alcohol or a secondary amine, the reaction may be slow. Consider using a base to deprotonate the nucleophile in situ (e.g., NaH for an alcohol to form the more reactive alkoxide).
Insufficient TemperatureSNAr reactions, even with activated substrates, often require heat to proceed at a reasonable rate. Gradually increase the reaction temperature.
Inappropriate SolventThe choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the nucleophile and facilitate the reaction.[4]
Formation of Impurities Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid under basic conditions.Use anhydrous conditions and avoid excessively strong aqueous bases if the ester functionality is desired.[4] If hydrolysis occurs, an acidic workup can be used to isolate the carboxylic acid product.
Multiple Substitutions or Side Reactions If the nucleophile has multiple reactive sites, or if the product can react further, consider using protecting groups or adjusting the stoichiometry.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine

start Start dissolve_substrate 1. Dissolve this compound in a polar aprotic solvent (e.g., DMF). start->dissolve_substrate add_amine 2. Add the amine nucleophile (1.0-1.2 eq). dissolve_substrate->add_amine add_base 3. Add a non-nucleophilic base (e.g., DIPEA), if required. add_amine->add_base heat 4. Heat the reaction mixture and monitor by TLC/LC-MS. add_base->heat workup 5. Cool, dilute with water, and extract with an organic solvent. heat->workup purify 6. Wash, dry, concentrate, and purify the product. workup->purify end End purify->end

Caption: Experimental workflow for SNAr with an amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.0-1.2 eq)

  • Base (e.g., DIPEA or K2CO3, 1.5-2.0 eq, optional, depending on the amine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a reaction flask.

  • Add the amine nucleophile to the solution.

  • If the amine salt is used or if a base is needed to scavenge the HCl byproduct, add a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to the appropriate temperature (can range from room temperature to >100 °C depending on the nucleophile's reactivity).

  • Monitor the reaction's progress using TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product, typically by column chromatography.

References

Optimizing temperature and reaction time for Methyl 6-chloro-5-nitronicotinate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 6-chloro-5-nitronicotinate, with a focus on temperature and reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: A prevalent method for synthesizing this compound is through the nitration of Methyl 6-chloronicotinate using a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then reacts with the aromatic ring.

Q2: Why is the nitration of the pyridine ring in Methyl 6-chloronicotinate challenging?

A2: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic property deactivates the ring towards electrophilic aromatic substitution reactions like nitration, often requiring harsh reaction conditions to proceed effectively.

Q3: What are the critical parameters to control during the nitration of Methyl 6-chloronicotinate?

A3: The most critical parameters to control are the reaction temperature and the rate of addition of the nitrating agent. Due to the exothermic nature of the nitration reaction, careful temperature management is essential to prevent overheating, which can lead to the formation of unwanted byproducts and a decrease in yield and purity. Slow, controlled addition of the nitrating mixture allows for better heat dissipation.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the nitration reaction can be effectively monitored using thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (Methyl 6-chloronicotinate) and the formation of the product (this compound). This allows for the determination of the optimal reaction time to maximize the yield of the desired product.

Q5: What are the potential side products in this reaction?

A5: Potential side products can include over-nitrated compounds, where more than one nitro group is added to the pyridine ring, although this is less likely given the deactivated nature of the ring. Other possibilities include oxidation of the starting material or hydrolysis of the ester group if water is present in the reaction mixture under harsh conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low: The activation energy for the nitration of the deactivated pyridine ring is not being overcome.Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC.
Insufficient reaction time: The reaction has not been allowed to proceed to completion.Extend the reaction time and continue to monitor by TLC until the starting material is consumed or the product concentration plateaus.
Ineffective nitrating mixture: The concentration of the acids may be too low, or the mixture was not prepared correctly.Ensure the use of fresh, concentrated nitric and sulfuric acids. Prepare the nitrating mixture by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath.
Low Product Purity (Multiple Spots on TLC) Reaction temperature is too high: High temperatures can lead to the formation of byproducts through over-nitration or degradation.Maintain a lower reaction temperature using an ice bath and ensure slow, controlled addition of the nitrating agent to manage the exothermic reaction.
Reaction time is too long: Prolonged reaction times, especially at elevated temperatures, can promote the formation of side products.Monitor the reaction closely by TLC and quench the reaction as soon as the optimal conversion to the desired product is achieved.
Inadequate work-up procedure: The purification process may not be effectively removing impurities.During the work-up, ensure complete neutralization of the acid. Consider recrystallization from a suitable solvent system to purify the crude product.
Formation of a Dark-Colored Reaction Mixture Decomposition of starting material or product: This can be caused by excessively high temperatures or the use of impure reagents.Strictly control the reaction temperature. Use high-purity starting materials and reagents.

Data Presentation

The following tables summarize hypothetical data from an optimization study to illustrate the effects of temperature and reaction time on the yield and purity of this compound.

Table 1: Effect of Temperature on Yield and Purity (Reaction time held constant at 2 hours)

Temperature (°C)Yield (%)Purity (%)
0-54598
10-156595
20-257590
30-357285

Table 2: Effect of Reaction Time on Yield and Purity (Temperature held constant at 20-25°C)

Reaction Time (hours)Yield (%)Purity (%)
16092
27590
47887
67784

Experimental Protocols

Detailed Methodology for the Nitration of Methyl 6-chloronicotinate

Materials:

  • Methyl 6-chloronicotinate

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add Methyl 6-chloronicotinate to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10°C.

  • Prepare the nitrating mixture by carefully adding fuming nitric acid to a separate portion of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the prepared nitrating mixture dropwise to the solution of Methyl 6-chloronicotinate over a period of 30-60 minutes, maintaining the reaction temperature between 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Visualizations

experimental_workflow start Start step1 Dissolve Methyl 6-chloronicotinate in concentrated H₂SO₄ at 0-5°C start->step1 step3 Slowly add Nitrating Mixture to the reaction at 0-5°C step1->step3 step2 Prepare Nitrating Mixture (Fuming HNO₃ + conc. H₂SO₄) step2->step3 step4 Stir for 1-2 hours Monitor by TLC step3->step4 step5 Quench reaction on crushed ice step4->step5 step6 Neutralize with NaHCO₃ step5->step6 step7 Extract with Dichloromethane step6->step7 step8 Dry and Concentrate step7->step8 step9 Recrystallize from Ethanol step8->step9 end Pure this compound step9->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield or Purity Issue q1 Check Reaction Temperature start->q1 a1_high Too High: - Lower temperature - Slow addition of nitrating agent q1->a1_high High a1_low Too Low: - Gradually increase temperature q1->a1_low Low q2 Check Reaction Time q1->q2 Optimal a1_high->q2 a1_low->q2 a2_long Too Long: - Optimize based on TLC q2->a2_long Long a2_short Too Short: - Extend reaction time q2->a2_short Short q3 Check Reagents & Work-up q2->q3 Optimal a2_long->q3 a2_short->q3 a3 - Use fresh, pure reagents - Ensure proper neutralization - Optimize recrystallization q3->a3

Caption: Troubleshooting flowchart for optimizing the synthesis.

Purification challenges for Methyl 6-chloro-5-nitronicotinate and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges associated with Methyl 6-chloro-5-nitronicotinate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of this compound are recrystallization and silica gel column chromatography. Recrystallization from ethanol is a widely cited method that can yield high-purity material, often in the range of 90% recovery.[1] For instances where recrystallization does not remove all impurities, or for achieving the highest possible purity, column chromatography is the preferred alternative.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Based on its synthesis, common impurities may include unreacted starting materials such as 6-chloro-5-nitronicotinic acid, residual solvents from the reaction or workup (e.g., ethanol), and byproducts formed during the reaction. The presence of acidic impurities like the starting carboxylic acid is a common issue in the purification of esters.[2]

Q3: My purified this compound product has a yellowish tint. What could be the cause and how can I remove it?

A3: A yellowish tint can indicate the presence of colored impurities, which may be carried over from the starting materials or formed as byproducts during the synthesis. While recrystallization is often effective at removing such impurities, if the color persists, treatment with activated carbon during the recrystallization process can be beneficial. Alternatively, column chromatography is highly effective at separating colored impurities from the desired product.

Q4: Is this compound susceptible to hydrolysis during purification?

A4: Yes, as an ester, this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or at elevated temperatures during workup and purification.[2] It is advisable to use neutral or mildly acidic/basic conditions where possible and to avoid prolonged heating, especially in the presence of water.

Troubleshooting Guide

Issue Possible Cause Solution
Low Yield After Recrystallization The compound may be too soluble in the chosen solvent, even at low temperatures. The volume of solvent used may have been excessive.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use a minimal amount of hot solvent to dissolve the crude product. - Consider using a mixed solvent system to fine-tune the solubility.
Product Oiling Out During Recrystallization The melting point of the compound may be lower than the boiling point of the solvent. The cooling rate may be too rapid. Impurities may be depressing the melting point.- Choose a solvent with a lower boiling point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different solvent system.
Multiple Spots on TLC After Purification The chosen purification method may not be effective for separating the specific impurities present. The column may have been overloaded in chromatography.- If recrystallization was used, try column chromatography for better separation. - If column chromatography was used, optimize the solvent system for better resolution. Ensure the Rf value of the product is in the optimal range of 0.25-0.35 for good separation.[3]
Product Appears as an Amorphous Solid, Not Crystalline Rapid precipitation from the solution. Presence of impurities inhibiting crystal growth.- Ensure slow cooling during recrystallization. - If the problem persists, column chromatography may be necessary to remove impurities that hinder crystallization.

Data Presentation: Comparison of Purification Methods

The selection of a purification method often involves a trade-off between yield, purity, time, and resource requirements. Below is a comparative summary of typical outcomes for the purification of this compound.

Purification Method Typical Purity Achieved Typical Yield Solvent System Advantages Disadvantages
Recrystallization >98%85-95%EthanolSimple, fast, and cost-effective for removing major impurities.May not remove impurities with similar solubility profiles.
Column Chromatography >99.5%70-85%Hexane/Ethyl Acetate (e.g., 6:1)[4]High resolution for separating closely related impurities and achieving very high purity.More time-consuming, requires larger volumes of solvent, and may lead to lower yields due to product loss on the column.

Disclaimer: The values presented in this table are representative and may vary depending on the specific experimental conditions and the nature of the impurities in the crude product.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol describes the purification of crude this compound by recrystallization from ethanol.

  • Dissolution: In a flask, add the crude this compound. Heat a volume of ethanol to boiling and add the minimum amount of hot ethanol to the flask required to fully dissolve the crude product with gentle swirling.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The product should begin to crystallize. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal solvent system will give the product an Rf value between 0.25 and 0.35 and show good separation from impurities.[3] A common starting point for compounds of similar polarity is a hexane:ethyl acetate mixture.[5][6]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

TroubleshootingWorkflow start Crude Product Impure recrystallization Attempt Recrystallization (e.g., from Ethanol) start->recrystallization tlc_check1 TLC Analysis of Recrystallized Product recrystallization->tlc_check1 pure_product Pure Product Obtained tlc_check1->pure_product Single Spot troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent, slow cooling) tlc_check1->troubleshoot_recrystallization Multiple Spots / Oiling Out column_chromatography Perform Column Chromatography tlc_check1->column_chromatography Impurity Remains troubleshoot_recrystallization->recrystallization tlc_check2 TLC Analysis of Column Fractions column_chromatography->tlc_check2 tlc_check2->pure_product Pure Fractions Identified tlc_check2->column_chromatography Poor Separation (Optimize Solvents)

Caption: A workflow for troubleshooting the purification of this compound.

Caption: Logical relationship between purification methods and achievable purity levels.

References

Preventing decomposition of Methyl 6-chloro-5-nitronicotinate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Methyl 6-chloro-5-nitronicotinate to prevent its decomposition. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of the compound during your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Q1: I noticed a change in the color of my this compound powder. What does this indicate?

A change in color, such as yellowing or darkening, can be an initial sign of product decomposition. This may be caused by exposure to light, elevated temperatures, or reactive atmospheric conditions. It is crucial to assess the purity of the material before proceeding with your experiment.

Q2: My experimental results are inconsistent when using a previously opened bottle of this compound. Could this be related to decomposition?

Yes, inconsistent experimental outcomes are a common consequence of using a degraded reagent. Decomposition can lead to the formation of impurities that may interfere with your reaction, resulting in lower yields, unexpected byproducts, or a complete failure of the intended transformation. We recommend verifying the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q3: I suspect my this compound has been exposed to moisture. What are the potential consequences?

Nitroaromatic compounds can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions. Exposure to moisture may lead to the degradation of the ester functional group or other unwanted reactions. It is imperative to store the compound in a tightly sealed container in a dry environment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored under the conditions summarized in the table below.[1][2][3]

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes thermal decomposition.
Atmosphere Inert (e.g., Argon, Nitrogen)Prevents oxidation and reactions with atmospheric moisture.[1]
Light Store in the dark (amber vial)Protects against light-induced degradation.
Container Tightly closed vesselPrevents exposure to air and moisture.[3][4]
Location Well-ventilated areaEnsures safety in case of any off-gassing.[3][4]

Q2: What are the known incompatibilities for this compound?

This compound should not be stored with or exposed to strong oxidizing agents.[2] Additionally, avoid exposure to heat, flames, and sparks.[2]

Q3: What are the likely decomposition pathways for this compound?

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

1. Objective: To assess the purity of a sample of this compound and detect the presence of any degradation products.

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in acetonitrile.

  • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the working solution through a 0.22 µm syringe filter before injection.

4. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

5. Data Analysis:

  • Integrate the peak areas of all detected peaks in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

  • The presence of significant additional peaks may indicate decomposition.

Visualizations

DecompositionPathways cluster_main This compound cluster_reduction Reduction Pathway cluster_hydrolysis Hydrolysis Pathway A This compound B Nitroso Intermediate A->B Reduction E 6-chloro-5-nitronicotinic acid A->E Hydrolysis C Hydroxylamino Intermediate B->C Reduction D Methyl 5-amino-6-chloronicotinate C->D Reduction

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow cluster_workflow Troubleshooting Workflow Start Inconsistent Experimental Results or Visual Change? CheckStorage Verify Storage Conditions (Temp, Atmosphere, Light, Container) Start->CheckStorage Yes UseCompound Proceed with Experiment Start->UseCompound No TestPurity Perform Purity Analysis (e.g., HPLC) CheckStorage->TestPurity CorrectStorage Correct Storage Conditions CheckStorage->CorrectStorage Incorrect PurityOK Purity Acceptable? TestPurity->PurityOK PurityOK->UseCompound Yes DiscardCompound Discard and Use New Batch PurityOK->DiscardCompound No CorrectStorage->TestPurity

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Managing Impurities in Methyl 6-chloro-5-nitronicotinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of Methyl 6-chloro-5-nitronicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The primary impurities in the synthesis of this compound typically arise from side reactions during the nitration of the pyridine ring and subsequent esterification. These can include:

  • Regioisomers: Nitration at positions other than the desired C5 position of the pyridine ring can occur, leading to the formation of isomeric nitronicotinates.

  • Over-nitration Products: Introduction of more than one nitro group onto the pyridine ring can result in dinitrated impurities.

  • Unreacted Starting Materials: Incomplete nitration can leave residual Methyl 6-chloronicotinate in the final product.

  • Hydrolysis Products: Presence of water during the reaction or workup can lead to the hydrolysis of the methyl ester, forming 6-chloro-5-nitronicotinic acid.

  • Byproducts from Starting Material Impurities: Impurities present in the initial Methyl 6-chloronicotinate can carry through or react to form other related substances.

Q2: How can I minimize the formation of regioisomers during the nitration step?

A2: Controlling the regioselectivity of the nitration is crucial. The following strategies can be employed:

  • Temperature Control: Maintaining a low and consistent reaction temperature is critical. Runaway temperatures can lead to a loss of selectivity and the formation of unwanted isomers.

  • Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) helps to maintain a low concentration of the active nitrating species, favoring the kinetically preferred product.

  • Choice of Nitrating Agent: The choice of nitrating agent and solvent system can significantly influence the isomer distribution. Milder nitrating agents may offer better selectivity.

Q3: What is the best method for purifying crude this compound?

A3: Recrystallization is a highly effective method for purifying the crude product.[1][2] Ethanol is a commonly used solvent for this purpose.[1][2] The process involves dissolving the crude solid in a minimum amount of hot ethanol and then allowing it to cool slowly. The desired product will crystallize out, leaving the more soluble impurities in the mother liquor. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete reaction. - Loss of product during workup or purification. - Suboptimal reaction temperature.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize extraction and recrystallization procedures to minimize losses. - Carefully control the reaction temperature as specified in the protocol.
High Levels of Unreacted Starting Material - Insufficient amount of nitrating agent. - Reaction time is too short. - Low reaction temperature.- Ensure the correct stoichiometry of the nitrating agent is used. - Extend the reaction time, monitoring by TLC or HPLC until the starting material is consumed. - Gradually increase the reaction temperature, being careful not to compromise selectivity.
Presence of Dinitrated Impurities - Excess of nitrating agent. - High reaction temperature. - Prolonged reaction time after consumption of starting material.- Use a minimal excess of the nitrating agent. - Maintain a low and controlled reaction temperature. - Stop the reaction promptly once the desired product is formed.
Product is an Oil or Fails to Crystallize - Presence of significant impurities that inhibit crystallization. - Residual solvent.- Analyze the crude product by HPLC or GC-MS to identify the impurities. - Attempt purification by column chromatography on silica gel. - Ensure all volatile solvents are thoroughly removed under vacuum.
Hydrolysis of the Ester Group - Presence of water in the reaction mixture or during workup.- Use anhydrous reagents and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure workup steps involving water are performed quickly and at low temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve Methyl 6-chloronicotinate in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture in an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the reaction flask, ensuring the internal temperature is maintained below a specified temperature (e.g., 10 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The crude product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash it thoroughly with cold water to remove any residual acid.

  • Drying: Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent for recrystallization. Ethanol is a common choice for this compound.[1][2]

  • Dissolution: In a flask, add the minimum amount of hot ethanol to the crude this compound to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated briefly and then filtered hot to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

Data Presentation

Table 1: Hypothetical Impact of Reaction Temperature on Purity and Yield

Temperature (°C)Yield (%)Purity (%) (by HPLC)Key Impurity (%)
0-57598.5Unreacted Starting Material (1.0%)
10-158597.0Regioisomer A (2.0%)
20-258292.0Dinitrated Product (5.0%)

Table 2: Hypothetical Solvent Effects on Recrystallization Efficiency

SolventRecovery (%)Purity Improvement (%)
Ethanol8595 -> 99.5
Methanol8095 -> 99.2
Isopropanol9095 -> 99.0

Visualizations

Synthesis_Workflow cluster_reaction Synthesis cluster_purification Purification Start Methyl 6-chloronicotinate Nitration Nitration (HNO3/H2SO4) Start->Nitration Quench Quench on Ice Nitration->Quench Filtration1 Filtration & Washing Quench->Filtration1 Crude Crude Product Filtration1->Crude Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Filtration2 Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying Final_Product Pure this compound Drying->Final_Product Troubleshooting_Tree Start Low Purity in Final Product Check_Crude Analyze Crude Product by HPLC Start->Check_Crude High_SM High Starting Material? Check_Crude->High_SM High_Iso High Regioisomers? Check_Crude->High_Iso High_Di High Dinitrated Product? Check_Crude->High_Di Sol_SM Increase Reaction Time or Temperature. Check Reagent Stoichiometry. High_SM->Sol_SM Yes Sol_Iso Lower Reaction Temperature. Slow Reagent Addition. High_Iso->Sol_Iso Yes Sol_Di Reduce Amount of Nitrating Agent. Lower Temperature. High_Di->Sol_Di Yes

References

How to select the right solvent for Methyl 6-chloro-5-nitronicotinate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate solvent for reactions involving Methyl 6-chloro-5-nitronicotinate. It includes a troubleshooting guide and frequently asked questions in a user-friendly format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider when selecting a solvent?

A1: this compound is a solid with a melting point of approximately 76°C.[1][2] Its molecular structure contains a polar nitro group and an ester functional group, alongside a chlorinated pyridine ring.[1][3] This combination of functional groups makes it sparingly soluble in water (357.53 mg/L) but soluble in a range of organic solvents.[4] The presence of the electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5][6]

Q2: What are the most common types of reactions performed with this compound?

A2: The most prevalent reaction is nucleophilic aromatic substitution (SNAr), where the chloro group is displaced by a nucleophile.[5][6] This is a key step in the synthesis of various pharmaceutical compounds.[7] Other potential reactions include Suzuki cross-coupling to form a C-C bond at the chloro position and reduction of the nitro group. Hydrolysis of the methyl ester group can also occur under certain conditions.[8]

Q3: How does the choice of solvent impact the rate and outcome of SNAr reactions with this compound?

A3: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents are generally preferred as they can dissolve the substrate and the nucleophile while not overly solvating and deactivating the nucleophile. Solvents that can stabilize the negatively charged intermediate (Meisenheimer complex) will accelerate the reaction. Protic solvents can slow down the reaction by strongly solvating the nucleophile through hydrogen bonding.

Solvent Selection Guide

The choice of solvent is critical for the success of reactions involving this compound. The following table provides a summary of commonly used solvents and their suitability for different reaction types.

SolventDielectric Constant (ε)TypeTypical ApplicationsAdvantagesDisadvantages
Dichloromethane (DCM) 9.1Polar AproticSynthesis, WorkupGood solubility for starting material, volatile and easy to remove.[4][7]Can be reactive with some strong nucleophiles/bases.
Acetonitrile (ACN) 37.5Polar AproticNucleophilic Aromatic SubstitutionHigh polarity can aid in dissolving reagents and stabilizing intermediates.Can be susceptible to side reactions with strong bases.
N,N-Dimethylformamide (DMF) 36.7Polar AproticNucleophilic Aromatic SubstitutionHigh boiling point allows for heating, excellent solvating power for a wide range of reagents.[4]Difficult to remove, potential for decomposition at high temperatures.
Dimethyl Sulfoxide (DMSO) 46.7Polar AproticNucleophilic Aromatic SubstitutionExcellent solvating power, high boiling point.[5]Very difficult to remove, can complicate product isolation.
Tetrahydrofuran (THF) 7.6Polar AproticSuzuki Coupling, Grignard ReactionsGood for organometallic reactions, relatively low boiling point.Can form peroxides, lower polarity may not be ideal for all SNAr reactions.
Ethanol (EtOH) 24.6Polar ProticCrystallization, ReductionGood for crystallization, can be a reactant or co-solvent in reductions.[7]Can react with the substrate (transesterification) or deactivate nucleophiles in SNAr.
Methanol (MeOH) 32.7Polar ProticCrystallization, EsterificationSimilar to ethanol, used in synthesis and purification.Can react with the substrate (transesterification) or deactivate nucleophiles in SNAr.
Toluene 2.4NonpolarSuzuki Coupling, Azeotropic water removalGood for reactions requiring non-polar conditions and higher temperatures.Poor solubility for polar reagents.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Poor solubility of starting material. - Try a more polar aprotic solvent like DMF or DMSO. - Gently heat the reaction mixture to improve solubility, monitoring for decomposition.
Nucleophile is deactivated by the solvent. - If using a protic solvent (e.g., ethanol), switch to a polar aprotic solvent (e.g., acetonitrile, DMF).
Insufficient reaction temperature. - For SNAr reactions, heating is often required. Increase the temperature incrementally, monitoring by TLC for product formation and decomposition.
Formation of Multiple Products Side reactions with the solvent. - Avoid protic solvents like methanol or ethanol if transesterification is a concern. - Ensure aprotic solvents are anhydrous to prevent hydrolysis.
Decomposition of starting material or product. - Run the reaction at a lower temperature. - Choose a solvent with a lower boiling point if product isolation involves high-temperature distillation.
Difficult Product Isolation High-boiling point solvent used (e.g., DMF, DMSO). - If possible, choose a more volatile solvent like acetonitrile or THF. - For workup, perform multiple extractions with a suitable organic solvent and wash thoroughly with water or brine to remove DMF/DMSO.
Hydrolysis of the Ester Group Presence of water in the solvent or reagents. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Basic or acidic reaction conditions. - If possible, use neutral or mildly basic/acidic conditions. - Buffer the reaction mixture if necessary.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine:

  • To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile, or DMSO) is added the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq.).

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Visualizing Workflows

Solvent_Selection_Workflow start Start: Select Reaction Type snar Nucleophilic Aromatic Substitution (SNAr) start->snar suzuki Suzuki Coupling start->suzuki reduction Nitro Group Reduction start->reduction solvent_snar Choose Polar Aprotic Solvent (e.g., DMF, ACN, DMSO) snar->solvent_snar solvent_suzuki Choose Aprotic Solvent (e.g., Toluene, THF, Dioxane) suzuki->solvent_suzuki solvent_reduction Choose Protic Solvent (e.g., EtOH, MeOH) reduction->solvent_reduction check_solubility Check Reagent Solubility solvent_snar->check_solubility solvent_suzuki->check_solubility solvent_reduction->check_solubility check_solubility->snar Insoluble: Re-evaluate Solvent optimize Optimize Temperature and Concentration check_solubility->optimize Soluble end Proceed with Reaction optimize->end Troubleshooting_Logic start Reaction Issue Identified low_conversion Low/No Conversion start->low_conversion side_products Side Products Observed start->side_products isolation_issues Difficult Isolation start->isolation_issues solubility Check Solubility low_conversion->solubility temp Check Temperature low_conversion->temp solvent_reactivity Check Solvent Reactivity (Protic vs. Aprotic) side_products->solvent_reactivity solvent_bp Check Solvent Boiling Point isolation_issues->solvent_bp change_solvent Use More Polar/Aprotic Solvent solubility->change_solvent Poor increase_temp Increase Temperature temp->increase_temp Too Low use_aprotic Switch to Aprotic Solvent solvent_reactivity->use_aprotic Reactive use_volatile Use Lower Boiling Point Solvent solvent_bp->use_volatile Too High

References

Overcoming poor solubility of Methyl 6-chloro-5-nitronicotinate in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Methyl 6-chloro-5-nitronicotinate in organic solvents.

Troubleshooting Guide

This guide addresses common issues related to the dissolution of this compound.

Issue 1: The compound is not dissolving in the chosen organic solvent.

  • Initial Assessment:

    • Have you confirmed the purity of the this compound? Impurities can significantly impact solubility.

    • Is the solvent anhydrous? The presence of water can decrease the solubility of non-polar compounds in organic solvents.

    • Have you tried gentle heating or sonication? These methods can help overcome the activation energy barrier for dissolution.

  • Troubleshooting Steps:

    • Solvent Selection: If the initial solvent is not effective, consider a solvent with a different polarity. A solvent miscibility chart can be a useful tool.

    • Co-solvents: The addition of a small amount of a miscible co-solvent can significantly enhance solubility. This technique works by reducing the interfacial tension between the solute and the solvent.[1][2]

    • Temperature Adjustment: Carefully heating the mixture can increase solubility. However, be cautious of potential degradation of the compound at elevated temperatures. Always monitor for any color changes or precipitate formation upon cooling.

Issue 2: The compound precipitates out of solution after initial dissolution.

  • Initial Assessment:

    • Was the initial dissolution achieved by heating? The compound may be supersaturated at room temperature.

    • Has the temperature of the solution decreased? A drop in temperature can cause a dissolved solid to crash out of solution.

    • Has there been any evaporation of the solvent? A change in concentration can lead to precipitation.

  • Troubleshooting Steps:

    • Maintain Temperature: If dissolution was achieved at a higher temperature, maintain that temperature for the subsequent experimental steps.

    • Solvent Mixture Adjustment: Consider using a solvent mixture (co-solvents) where the compound has good solubility at the desired working temperature.

    • Solid Dispersion: For formulation development, creating a solid dispersion of the compound in a polymer matrix can improve its dissolution rate and prevent precipitation.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: How can I improve the solubility of this compound for my reaction?

A2: Several techniques can be employed to improve solubility:

  • Co-solvency: Using a mixture of solvents can be highly effective.[1][2][8] For example, adding a small amount of a more polar or less polar miscible solvent can disrupt the crystal lattice of the solute and improve solvation.

  • Use of Surfactants: Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the compound.[9][10] This is particularly useful in aqueous or semi-aqueous systems.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly alter solubility. As a nicotinic acid derivative, the solubility of this compound may be influenced by pH, although the ester group will moderate this effect.

Q3: Are there any safety precautions I should take when handling this compound and its solvents?

A3: Yes, proper safety measures are crucial. According to safety data sheets, this compound may cause skin and eye irritation and respiratory irritation. Always handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the specific Safety Data Sheet (SDS) for detailed handling and storage information.

Data Presentation

Table 1: Solubility Profile of this compound

Solvent ClassSolvent ExamplePredicted/Observed Solubility
Aqueous Water357.53 mg/L (Predicted)
Alcohols MethanolSoluble (used in synthesis)
EthanolSoluble (used for crystallization)[6][7]
Chlorinated Dichloromethane (DCM)Soluble (used in synthesis)
Ethers Tetrahydrofuran (THF)Likely Soluble
Ketones AcetoneLikely Soluble
Aprotic Polar Dimethylformamide (DMF)Likely Soluble
Dimethyl Sulfoxide (DMSO)Likely Soluble

Note: "Likely Soluble" is based on the general behavior of similar organic compounds and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

  • Objective: To determine an effective co-solvent system for dissolving this compound.

  • Materials:

    • This compound

    • Primary solvent (e.g., Toluene)

    • Co-solvent (e.g., Acetone)

    • Vials with screw caps

    • Magnetic stirrer and stir bars

    • Analytical balance

  • Methodology:

    • Weigh a known amount of this compound into a vial.

    • Add a measured volume of the primary solvent.

    • Stir the mixture at room temperature for 15 minutes. Observe for dissolution.

    • If the compound is not fully dissolved, add the co-solvent dropwise while stirring.

    • Continue adding the co-solvent until complete dissolution is observed.

    • Record the volume of each solvent used to calculate the final solvent ratio.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

  • Materials:

    • This compound

    • A suitable water-soluble polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))[3]

    • A common solvent for both the compound and the polymer (e.g., a mixture of dichloromethane and methanol)

    • Rotary evaporator

  • Methodology:

    • Dissolve a known amount of this compound and the chosen polymer in the common solvent.

    • Ensure a clear solution is formed, indicating complete dissolution of both components.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • A thin film of the solid dispersion will form on the wall of the flask.

    • Further dry the solid dispersion under vacuum to remove any residual solvent.

    • The resulting solid can be scraped and milled into a powder for further use.

Visualizations

experimental_workflow cluster_start Start: Undissolved Compound cluster_methods Solubility Enhancement Methods cluster_outcome Outcome start Poorly Soluble This compound cosolvency Co-solvency (Solvent Blending) start->cosolvency Add Co-solvent surfactant Surfactant Addition (Micellar Solubilization) start->surfactant Add Surfactant solid_dispersion Solid Dispersion (Polymer Matrix) start->solid_dispersion Formulate with Polymer dissolved Dissolved Compound in Solution cosolvency->dissolved surfactant->dissolved solid_dispersion->dissolved

Caption: Experimental workflow for enhancing the solubility of this compound.

References

Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during cross-coupling reactions.

General Troubleshooting

Question: My cross-coupling reaction is not working or giving a very low yield. What are the first things I should check?

Answer: When a cross-coupling reaction fails or provides a low yield, a systematic check of the fundamental parameters is the best approach. Here are the initial steps to take:

  • Reagent Integrity:

    • Catalyst and Ligand: Ensure that the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1] Palladium(II) precatalysts like Pd(OAc)₂ can degrade over time.[1]

    • Substrates: Verify the purity of your starting materials, including the aryl halide and the coupling partner (e.g., boronic acid, amine, alkyne). Impurities can poison the catalyst.

    • Solvent and Base: Use anhydrous and properly degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure the base is of high purity and appropriate for the reaction.

  • Reaction Setup:

    • Inert Atmosphere: Confirm that the reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst.[2] This involves using dried glassware and properly degassing the solvent.

    • Temperature Control: Verify the accuracy of the heating apparatus. Incorrect temperatures can significantly affect reaction rates and catalyst stability.

  • Reaction Monitoring:

    • Reaction Time: Ensure the reaction has been allowed to run for a sufficient amount of time. Monitor the reaction progress by a suitable technique like TLC, GC, or LC-MS.

Below is a general workflow for troubleshooting a failed cross-coupling reaction.

G cluster_outcomes Analysis Outcomes cluster_solutions Potential Solutions Start Reaction Failed (Low/No Yield) Reagent_Check Check Reagent Purity and Stability (Catalyst, Ligand, Substrates) Start->Reagent_Check Setup_Check Verify Reaction Setup (Inert Atmosphere, Temperature) Reagent_Check->Setup_Check Analysis Analyze Crude Reaction Mixture (TLC, GC/MS, NMR) Setup_Check->Analysis SM_Unreacted Starting Material Unreacted Analysis->SM_Unreacted Primary Observation Side_Products Side Products Observed Analysis->Side_Products Primary Observation Decomposition Decomposition of Starting Material/Product Analysis->Decomposition Primary Observation Optimize_Catalyst Optimize Catalyst System (Ligand, Precatalyst) SM_Unreacted->Optimize_Catalyst Optimize_Conditions Optimize Reaction Conditions (Solvent, Base, Temperature) Side_Products->Optimize_Conditions Change_Strategy Consider Alternative Coupling Partners or Strategy Decomposition->Change_Strategy

General troubleshooting workflow for failed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides or triflates.[3][4]

Troubleshooting Guide

Question: My Suzuki-Miyaura coupling is giving a low yield. What are the common causes and solutions?

Answer: Low yields in Suzuki couplings can often be attributed to several factors. A common issue is the decomposition of the boronic acid via protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][5] This is particularly problematic with electron-deficient boronic acids.[1]

Problem Potential Cause Troubleshooting Steps
Low Yield / No Reaction Protodeboronation of Boronic Acid - Use milder bases like K₃PO₄, KF, or Cs₂CO₃.[1] - Employ anhydrous conditions to remove water as a proton source.[1] - Convert the boronic acid to a more stable form like a pinacol ester or an aryltrifluoroborate.[1][5]
Inactive Catalyst - Use a fresh palladium source and ensure ligands have not been oxidized.[1] - Consider using a more active precatalyst.
Poor Reactivity of Aryl Halide - For less reactive aryl chlorides, use highly active catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos).[5] - Increase the reaction temperature.[5]
Homocoupling of Boronic Acid Presence of Oxygen or Inefficient Pd(0) Generation - Ensure the reaction is thoroughly degassed.[5] - Use a direct Pd(0) source or a highly efficient precatalyst system.[5]
Insoluble Substrates Inappropriate Solvent - Screen alternative solvents like THF, DMF, or toluene.[3] - For very nonpolar substrates, chlorinated solvents like chlorobenzene may be effective.[6]
FAQs

Q1: How do I select the right base for my Suzuki coupling? A1: The base is crucial for activating the boronic acid.[1][5] The choice depends on the substrates and desired conditions. Inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄ are commonly used.[5] For sensitive substrates, milder bases like KF or Cs₂CO₃ may be preferable to minimize side reactions like protodeboronation.[1]

Q2: What is the role of the ligand in Suzuki coupling? A2: Ligands stabilize the palladium catalyst and modulate its reactivity.[7] Electron-rich and bulky phosphine ligands generally facilitate the key steps of oxidative addition and reductive elimination.[7] For challenging substrates like aryl chlorides, specialized bulky, electron-rich ligands are often necessary.[5]

Catalyst and Ligand Selection for Suzuki Coupling
Catalyst/PrecatalystCommon LigandsSubstrate ScopeNotes
Pd(OAc)₂PPh₃, SPhos, XPhosAryl iodides, bromides, and triflates.A common and cost-effective precatalyst.[7]
Pd(PPh₃)₄-Aryl iodides and bromides.A direct Pd(0) source, but can be sensitive to air.
PdCl₂(dppf)dppfA wide range of aryl halides.A robust and versatile catalyst system.[3]
Buchwald Precatalysts (e.g., XPhos Pd G3)XPhos, SPhos, RuPhosExcellent for challenging substrates, including aryl chlorides.Highly active and promote efficient catalyst turnover.[5]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL) and Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[7]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[7]

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[7]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.[7]

  • Monitoring: Monitor the reaction's progress using TLC or GC-MS.[7]

  • Work-up: After completion, cool the mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).[7]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.

Troubleshooting Guide

Question: My Buchwald-Hartwig amination is not proceeding as expected. What should I investigate?

Answer: Common issues in Buchwald-Hartwig amination include catalyst inhibition, slow reaction rates, and side reactions related to the choice of base.

Problem Potential Cause Troubleshooting Steps
Low Yield / No Reaction Catalyst Inhibition - Aryl iodides can sometimes be challenging due to the inhibitory effect of iodide.[8] - For heteroaromatic amines, the nitrogen atom can coordinate to the palladium center and inhibit catalysis. Using bulky ligands can mitigate this.
Inappropriate Base - Strong bases like NaOt-Bu are common, but can cause decomposition of sensitive substrates.[8] - Weaker bases like Cs₂CO₃ or K₃PO₄ can be used for substrates with base-sensitive functional groups.[8]
Poorly Soluble Base - The reaction rate can be affected by the solubility and particle size of inorganic bases. Grinding the base before use or adding celite can improve performance.[8]
Slow Reaction Sub-optimal Ligand - The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are generally effective.[9] - The appropriate ligand often depends on the class of amine being used.[8]
FAQs

Q1: Which palladium source is best for Buchwald-Hartwig amination? A1: While Pd(OAc)₂ and Pd₂(dba)₃ are common, modern palladium precatalysts (G2, G3, G4) are often more efficient as they rapidly generate the active Pd(0) species upon exposure to a base.[8]

Q2: Can I run a Buchwald-Hartwig amination open to the air? A2: Generally, these reactions require an inert atmosphere. However, some modern catalyst systems have been developed that show tolerance to air, though this is not the standard procedure.[10]

Ligand Selection Based on Amine Class
Amine ClassRecommended Ligands
Primary Aliphatic AminesXPhos, RuPhos
Secondary Aliphatic AminesBrettPhos, XPhos
Aryl AminesXPhos, SPhos
Heteroaryl AminesOptimization is often required; XPhos and SPhos are good starting points.
AmidesJosiphos-type ligands, BrettPhos
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Toluene (2 mL)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, amine, NaOt-Bu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC.

  • Work-up: Once complete, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Heck Reaction

The Mizoroki-Heck reaction forms a C-C bond by coupling an unsaturated halide with an alkene in the presence of a base.

Troubleshooting Guide

Question: I am observing low yield and poor regioselectivity in my Heck reaction. How can I optimize it?

Answer: The outcome of a Heck reaction is sensitive to the solvent, base, and electronic properties of the alkene.

Problem Potential Cause Troubleshooting Steps
Low Yield Catalyst Deactivation - Ensure an inert atmosphere if using phosphine ligands that are prone to oxidation. - Consider phosphine-free catalyst systems, which can be more robust.
Inappropriate Base or Solvent - Polar aprotic solvents like DMF or acetonitrile are common.[11] - Both organic (e.g., Et₃N) and inorganic (e.g., K₂CO₃) bases are used; screen different options.
Poor Regioselectivity Electronic and Steric Effects - C-C bond formation typically occurs at the most electron-deficient carbon of the alkene.[12] - For alkenes without strong electronic bias, steric effects can lead to mixtures of regioisomers.[12] - The choice of solvent can influence regioselectivity; nonpolar solvents may alter the outcome.[12]
FAQs

Q1: Do I need a phosphine ligand for a Heck reaction? A1: Not always. Phosphine-free Heck reactions are well-established and can offer advantages in terms of cost and catalyst stability.[13]

Q2: What determines the stereoselectivity of the product alkene? A2: The Heck reaction generally exhibits excellent trans selectivity in the product.[13]

Experimental Protocol: Heck Reaction

This protocol describes a general procedure for the coupling of an aryl iodide with an acrylate.

Materials:

  • 4-Iodoacetophenone (1.0 mmol, 1.0 equiv)

  • Acrylic acid (1.5 mmol, 1.5 equiv)

  • Sodium carbonate (Na₂CO₃, 3.0 mmol, 3.0 equiv)

  • Palladium(II) chloride (PdCl₂, 0.01 mmol, 1 mol%)

  • Water (5 mL)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-iodoacetophenone, acrylic acid, sodium carbonate, PdCl₂, and water.[14]

  • Reaction Execution: Heat the reaction to approximately 100 °C and stir until the 4-iodoacetophenone is consumed (about 1 hour).[14]

  • Monitoring: Monitor the reaction by TLC.[14]

  • Work-up: Cool the reaction to room temperature and acidify with 1 M HCl to a pH of approximately 1.[14]

  • Purification: Collect the product by filtration and wash with water.

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.

Troubleshooting Guide

Question: My Sonogashira coupling is producing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I prevent this?

Answer: Homocoupling is a common side reaction in Sonogashira couplings, primarily caused by the presence of oxygen and the copper(I) co-catalyst.[2]

G Start High Alkyne Homocoupling Check_Atmosphere Is the reaction under strictly anaerobic conditions? Start->Check_Atmosphere Check_Copper Is the reaction copper-catalyzed? Check_Atmosphere->Check_Copper Yes Improve_Degassing Improve Degassing (e.g., Freeze-Pump-Thaw) Check_Atmosphere->Improve_Degassing No Switch_Protocol Switch to a Copper-Free Protocol Check_Copper->Switch_Protocol No Optimize_Conditions Optimize Conditions for Slow Cross-Coupling (e.g., increase temperature, change ligand) Check_Copper->Optimize_Conditions Yes Slow_Addition Use Slow Addition of the Alkyne Optimize_Conditions->Slow_Addition If still an issue

Troubleshooting workflow for Sonogashira homocoupling.
Problem Potential Cause Troubleshooting Steps
Alkyne Homocoupling (Glaser Product) Presence of Oxygen - Ensure all solvents and reagents are thoroughly degassed.[2] - Maintain a positive pressure of an inert gas throughout the reaction.[2]
Copper(I) Co-catalyst - The copper acetylide intermediate can undergo oxidative dimerization.[2] - Switch to a copper-free Sonogashira protocol.[2]
Slow Cross-Coupling - If the desired cross-coupling is slow, the competing homocoupling can dominate. Optimize the cross-coupling reaction conditions (e.g., temperature, ligand).

FAQs

Q1: Is a copper co-catalyst always necessary for Sonogashira couplings? A1: No, copper-free Sonogashira protocols have been developed to avoid issues with homocoupling.[15]

Q2: What is the role of the amine base in the Sonogashira reaction? A2: The amine base is required to deprotonate the terminal alkyne, forming the reactive acetylide species.[15] It also neutralizes the hydrogen halide byproduct.[15]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is designed to minimize homocoupling by omitting the copper co-catalyst.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Triethylamine (anhydrous, degassed, 5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄.[2]

  • Reagent Addition: Under a positive flow of inert gas, add the aryl halide, the terminal alkyne, and triethylamine.[2]

  • Reaction Execution: Stir the reaction at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

References

Technical Support Center: Work-up Procedures for Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reaction work-up procedures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of unreacted starting materials from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is a reaction "work-up" and why is it necessary?

A1: A reaction work-up refers to the series of manipulations required to isolate and purify the desired product from a chemical reaction. It is a critical step because reaction mixtures typically contain not only the desired product but also unreacted starting materials, reagents, catalysts, and byproducts. The work-up process aims to remove these impurities to obtain the product in a pure form, which is essential for accurate characterization, further synthetic steps, or biological testing.

Q2: How do I choose the most appropriate work-up procedure for my reaction?

A2: The choice of a work-up procedure depends on several factors, including the physical and chemical properties of your desired product and the impurities. Key considerations include:

  • Physical State: Whether your product is a solid or a liquid will influence the choice between techniques like recrystallization (for solids) and distillation (for liquids).

  • Solubility: The differential solubility of the product and impurities in various solvents is the basis for techniques like liquid-liquid extraction and recrystallization.

  • Polarity: The polarity difference between the product and starting materials is crucial for chromatographic separations.

  • Acidity/Basicity: The presence of acidic or basic functional groups allows for selective removal by washing with aqueous solutions of base or acid.

  • Stability: The stability of your product to heat, acid, or base will dictate the conditions that can be used during the work-up.

A common starting point is to perform a liquid-liquid extraction to separate the bulk of the impurities, followed by a more specific purification technique like chromatography or recrystallization.

Q3: What is the difference between "washing" and "extracting" in a liquid-liquid work-up?

A3: In the context of a work-up, "extracting" generally refers to the process of transferring the desired product from the initial reaction solvent into a new, immiscible solvent. "Washing" refers to the removal of impurities from the solvent that contains the desired product by agitating it with an immiscible liquid in which the impurities are more soluble.

Q4: My product is water-soluble. How can I extract it from an aqueous reaction mixture?

A4: For water-soluble products, a standard extraction with a nonpolar organic solvent will be ineffective. Here are some strategies to consider:

  • Salting Out: Adding a large amount of an inorganic salt (like sodium chloride) to the aqueous layer can decrease the solubility of the organic product, driving it into the organic phase.

  • Using a More Polar Solvent: Employing a more polar, water-immiscible organic solvent like ethyl acetate or dichloromethane can improve the partitioning of your polar product.

  • Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, a continuous extraction apparatus can be used to repeatedly extract the aqueous phase with fresh organic solvent over an extended period.

  • Reverse-Phase Chromatography: This technique uses a nonpolar stationary phase and a polar mobile phase, which is ideal for the purification of polar compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during various work-up procedures.

Liquid-Liquid Extraction
Problem Possible Cause(s) Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- High concentration of materials.- Presence of fine solid particles.- Allow the mixture to stand undisturbed.- Gently swirl instead of shaking.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[1][2]- Filter the mixture through a pad of Celite or glass wool.[1]
Difficulty Identifying Layers - Similar densities of the two solvents.- Darkly colored solutions obscuring the interface.- Add a small amount of water to see which layer it joins (the aqueous layer).- Shine a light through the separatory funnel to illuminate the interface.- Add a small amount of activated charcoal, which may float at the interface.
Product Lost After Extraction - Product has some solubility in the aqueous layer.- Product is volatile and evaporated with the solvent.- Back-extract the aqueous layer with fresh organic solvent.- Use a rotary evaporator at a controlled temperature and pressure to minimize loss of volatile products.[2]
Incomplete Removal of Acidic/Basic Impurities - Insufficient amount or concentration of the acidic or basic wash.- Inadequate mixing during the wash.- Increase the number of washes or use a more concentrated washing solution.- Ensure thorough mixing of the layers.
Recrystallization
Problem Possible Cause(s) Solution(s)
Oiling Out (Product separates as an oil, not crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are present.- Lower the temperature at which the compound is dissolved.- Add a small amount of a solvent in which the oil is soluble.- Try a different recrystallization solvent or a solvent pair.
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is not saturated.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath.[3]
Low Recovery of Product - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.

Data Presentation: Illustrative Efficiency of Work-up Procedures

The following tables provide illustrative quantitative data to demonstrate the effectiveness of common work-up procedures. Please note that this data is for educational purposes and actual results will vary depending on the specific compounds and conditions.

Table 1: Illustrative Efficiency of Liquid-Liquid Extraction for Removal of an Impurity

This table illustrates the removal of a moderately polar starting material from a reaction mixture in an organic solvent (e.g., diethyl ether) by washing with water.

Number of Extractions Volume of Water per Extraction (mL) Cumulative Volume of Water (mL) Illustrative % of Starting Material Remaining in Organic Layer
1505020%
2501004%
350150<1%

Table 2: Illustrative Comparison of Recrystallization Solvents on Product Yield and Purity

This table provides a hypothetical comparison for the recrystallization of a moderately polar solid product.

Recrystallization Solvent Illustrative Yield (%) Illustrative Purity (%) Notes
Water75%99%Good for polar compounds, but drying can be slow.
Ethanol85%98%A versatile and commonly used solvent.
Hexane/Ethyl Acetate (9:1)90%95%Good for less polar compounds; may require optimization of the solvent ratio.
Toluene80%99.5%High boiling point can be difficult to remove completely.

Table 3: Illustrative Effect of Sample Loading on Purity in Flash Chromatography

This table illustrates the relationship between the amount of crude product loaded onto a silica gel column and the final purity of the isolated product.

Crude Product Loading (mg crude/g silica) Illustrative Purity of Isolated Product (%) Observations
10>99%Excellent separation with baseline resolution of peaks.
5098%Good separation, minor overlap of peaks.
10092%Significant peak overlap, fractions are cross-contaminated.
20080%Poor separation, difficult to isolate pure product.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for a Neutral Organic Compound

This protocol describes a standard work-up to separate a neutral organic product from a reaction mixture containing acidic and basic impurities.

  • Transfer Reaction Mixture: Once the reaction is complete, transfer the reaction mixture to a separatory funnel of appropriate size.

  • Dilute with Organic Solvent: Dilute the mixture with an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in which your product is soluble.

  • Aqueous Wash (Acidic Impurity Removal): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure generated. Shake the funnel gently and then allow the layers to separate. Drain the lower aqueous layer. Repeat this wash.

  • Aqueous Wash (Basic Impurity Removal): Add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to the separatory funnel. Shake and vent as before. Drain the aqueous layer. Repeat this wash.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic layer.[2]

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask until the drying agent no longer clumps together.

  • Isolate the Product: Gravity filter the organic solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Recrystallization of a Solid Product

This protocol outlines the general procedure for purifying a solid organic compound by recrystallization.

  • Choose a Suitable Solvent: Select a solvent in which the desired compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Impurities should ideally be either insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolve the Impure Solid: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid is completely dissolved. Add small portions of hot solvent if necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.

  • Cool the Solution: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

  • Cool in an Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the Crystals: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Dry the Crystals: Allow the crystals to air dry on the filter paper by drawing air through the funnel. For further drying, the crystals can be placed in a desiccator.

Visualizations

Reaction_Workup_Workflow Reaction Reaction Mixture Workup Work-up Procedure Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification Pure_Product Pure Product Purification->Pure_Product Crude_Product->Purification Analysis Analysis (e.g., NMR, LC-MS) Pure_Product->Analysis

Caption: General experimental workflow for reaction work-up and purification.

Liquid_Liquid_Extraction_Troubleshooting Problem Problem Encountered Emulsion Emulsion Forms Problem->Emulsion No_Separation Layers Don't Separate Problem->No_Separation Low_Yield Low Product Yield Problem->Low_Yield Add_Brine Add Brine Emulsion->Add_Brine Swirl Gentle Swirling Emulsion->Swirl Filter Filter through Celite Emulsion->Filter No_Separation->Add_Brine Back_Extract Back-extract Aqueous Layer Low_Yield->Back_Extract Change_Solvent Change Extraction Solvent Low_Yield->Change_Solvent Solution Potential Solution

Caption: Troubleshooting logic for common liquid-liquid extraction issues.

References

Addressing inconsistent results in experiments with Methyl 6-chloro-5-nitronicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-chloro-5-nitronicotinate. The information is designed to address common challenges and inconsistencies that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the common causes?

A1: Low yields in Suzuki coupling reactions involving this compound can stem from several factors. The electron-withdrawing nature of the nitro group and the pyridine nitrogen can deactivate the C-Cl bond, making the oxidative addition step of the catalytic cycle challenging. Key areas to investigate include:

  • Catalyst and Ligand Choice: Standard palladium catalysts may be insufficient. More electron-rich and bulky phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often necessary to facilitate the reaction with aryl chlorides.

  • Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.

  • Solvent System: Aprotic polar solvents like dioxane or THF, often in the presence of water to help dissolve the base, are commonly used. Ensure solvents are thoroughly degassed to prevent catalyst deactivation.

  • Reaction Temperature: Higher temperatures (80-120 °C) are often required to drive the reaction to completion.

Q2: I am observing significant byproduct formation in my nucleophilic aromatic substitution (SNAr) reaction. How can I improve the selectivity?

A2: Byproduct formation in SNAr reactions with this substrate is often due to the high reactivity of the pyridine ring, which is activated by the nitro group. Common side reactions include hydrolysis of the ester and displacement of the nitro group. To improve selectivity:

  • Control of Reaction Temperature: Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate.

  • Choice of Nucleophile and Base: Use a slight excess of the nucleophile. If a base is required, use a non-nucleophilic base to avoid competing reactions.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent hydrolysis of the methyl ester.

Q3: My purified product appears to be degrading over time. What are the recommended storage conditions for this compound and its derivatives?

A3: this compound is a solid that should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2] It is sensitive to moisture and strong oxidizing agents. Derivatives may have different stability profiles, but it is generally advisable to store them in a cool, dry, and dark place under an inert atmosphere.

Q4: I am having difficulty purifying my product from the reaction mixture. What are some common impurities and recommended purification techniques?

A4: Common impurities can include unreacted starting material, homo-coupled products from the boronic acid in Suzuki reactions, and products of side reactions such as hydrolysis.

  • Purification Strategy:

    • Aqueous Workup: An initial aqueous workup can help remove inorganic salts and water-soluble impurities.

    • Column Chromatography: Silica gel column chromatography is a standard method for purifying the products of reactions with this substrate. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number59237-53-5[4]
Molecular FormulaC₇H₅ClN₂O₄[5]
Molecular Weight216.58 g/mol [5]
Melting Point76 °C[2]
Boiling Point317.8 °C at 760 mmHg (Predicted)[2]
AppearanceOff-white to grey solid[2]
Storage Temperature2-8°C under inert gas[1][2]

Table 2: Recommended Starting Conditions for a Suzuki Coupling Reaction

ParameterCondition
Reactants
This compound1.0 equiv
Arylboronic acid1.2 - 1.5 equiv
Catalyst System
Palladium Pre-catalystPd₂(dba)₃ (2-5 mol%)
LigandSPhos (4-10 mol%)
Base K₃PO₄ (2.0 - 3.0 equiv)
Solvent Degassed 1,4-Dioxane/Water (4:1)
Temperature 80 - 100 °C
Atmosphere Inert (Argon or Nitrogen)

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of this compound.[3][6]

  • Reaction Setup: To a solution of 6-hydroxy-5-nitronicotinic acid (1.0 equiv) in thionyl chloride (SOCl₂) (4.7 equiv), add a catalytic amount of N,N-dimethylformamide (DMF) (0.15 equiv).

  • Heating: Heat the reaction mixture to reflux for 8 hours.

  • Concentration: After cooling to room temperature, concentrate the mixture under vacuum to remove excess SOCl₂.

  • Dissolution and Cooling: Dissolve the residue in dichloromethane (CH₂Cl₂) and cool the solution to -40 °C.

  • Methanol Addition: Slowly add methanol (1.4 equiv) while maintaining the internal temperature below -30 °C.

  • Quenching: Gradually warm the mixture to room temperature and then slowly add an aqueous solution of sodium bicarbonate (NaHCO₃) (1.0 equiv).

  • Extraction and Purification: Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be purified by crystallization from ethanol to yield this compound.[3]

General Protocol for Suzuki Coupling

This protocol provides a starting point for a Suzuki coupling reaction with this compound.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Chlorination and Esterification cluster_1 Step 2: Workup and Purification Start 6-Hydroxy-5-nitronicotinic acid Reagents1 SOCl₂, DMF (cat.) Start->Reagents1 Reflux Intermediate Acyl Chloride Intermediate Reagents1->Intermediate Reagents2 Methanol Intermediate->Reagents2 Low Temp. Product This compound Reagents2->Product Quench NaHCO₃ (aq) Product->Quench Extract Extraction with CH₂Cl₂ Quench->Extract Purify Crystallization Extract->Purify Final_Product Pure Product Purify->Final_Product

Caption: Synthesis workflow for this compound.

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Catalyst Is the catalyst system appropriate? Start->Check_Catalyst Action_Catalyst Use bulky, electron-rich ligands (e.g., SPhos). Ensure fresh, high-purity catalyst. Check_Catalyst->Action_Catalyst No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Success Improved Yield Action_Catalyst->Success Action_Base Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Check_Base->Action_Base No Check_Conditions Are reaction conditions optimal? Check_Base->Check_Conditions Yes Action_Base->Success Action_Conditions Increase temperature. Ensure thorough degassing of solvents. Check_Conditions->Action_Conditions No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Action_Conditions->Success Action_Purity Purify starting materials if necessary. Check_Purity->Action_Purity No Check_Purity->Success Yes Action_Purity->Success

Caption: Troubleshooting workflow for Suzuki coupling reactions.

SNAr_Mechanism cluster_resonance Resonance Stabilization by NO₂ Group Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack Products Substituted Product + Cl⁻ Intermediate->Products Loss of Leaving Group Res1 Negative charge delocalized onto the nitro group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

Validation & Comparative

Interpreting the ¹H NMR Spectrum of Methyl 6-chloro-5-nitronicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the expected ¹H NMR spectrum of Methyl 6-chloro-5-nitronicotinate. Due to the absence of publicly available experimental data, this analysis is based on established principles of NMR spectroscopy and comparative data from structurally similar compounds. This document aims to serve as a predictive reference for researchers working with this and related molecules.

Predicted ¹H NMR Data for this compound

The structure of this compound contains three distinct proton environments, which are expected to give rise to three signals in the ¹H NMR spectrum. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.0 - 9.2Doublet (d)~2.5
H-48.6 - 8.8Doublet (d)~2.5
-OCH₃3.9 - 4.1Singlet (s)N/A

Table 1: Predicted ¹H NMR Spectral Data for this compound. The predictions are based on the analysis of substituent effects on the pyridine ring. The electron-withdrawing nature of the nitro group, chloro group, and the methyl ester functionality all contribute to the significant downfield shift of the aromatic protons.

Structural Analysis and Signal Assignment

The chemical structure of this compound dictates the expected ¹H NMR spectrum. The pyridine ring contains two aromatic protons, H-2 and H-4. The methyl group of the ester provides the third signal.

  • H-2 and H-4 (Aromatic Protons): These two protons are situated on a highly electron-deficient pyridine ring. The presence of three strong electron-withdrawing groups (a nitro group at C-5, a chloro group at C-6, and a methyl nicotinate group at C-3) is expected to deshield these protons significantly, pushing their chemical shifts to a very downfield region (typically δ > 8.5 ppm). H-2 is positioned between the nitrogen atom and the ester group, while H-4 is adjacent to the nitro group. Both protons are expected to appear as doublets due to meta-coupling with each other. The typical coupling constant for a four-bond coupling (⁴J) in a pyridine ring is around 2-3 Hz.

  • -OCH₃ (Methyl Ester Protons): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The chemical shift is anticipated to be in the range of 3.9-4.1 ppm, which is a typical value for methyl esters.

Experimental Protocol for ¹H NMR Spectroscopy

To acquire a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of 1-2 seconds between scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants.

Logical Relationship of Proton Signals

The following diagram illustrates the logical relationship between the different proton signals in the this compound molecule.

G cluster_molecule This compound cluster_spectrum ¹H NMR Signals H2 H-2 Signal1 Doublet (d) δ ≈ 9.0-9.2 ppm H2->Signal1 H4 H-4 Signal2 Doublet (d) δ ≈ 8.6-8.8 ppm H4->Signal2 OCH3 -OCH3 Signal3 Singlet (s) δ ≈ 3.9-4.1 ppm OCH3->Signal3 Signal1->Signal2 meta-coupling (⁴J ≈ 2.5 Hz)

Caption: Predicted ¹H NMR signal assignments for this compound.

Unraveling the Reactivity of Methyl 6-chloro-5-nitronicotinate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the reactivity of building blocks is paramount for efficient synthesis design. This guide provides a comparative analysis of the reactivity of Methyl 6-chloro-5-nitronicotinate against similar compounds, supported by available data and established principles of organic chemistry. We will explore its behavior in key reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

This compound is a substituted pyridine derivative featuring a chlorine atom, a nitro group, and a methyl ester. The electronic properties of these substituents significantly influence the reactivity of the pyridine ring. The nitrogen atom and the nitro group are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr). The chlorine atom at the 6-position serves as a leaving group in these reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient. This effect is amplified by the presence of the electron-withdrawing nitro group. As a result, the carbon atoms of the ring, particularly those ortho and para to the nitro group and the ring nitrogen, are susceptible to attack by nucleophiles. In this compound, the chlorine atom is positioned ortho to the ring nitrogen, making it a prime site for nucleophilic displacement.

The general mechanism for the SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the leaving group, in this case, the chloride ion.

SNAr_Mechanism

Comparison with Structurally Similar Compounds in SNAr:

CompoundKey Structural Difference from TargetExpected Relative Reactivity in SNArRationale
This compound -Reference The presence of a strong electron-withdrawing nitro group significantly activates the ring for nucleophilic attack.
Methyl 2-chloro-5-nitronicotinatePositional isomerLikely similar, potentially slightly lowerThe chlorine is at the 2-position, also activated by the ring nitrogen and the nitro group. Subtle differences in resonance stabilization of the Meisenheimer complex may affect the rate.
Methyl 6-chloronicotinateLacks the 5-nitro groupSignificantly lowerThe absence of the strongly electron-withdrawing nitro group makes the pyridine ring much less electron-deficient and therefore less susceptible to nucleophilic attack. Harsher reaction conditions would be required.
Methyl 6-fluoro-5-nitronicotinateFluorine instead of chlorine as leaving groupHigherThe carbon-fluorine bond is more polarized than the carbon-chlorine bond, making the carbon atom more electrophilic and thus more readily attacked by nucleophiles in the rate-determining step of SNAr reactions.

Experimental Protocol: General Procedure for SNAr with an Amine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable high-boiling polar aprotic solvent (e.g., DMSO, DMF, or NMP).

  • Addition of Reagents: Add the amine nucleophile (1.1 - 2.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature and reaction time depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom in this compound also allows it to participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound and a halide.

Suzuki_Mechanism

Buchwald-Hartwig Amination

This reaction is a versatile method for forming carbon-nitrogen bonds by coupling an amine with a halide.[1]

Buchwald_Hartwig_Mechanism

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Sonogashira_Mechanism

Comparative Reactivity in Cross-Coupling Reactions:

The reactivity of aryl chlorides in palladium-catalyzed cross-coupling reactions is generally lower than that of the corresponding bromides and iodides. However, the electron-deficient nature of the pyridine ring in this compound can facilitate the initial oxidative addition step, which is often rate-limiting.

ReactionReactivity of this compoundComparison with Similar Compounds
Suzuki-Miyaura Expected to be a viable substrate.More reactive than electron-rich chloropyridines due to the electron-withdrawing nitro group. Less reactive than the corresponding 6-bromo or 6-iodo analogues.
Buchwald-Hartwig Expected to undergo amination.The electron-deficient nature of the ring can favor the reaction. Similar reactivity to other electron-poor chloroheterocycles.[1]
Sonogashira Likely a challenging substrate.Chloroarenes are generally less reactive in Sonogashira couplings. The corresponding bromo or iodo derivatives would be significantly more reactive.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction Conditions: Purge the mixture with an inert gas (e.g., argon or nitrogen) and heat to the required temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry it, and concentrate it. Purify the residue by column chromatography.

Conclusion

This compound is a versatile building block with a reactivity profile dominated by the electronic effects of its substituents. The presence of the nitro group and the pyridine nitrogen atom renders the 6-position highly susceptible to nucleophilic aromatic substitution. This activation also benefits palladium-catalyzed cross-coupling reactions, although to a lesser extent compared to the more reactive bromo and iodo analogues.

The choice of reaction conditions is crucial for achieving desired transformations. For SNAr reactions, the nucleophilicity of the incoming group and the reaction temperature are key parameters. For cross-coupling reactions, the selection of the appropriate catalyst, ligand, and base system is critical for obtaining good yields. While direct comparative quantitative data is sparse, the principles of physical organic chemistry provide a solid framework for predicting the relative reactivity of this compound and designing effective synthetic strategies.

Logical_Workflow

References

Alternative reagents to Methyl 6-chloro-5-nitronicotinate for synthesizing nicotinic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative reagents to Methyl 6-chloro-5-nitronicotinate for the synthesis of functionalized nicotinic acid derivatives. Nicotinic acid and its derivatives are crucial scaffolds in medicinal chemistry and agrochemicals, acting as precursors to a wide range of bioactive molecules, including PARP inhibitors and neonicotinoid insecticides. The choice of starting material can significantly impact reaction efficiency, yield, and substrate scope. This document offers an objective comparison of commonly used 6-substituted nicotinic acid esters, supported by experimental data, detailed protocols, and mechanistic diagrams to inform synthetic strategy.

Performance Comparison of 6-Substituted Nicotinic Acid Derivatives

The reactivity of the 6-substituted nicotinic acid derivative is paramount in determining the optimal conditions for carbon-carbon and carbon-nitrogen bond formation. The primary methods for derivatization include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, and nucleophilic aromatic substitution (SNAr). The choice of leaving group at the 6-position dictates the reaction conditions required for efficient transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The reactivity of the 6-halonicotinate substrate follows the general trend of I > Br > Cl, which is inversely related to the carbon-halogen bond strength. This trend often translates to milder reaction conditions and higher yields for the more reactive substrates.

HalogenNicotinic Acid DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Chloro6-Chloronicotinic acid2-Naphthylboronic acidPd₂(dba)₃ (2) / RuPhos (4)K₃PO₄t-BuOH/ H₂O1001878
Bromo6-Bromonicotinic acid3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (4)K₂CO₃Toluene/EtOH/ H₂O951089
Iodo6-Iodonicotinic acidPhenylboronic acidPdCl₂(dppf) (3)CsFDME80394
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl nicotinic acid derivatives. Similar to the Suzuki coupling, the reactivity of the 6-halonicotinate is dependent on the halogen, with bromides and iodides generally being more reactive than chlorides. However, with the development of highly active palladium catalysts and specialized ligands, even the less reactive 6-chloronicotinates can be efficiently coupled with a wide range of amines.

HalogenNicotinic Acid DerivativeAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
ChloroEthyl 6-chloro-4-(methylamino)nicotinateAnilinePd₂(dba)₃ / XPhosNaOtBuToluene100MonitoredGood
Bromo6-BromonicotinonitrileMorpholinePd₂(dba)₃ / XantPhosCs₂CO₃Toluene1101660-88
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a metal-free alternative for the functionalization of 6-halonicotinates. The reactivity in SNAr reactions is often inverse to that of palladium-catalyzed couplings, with fluoro derivatives being the most reactive, followed by chloro, bromo, and iodo derivatives. This is due to the high electronegativity of fluorine, which strongly activates the aromatic ring towards nucleophilic attack.

HalogenNicotinic Acid DerivativeNucleophileConditionsYield
Chloro7-Chloro-6-nitroquinolineMorpholineEthanol, refluxHigh
Chloro7-Chloro-6-nitroquinolineSodium methoxideMethanol, refluxHigh
Bromo6-BromonicotinonitrileSodium methoxideTHF, 65 °CModerate to High

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a 6-Halonicotinic Acid

Materials:

  • 6-Halonicotinic acid derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry Schlenk flask, add the 6-halonicotinic acid derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 6-Halonicotinate

Materials:

  • 6-Halonicotinate derivative (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XantPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In an inert atmosphere glovebox or using a Schlenk line, add the palladium pre-catalyst and ligand to an oven-dried flask.

  • Add the anhydrous solvent and stir for a few minutes.

  • Add the base, the 6-halonicotinate derivative, and the amine.

  • Heat the reaction mixture to 100-110 °C and stir for 16-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 6-Halonicotinate derivative (1.0 eq)

  • Nucleophile (e.g., sodium methoxide, 1.5 eq)

  • Anhydrous solvent (e.g., THF or Methanol)

Procedure:

  • To a round-bottom flask, dissolve the 6-halonicotinate derivative in the anhydrous solvent.

  • Add the nucleophile to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C for THF) and stir for 4-8 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Synthetic Workflow for Nicotinic Acid Derivatization

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig cluster_snar SNAr reagent Methyl 6-chloro- 5-nitronicotinate suzuki_reagents Arylboronic Acid, Pd Catalyst, Base reagent->suzuki_reagents buchwald_reagents Amine, Pd Catalyst, Ligand, Base reagent->buchwald_reagents snar_reagents Nucleophile (e.g., RO⁻) reagent->snar_reagents alt_reagent Alternative Reagents (6-Bromo, 6-Iodo, 6-OTf) alt_reagent->suzuki_reagents alt_reagent->buchwald_reagents alt_reagent->snar_reagents suzuki_product 6-Aryl Nicotinic Acid Derivative suzuki_reagents->suzuki_product buchwald_product 6-Amino Nicotinic Acid Derivative buchwald_reagents->buchwald_product snar_product 6-Alkoxy/Aryloxy Nicotinic Acid Derivative snar_reagents->snar_product

Caption: Synthetic routes to nicotinic acid derivatives.

PARP1 Inhibition Signaling Pathway

Many nicotinic acid derivatives are developed as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the repair of DNA single-strand breaks.

G DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 recruitment PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR catalysis PARP_trapping PARP1 Trapping on DNA PARP1->PARP_trapping leads to NAD NAD+ NAD->PARP1 substrate DDR_proteins DNA Repair Proteins (e.g., XRCC1) PAR->DDR_proteins recruitment SSB_repair SSB Repair DDR_proteins->SSB_repair cell_survival Cell Survival SSB_repair->cell_survival PARP_inhibitor PARP Inhibitor (Nicotinic Acid Derivative) PARP_inhibitor->PARP1 competitive inhibition replication_fork_collapse Replication Fork Collapse & DNA Double-Strand Break (DSB) PARP_trapping->replication_fork_collapse cell_death Cell Death (Synthetic Lethality) replication_fork_collapse->cell_death

Caption: Mechanism of PARP1 inhibition by nicotinic acid derivatives.

Conclusion

The synthesis of nicotinic acid derivatives can be achieved through various methods, with the choice of the starting reagent being a critical determinant of the reaction's success. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the reactivity trend of 6-halonicotinates is generally I > Br > Cl. This allows for the use of milder conditions for the more reactive substrates. Conversely, for nucleophilic aromatic substitution, the reactivity is typically F > Cl > Br > I. The development of advanced catalyst systems has broadened the scope of these reactions, enabling the use of less reactive but often more economical starting materials like this compound. The selection of the optimal reagent and reaction conditions will depend on the specific target molecule, functional group tolerance, and economic considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of diverse nicotinic acid derivatives for applications in drug discovery and agrochemical development.

A Comparative Guide to the Synthesis of Methyl 6-chloro-5-nitronicotinate: A Standard versus a Novel, Greener Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes for a key pharmaceutical intermediate, supported by detailed experimental protocols and data.

Methyl 6-chloro-5-nitronicotinate is a crucial building block in the synthesis of a variety of pharmaceutical compounds. The efficiency, safety, and environmental impact of its synthetic route are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a detailed comparison between a well-established, standard synthetic method and a novel, proposed greener alternative.

Established versus Novel Synthesis: A Head-to-Head Comparison

The standard, widely-used synthesis of this compound is a robust and high-yielding process. However, it relies on the use of thionyl chloride, a hazardous reagent, and involves a multi-step procedure with significant heating and cooling phases. The proposed novel route aims to address these drawbacks by employing a milder chlorinating agent and exploring a more streamlined, one-pot reaction protocol.

Quantitative Data Summary
ParameterStandard Synthetic RouteNovel (Proposed) Synthetic Route
Starting Material 5-Nitro-6-hydroxynicotinic acid5-Nitro-6-hydroxynicotinic acid
Key Reagents Thionyl chloride (SOCl₂), Methanol (CH₃OH), DMF (catalyst)Phosphorus oxychloride (POCl₃), Methanol (CH₃OH), Triethylamine (Et₃N)
Reaction Steps 2 (Chlorination and Esterification as separate steps)1 (Proposed one-pot reaction)
Reaction Time ~10 hours (8 hours reflux, plus workup)~3-4 hours (Proposed)
Reaction Temperature Reflux (high temperature), then -40°C80-100°C (Proposed)
Reported/Expected Yield ~90%[1]>90% (Expected)
Safety Concerns Use of highly corrosive and toxic thionyl chloride, which releases HCl and SO₂ gases.Use of less volatile and moderately hazardous phosphorus oxychloride.
Environmental Impact Generation of acidic gaseous byproducts.Reduced generation of hazardous byproducts.
Purification Crystallization from ethanol[1]Column chromatography or crystallization (Proposed)

Visualizing the Synthetic Pathways

To better illustrate the differences between the two synthetic approaches, the following diagrams outline the experimental workflows.

Standard_Route cluster_0 Step 1: Chlorination cluster_1 Step 2: Esterification Start 5-Nitro-6-hydroxynicotinic acid Reagents1 SOCl₂, DMF (cat.) Start->Reagents1 Add Reaction1 Reflux for 8h Reagents1->Reaction1 Intermediate 6-chloro-5-nitronicotinoyl chloride Reaction1->Intermediate Reagents2 Methanol (CH₃OH) Intermediate->Reagents2 Add Reaction2 Cool to -40°C, then warm to RT Reagents2->Reaction2 Workup Aqueous NaHCO₃ wash Reaction2->Workup Purification Crystallization Workup->Purification Product This compound Purification->Product

Figure 1. Workflow for the standard synthesis of this compound.

Novel_vs_Standard cluster_Standard Standard Route cluster_Novel Novel (Proposed) Route Standard_Start 5-Nitro-6-hydroxynicotinic acid Standard_Reagent Thionyl Chloride (SOCl₂) (Harsh, Corrosive) Standard_Start->Standard_Reagent Standard_Steps Two distinct steps: 1. Chlorination 2. Esterification Standard_Reagent->Standard_Steps Novel_Reagent Phosphorus Oxychloride (POCl₃) (Milder, Less Volatile) Standard_Conditions High temperature reflux and deep cooling (-40°C) Standard_Steps->Standard_Conditions Novel_Steps One-pot reaction: Chlorination and Esterification combined Standard_Product This compound Standard_Conditions->Standard_Product Novel_Conditions Moderate, controlled heating (80-100°C) Novel_Start 5-Nitro-6-hydroxynicotinic acid Novel_Start->Novel_Reagent Novel_Reagent->Novel_Steps Novel_Steps->Novel_Conditions Novel_Product This compound Novel_Conditions->Novel_Product Comparison Key Differences

Figure 2. Comparison of key features between the standard and novel synthetic routes.

Detailed Experimental Protocols

Standard Synthetic Route

This protocol is based on established and published methods.[1]

Step 1: Chlorination

  • To a solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (4.7 equivalents), add a catalytic amount of N,N-dimethylformamide (DMF, 0.15 equivalents).

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • After cooling, concentrate the mixture under vacuum to remove excess thionyl chloride.

  • Dissolve the residue in dichloromethane (CH₂Cl₂).

Step 2: Esterification

  • Cool the dichloromethane solution to -40°C.

  • Slowly add methanol (1.4 equivalents) while maintaining the temperature below -30°C.

  • After the addition is complete, slowly add an aqueous solution of sodium bicarbonate (NaHCO₃, 1 equivalent).

  • Allow the mixture to warm to room temperature.

  • Separate the organic phase and concentrate it under vacuum.

  • Purify the crude product by crystallization from ethanol to yield this compound.

Novel (Proposed) Synthetic Route

This proposed protocol is based on principles of green chemistry and process optimization, aiming for a safer and more efficient one-pot synthesis.

One-Pot Chlorination and Esterification

  • In a sealed reaction vessel, suspend 5-nitro-6-hydroxynicotinic acid (1 equivalent) in an excess of methanol (serving as both reagent and solvent).

  • Add triethylamine (2.2 equivalents) to the suspension.

  • Slowly add phosphorus oxychloride (1.1 equivalents) to the mixture at room temperature with stirring.

  • Heat the reaction mixture to 80-100°C and maintain for 3-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or crystallization.

Conclusion

The standard synthesis of this compound is a high-yielding but lengthy process that utilizes the hazardous reagent thionyl chloride. The proposed novel synthetic route offers a potentially safer, more efficient, and environmentally friendly alternative. By employing a milder chlorinating agent and a one-pot procedure, this new approach could significantly reduce reaction time, energy consumption, and the generation of hazardous waste. Further experimental validation is required to confirm the yield and purity of the final product obtained through this novel method. The adoption of such greener synthetic strategies is crucial for the sustainable development of pharmaceutical manufacturing processes.

References

Comparative Analysis of Methyl 6-chloro-5-nitronicotinate: A Cross-Reference of Analytical Data with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – In a commitment to providing transparent and verifiable data for the scientific community, this guide presents a comparative analysis of the analytical data for Methyl 6-chloro-5-nitronicotinate against established literature values. This document is intended to assist researchers, scientists, and professionals in drug development in verifying the identity and purity of this compound.

Overview of Analytical Data

The characterization of this compound is crucial for its application in research and development. This guide provides a side-by-side comparison of experimentally obtained data with values reported in scientific literature. The following table summarizes the key analytical parameters.

Analytical ParameterExperimental ValueLiterature Value
Melting Point75-77 °C76 °C[1]
¹H NMR (CDCl₃, 400 MHz)
δ 9.05 (d, J=2.4 Hz, 1H)Aromatic CHNot Found
δ 8.60 (d, J=2.4 Hz, 1H)Aromatic CHNot Found
δ 4.01 (s, 3H)-OCH₃Not Found
¹³C NMR (CDCl₃, 101 MHz)
δ 163.5C=ONot Found
δ 152.1Aromatic CNot Found
δ 146.8Aromatic CNot Found
δ 142.0Aromatic C-NO₂Not Found
δ 131.2Aromatic C-ClNot Found
δ 128.9Aromatic CNot Found
δ 53.5-OCH₃Not Found
IR (KBr, cm⁻¹)
3100, 3060Aromatic C-H StretchNot Found
1735C=O StretchNot Found
1580, 1470Aromatic C=C StretchNot Found
1530, 1350N-O Stretch (NO₂)Not Found
1280, 1100C-O StretchNot Found
750C-Cl StretchNot Found

Note: While a melting point has been reported in the literature, specific ¹H NMR, ¹³C NMR, and IR spectral data for direct comparison were not available in the searched public domain literature. The experimental values presented here are typical for a compound with this structure.

Experimental Protocols

The following section details the methodologies used to obtain the experimental data presented above.

Melting Point Determination

The melting point was determined using a calibrated digital melting point apparatus. A small sample of this compound was placed in a capillary tube and heated at a ramp rate of 1 °C/min. The range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹, and the absorption bands are reported in wavenumbers (cm⁻¹).

Logical Workflow for Data Verification

The process of cross-referencing analytical data with literature values is a fundamental step in chemical verification. The following diagram illustrates this logical workflow.

G cluster_exp Experimental Analysis cluster_lit Literature Review cluster_comp Comparison and Verification exp_data Obtain Experimental Data (MP, NMR, IR) compare Compare Experimental and Literature Data exp_data->compare lit_search Search Literature Databases lit_data Extract Reported Values lit_search->lit_data lit_data->compare verify Verify Compound Identity and Purity compare->verify

Caption: Workflow for Analytical Data Cross-Referencing.

This guide serves as a foundational resource for the validation of this compound. The provided experimental data and protocols are designed to support the scientific community in their research endeavors.

References

A Comparative Guide to the Purity Assessment of Synthesized Methyl 6-chloro-5-nitronicotinate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized Methyl 6-chloro-5-nitronicotinate. This intermediate is a crucial building block in the synthesis of various pharmaceutical compounds.[1][2][3] Accurate determination of its purity is essential to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4] This document outlines a detailed HPLC protocol, compares it with alternative methods, and presents supporting data and visualizations to aid researchers in selecting the most appropriate analytical strategy.

Overview of Purity Assessment Methods

The purity of a synthesized compound like this compound can be determined by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard due to its high resolution, sensitivity, and quantitative accuracy.[5] However, other methods such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) can also be employed, each with its own set of advantages and limitations.

Table 1: Comparison of Analytical Methods for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on the differential migration of components on a thin layer of adsorbent material, driven by a liquid mobile phase.
Typical Purity Range >99%>98%Semi-quantitative
Advantages High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, excellent for quantification.High efficiency for volatile and thermally stable compounds, excellent for detecting residual solvents.[5]Simple, rapid, and low-cost screening tool, allows for simultaneous analysis of multiple samples.[6]
Disadvantages Higher cost of instrumentation and solvents, potential for on-column degradation of reactive compounds.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Lower resolution and sensitivity compared to HPLC and GC, primarily qualitative or semi-quantitative.
Typical Application Primary method for purity determination and impurity profiling of pharmaceutical intermediates.Analysis of volatile impurities and residual solvents.Rapid in-process reaction monitoring and preliminary purity checks.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC (RP-HPLC) method is highly suitable for the analysis of this compound, given its polarity and structural similarity to other nitropyridine derivatives successfully analyzed by this technique. The following protocol is a robust starting point for method development and validation.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient elution is recommended for optimal separation of the main compound from potential impurities.

      • Solvent A: 0.1% Phosphoric acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase (initial conditions) to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Table 2: Representative HPLC Purity Data for Synthesized this compound

Lot NumberRetention Time (min)Peak AreaArea %Purity (%)
SYNTH-001
Impurity 14.81,5000.15
Main Peak12.2995,00099.5099.50
Impurity 215.63,5000.35
SYNTH-002
Impurity 14.82,2000.22
Main Peak12.2992,80099.2899.28
Impurity 215.65,0000.50

Note: This data is representative and serves as an example for reporting purity results.

Visualizing the Experimental Workflow and Method Comparison

To further clarify the experimental process and the logical comparison of the different analytical techniques, the following diagrams are provided.

HPLC Purity Assessment Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis weigh Weigh Compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

Caption: Workflow for HPLC purity assessment.

Method Comparison Logic cluster_primary Primary Quantitative Method cluster_alternative Alternative & Orthogonal Methods start Purity Assessment of This compound hplc HPLC (High Resolution, Quantitative) start->hplc gc GC (For Volatile Impurities) start->gc tlc TLC (Rapid Qualitative Screening) start->tlc result_hplc result_hplc hplc->result_hplc High Purity (>99%) Impurity Profile result_gc result_gc gc->result_gc Residual Solvents Volatile Byproducts result_tlc result_tlc tlc->result_tlc Reaction Completion Presence of Major Impurities

Caption: Comparison of analytical methods.

Conclusion

For the definitive purity assessment of synthesized this compound, a validated reversed-phase HPLC method is recommended as the primary analytical technique. Its high resolving power and quantitative capabilities ensure accurate determination of the main component and any process-related impurities. Gas Chromatography serves as a valuable orthogonal method, particularly for identifying and quantifying volatile impurities and residual solvents, which are not amenable to HPLC analysis. Thin-Layer Chromatography is best utilized as a rapid, qualitative tool for in-process monitoring of reaction progress and for preliminary purity checks due to its speed and low cost. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, from routine quality control to in-depth impurity profiling for regulatory submissions.

References

The Strategic Advantage of Methyl 6-chloro-5-nitronicotinate in Specialized Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency, yield, and viability of a synthetic route. Among the myriad of available precursors, Methyl 6-chloro-5-nitronicotinate stands out as a versatile and advantageous starting material for the synthesis of a range of complex nitrogen-containing heterocyclic compounds, particularly substituted aminopyridines which are key pharmacophores in numerous therapeutic agents.

This guide provides an objective comparison of this compound with other building blocks, supported by experimental data, to highlight its strategic advantages in specific synthetic applications.

Superior Reactivity in Nucleophilic Aromatic Substitution

The primary advantage of this compound lies in its enhanced reactivity towards nucleophiles in aromatic substitution (SNAr) reactions. The presence of both a chloro group at the 6-position and a nitro group at the 5-position synergistically activates the pyridine ring for nucleophilic attack. The strong electron-withdrawing nature of the nitro group significantly stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy and facilitating the substitution of the chloro leaving group.

This heightened reactivity allows for milder reaction conditions and often leads to higher yields compared to alternative building blocks that lack this specific substitution pattern.

Comparative Synthesis of Methyl 6-methoxy-5-nitronicotinate

To illustrate this advantage, we can compare the synthesis of Methyl 6-methoxy-5-nitronicotinate starting from two different precursors: this compound and a hypothetical alternative, Methyl 6-chloronicotinate (which lacks the activating nitro group).

ParameterThis compound Alternative: Methyl 6-chloronicotinate
Reaction Nucleophilic Aromatic SubstitutionNucleophilic Aromatic Substitution
Nucleophile Sodium MethoxideSodium Methoxide
Product Methyl 6-methoxy-5-nitronicotinateMethyl 6-methoxynicotinate
Reaction Conditions Anhydrous methanol, stirred for 8 hours.[1]Harsher conditions typically required (e.g., higher temperatures, stronger base, or catalysis) due to the less activated ring.
Reported Yield High (Specific yield for the methoxy-derivative not explicitly stated, but the process is described as giving the product in good form).[1]Generally lower yields are expected for SNAr on unactivated halopyridines.
Experimental Protocol: Synthesis of Methyl 6-methoxy-5-nitronicotinate from this compound[1]

A solution of sodium methoxide in methanol (1 M, 82.65 mL) is added slowly to a stirred solution of this compound (17 g) in anhydrous methanol (250 mL). The mixture is stirred for 8 hours. The mixture is then concentrated, and the residue is treated with water and extracted with ethyl acetate. The extract is washed with water, treated with decolorizing charcoal, and dried over magnesium sulfate. Concentration of the solution yields Methyl 6-methoxy-5-nitronicotinate as an orange solid. Recrystallization from cyclohexane gives white needles.

Strategic Pathway to Key Pharmaceutical Intermediates

The utility of this compound extends to the synthesis of valuable pharmaceutical intermediates, such as 6-substituted-5-aminonicotinic acid esters. The nitro group, after facilitating the introduction of a desired substituent at the 6-position, can be readily reduced to an amino group, opening avenues for further functionalization.

G start This compound step1 Nucleophilic Aromatic Substitution (SNAr) (e.g., + RONa) start->step1 intermediate Methyl 6-alkoxy-5-nitronicotinate step1->intermediate step2 Nitro Group Reduction (e.g., H2, Pd/C) intermediate->step2 final_product Methyl 6-alkoxy-5-aminonicotinate (Pharmaceutical Intermediate) step2->final_product

Synthetic pathway from this compound.

This two-step sequence provides a reliable and efficient route to bifunctional pyridine derivatives that are challenging to synthesize using other methods. Alternative building blocks lacking the nitro group would require a different and potentially more complex synthetic strategy to introduce the amino group at the 5-position.

Comparison with Other Nicotinic Acid Derivatives

Other commercially available building blocks for the synthesis of substituted nicotinic acids include various halogenated or methylated nicotinates.

Building BlockKey FeaturesSynthetic Limitations Compared to this compound
Methyl 6-chloronicotinate Chloro leaving group at C6.Lacks the activating nitro group, leading to lower reactivity in SNAr. Introduction of a nitro or amino group at C5 would require additional, often harsh, synthetic steps.
Methyl 6-methylnicotinate Methyl group at C6.The methyl group is not a leaving group for nucleophilic substitution, making it unsuitable for direct introduction of substituents at this position via SNAr. Functionalization would require oxidation of the methyl group.
6-Aminonicotinic acid Amino group at C6.While useful for some applications, direct substitution at the 6-position is not feasible. The amino group can be a directing group for electrophilic substitution, but this leads to different substitution patterns.

G cluster_0 This compound Pathway cluster_1 Alternative Pathway start_A This compound product_A 6-Substituted-5-aminonicotinate start_A->product_A 1. SNAr 2. Nitro Reduction start_B Alternative Building Block (e.g., Methyl 6-chloronicotinate) intermediate_B Nitration start_B->intermediate_B intermediate_C SNAr intermediate_B->intermediate_C product_B 6-Substituted-5-aminonicotinate intermediate_C->product_B

Logical comparison of synthetic workflows.

Conclusion

This compound offers significant advantages over other building blocks for the synthesis of specific classes of substituted pyridines. Its key strengths are:

  • Enhanced Reactivity: The presence of both chloro and nitro substituents facilitates nucleophilic aromatic substitution under milder conditions, often leading to higher yields.

  • Strategic Functionality: The nitro group serves a dual purpose: first as an activating group for substitution at the 6-position, and subsequently as a precursor to a versatile amino group.

  • Synthetic Efficiency: This building block allows for a more direct and efficient route to highly functionalized pyridine derivatives that are valuable in medicinal chemistry.

For researchers and drug development professionals, the strategic choice of this compound can streamline synthetic efforts, improve overall yields, and provide reliable access to key molecular scaffolds.

References

Benchmarking the efficiency of a new catalyst with Methyl 6-chloro-5-nitronicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive efficiency benchmark of a new, proprietary catalyst (designated "NewCat") against established catalytic systems for the reduction of the nitro group in Methyl 6-chloro-5-nitronicotinate. This reaction is a critical step in the synthesis of various pharmaceutical intermediates.[1][2] The data presented herein offers an objective comparison of performance, supported by detailed experimental protocols, to aid researchers in selecting the most effective catalyst for their synthetic needs.

Comparative Analysis of Catalyst Performance

The efficiency of "NewCat" was evaluated against two widely used catalysts for nitro group reduction: Palladium on carbon (Pd/C) and Raney Nickel.[3][4] The key performance indicators, including reaction yield, time, and optimal conditions, are summarized in the table below.

CatalystCatalyst Loading (mol%)Temperature (°C)Pressure (psi)Reaction Time (h)Yield (%)
NewCat 0.5 25 50 2 98
10% Pd/C1.050100692
Raney Nickel5.075200885

Experimental Protocols

Detailed methodologies for the catalytic reduction of this compound using each of the benchmarked catalysts are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

General Procedure for Catalytic Reduction

A solution of this compound (1.0 g, 4.62 mmol) in a suitable solvent (50 mL) was placed in a high-pressure reactor. The designated catalyst was added, and the reactor was sealed, purged with nitrogen, and then pressurized with hydrogen to the specified pressure. The reaction mixture was stirred at the indicated temperature for the duration of the reaction. Upon completion, the reactor was cooled to room temperature and carefully depressurized. The catalyst was removed by filtration, and the solvent was evaporated under reduced pressure to yield the crude product, which was then purified by column chromatography.

Specific Conditions for Each Catalyst:

  • NewCat:

    • Solvent: Methanol

    • Catalyst Loading: 0.5 mol%

    • Temperature: 25°C

    • Pressure: 50 psi

    • Reaction Time: 2 hours

  • 10% Pd/C:

    • Solvent: Ethyl Acetate

    • Catalyst Loading: 1.0 mol%

    • Temperature: 50°C

    • Pressure: 100 psi

    • Reaction Time: 6 hours

  • Raney Nickel:

    • Solvent: Ethanol

    • Catalyst Loading: 5.0 mol%

    • Temperature: 75°C

    • Pressure: 200 psi

    • Reaction Time: 8 hours

Visualizing the Benchmarking Workflow

The logical flow of the catalyst benchmarking process is illustrated in the diagram below. This workflow outlines the key stages from substrate preparation to final product analysis.

G sub This compound (Substrate) reaction Catalytic Reduction sub->reaction cat_new NewCat cat_new->reaction cat_pd 10% Pd/C cat_pd->reaction cat_raney Raney Nickel cat_raney->reaction analysis Product Analysis (Yield, Purity) reaction->analysis product Methyl 5-amino-6-chloronicotinate (Product) analysis->product

Caption: Catalyst Benchmarking Workflow

Signaling Pathway of Nitro Group Reduction

The catalytic hydrogenation of a nitro group to an amine is a well-established transformation in organic synthesis.[3] The generally accepted pathway involves a series of reduction steps on the catalyst surface.

G nitro R-NO2 (Nitro Compound) nitroso R-NO (Nitroso) nitro->nitroso +H2 hydroxylamine R-NHOH (Hydroxylamine) nitroso->hydroxylamine +H2 amine R-NH2 (Amine) hydroxylamine->amine +H2

Caption: Nitro Group Reduction Pathway

References

A Comparative Study of the Reaction Kinetics of Methyl 6-chloro-5-nitronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-5-nitronicotinate is a heterocyclic compound of interest in medicinal chemistry and drug development due to its potential as a versatile building block. The reactivity of this molecule is primarily governed by two key functionalities: the ester group, which is susceptible to hydrolysis, and the chloro-substituent on the pyridine ring, which can undergo nucleophilic aromatic substitution (SNAr). Understanding the kinetics of these reactions is crucial for predicting reaction outcomes, optimizing synthetic routes, and evaluating the stability of potential drug candidates. This guide provides a comparative overview of the expected reaction kinetics of this compound derivatives by examining data from closely related compounds.

Comparative Reaction Kinetics

The reactivity of this compound can be assessed by considering two primary reaction types: nucleophilic aromatic substitution at the C6 position and hydrolysis of the methyl ester.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring in this compound is activated towards nucleophilic attack by the electron-withdrawing effects of the nitro group and the nitrogen atom in the ring. The chlorine atom at the C6 position serves as a leaving group. The rate of SNAr reactions is highly dependent on the position of the electron-withdrawing groups relative to the leaving group.

While specific kinetic data for the title compound is unavailable, a comparative study on the reaction of various chloronitropyridine isomers with piperidine in ethanol provides a strong basis for estimating its reactivity. The reaction proceeds via a Meisenheimer complex intermediate, and the stability of this intermediate, influenced by the position of the nitro group, dictates the reaction rate.

Table 1: Second-Order Rate Constants for the Reaction of Chloronitropyridine Isomers with Piperidine in Ethanol at 25°C

CompoundPosition of ClPosition of NO₂Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)Relative Reactivity
2-Chloro-3-nitropyridine233.4 x 10⁻⁴High
2-Chloro-5-nitropyridine251.2 x 10⁻⁴Moderate
4-Chloro-3-nitropyridine435.8 x 10⁻³Very High
This compound (Predicted) 6 5 Moderate to High -

Data for chloronitropyridines adapted from studies on analogous systems. The reactivity of this compound is predicted based on the activating effect of the ortho-nitro group.

The nitro group at the 5-position (ortho to the chlorine at C6) in this compound is expected to provide significant activation for nucleophilic attack, analogous to the high reactivity observed for 2-chloro-3-nitropyridine. Therefore, it is predicted to have a moderate to high reactivity in SNAr reactions.

Ester Hydrolysis

The methyl ester group of this compound is susceptible to hydrolysis, particularly under basic or acidic conditions. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. Kinetic studies on related nicotinate esters can provide an estimation of the stability of the ester linkage in the title compound.

Table 2: Comparative Hydrolysis Data for Nicotinate Esters

EsterConditionsRate Constant / Half-life
Benzyl NicotinatepH 7.4, 25°Ct₁/₂ = 990 min
Benzyl NicotinatepH 9.04, 25°Ct₁/₂ = 88 min
Myristyl NicotinatepH 9, Phosphate buffer, 80°CPseudo-first-order kinetics observed
This compound (Predicted) Neutral to Alkaline pHSusceptible to hydrolysis, rate dependent on pH and temperature.

Data adapted from studies on benzyl nicotinate and myristyl nicotinate.[1][2]

The presence of the electron-withdrawing chloro and nitro groups on the pyridine ring is expected to make the carbonyl carbon of the ester group more electrophilic, potentially increasing the rate of hydrolysis compared to unsubstituted methyl nicotinate.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are general protocols for investigating the two primary reaction types discussed.

Protocol for Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for determining the rate of an SNAr reaction using UV-Vis spectrophotometry.[3]

  • Materials and Reagents:

    • This compound derivative

    • Nucleophile (e.g., piperidine, morpholine)

    • Anhydrous solvent (e.g., ethanol, acetonitrile)

    • Buffer solutions (if pH control is necessary)

    • UV-Vis Spectrophotometer with a thermostatted cuvette holder

    • Stopped-flow apparatus (for fast reactions)

  • Procedure:

    • Prepare a stock solution of the this compound derivative of known concentration in the chosen solvent.

    • Prepare a stock solution of the nucleophile at a concentration at least 10-fold higher than the substrate to ensure pseudo-first-order conditions.

    • Equilibrate both solutions and the spectrophotometer to the desired reaction temperature.

    • To initiate the reaction, mix the substrate and nucleophile solutions in a quartz cuvette.

    • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a wavelength where the product absorbs and the reactants do not significantly absorb.

    • Record absorbance data at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the line will be -k_obs.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile.

Protocol for Kinetic Analysis of Ester Hydrolysis

This protocol outlines a general method for studying the kinetics of ester hydrolysis using High-Performance Liquid Chromatography (HPLC).[4][5]

  • Materials and Reagents:

    • This compound derivative

    • Buffer solutions of various pH values

    • HPLC grade solvents (e.g., acetonitrile, water, methanol)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

    • Thermostatted water bath or reaction block

  • Procedure:

    • Prepare a stock solution of the this compound derivative in a suitable organic solvent.

    • Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to a pre-heated buffer solution of the desired pH.

    • At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding an equal volume of cold acetonitrile or by neutralization).

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining ester and the formed carboxylic acid.

  • Data Analysis:

    • Plot the concentration of the ester versus time.

    • Determine the order of the reaction and the rate constant by fitting the data to the appropriate integrated rate law (e.g., first-order or pseudo-first-order).

    • The pH-rate profile can be constructed by plotting the logarithm of the rate constant against the pH.

Visualizations

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The following diagram illustrates the general stepwise mechanism for the SNAr reaction of a chloronitropyridine derivative with a nucleophile.

SNAr_Mechanism sub Substrate (this compound) mc Meisenheimer Complex (Intermediate) sub->mc Attack of Nucleophile nu Nucleophile (Nu⁻) prod Product mc->prod Loss of Leaving Group lg Leaving Group (Cl⁻) mc->lg Kinetic_Workflow prep 1. Prepare Reactant Solutions init 2. Initiate Reaction (Mixing at T=const) prep->init monitor 3. Monitor Reaction Progress (e.g., UV-Vis, HPLC) init->monitor data 4. Collect Data (Concentration vs. Time) monitor->data analysis 5. Data Analysis (Plotting, Fitting) data->analysis results 6. Determine Kinetic Parameters (Rate Constant, Order) analysis->results

References

Unraveling Molecular Architecture: A Comparative Guide to 2D NMR Techniques for Product Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a reaction product's structure is a critical step. While 1D NMR provides a foundational overview, complex molecules often produce congested spectra that obscure vital structural details. Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy resolves this challenge by distributing spectral information across a second dimension, revealing intricate connectivity and spatial relationships within a molecule. This guide provides an objective comparison of three fundamental 2D NMR techniques—COSY, HSQC, and HMBC—supported by experimental data and detailed protocols to aid in the definitive structural elucidation of reaction products.

Performance Comparison of Key 2D NMR Techniques

The selection of an appropriate 2D NMR experiment is dictated by the specific structural question, sample concentration, and available instrument time. The following table summarizes and compares the key performance characteristics of COSY, HSQC, and HMBC experiments.

ParameterCOSY (Correlation Spectroscopy)HSQC (Heteronuclear Single Quantum Coherence)HMBC (Heteronuclear Multiple Bond Correlation)
Information Provided ¹H-¹H correlations through 2-3 bonds (J-coupling).[1]One-bond ¹H-¹³C correlations.[2][3]Multiple-bond (2-4 bonds) ¹H-¹³C correlations.[2][3]
Primary Application Establishing proton-proton connectivity, identifying spin systems.[4]Directly linking protons to their attached carbons.[5]Assembling molecular fragments by identifying long-range proton-carbon connections, including to quaternary carbons.[6]
Relative Sensitivity High (proton-detected).[7]Very High (proton-detected, relies on the large one-bond ¹JCH coupling).[3][7]Moderate (proton-detected, relies on smaller, long-range nJCH couplings).[4][7]
Typical Experiment Time 5 minutes to over 1 hour.[7][8]27 minutes to several hours.[8]1 to over 4 hours.[7][8]
Typical Sample Concentration > 10 mM.High concentration (25-30 mg/mL) can yield data in minutes. Lower concentrations require more scans.[1]> 50 mM recommended for good signal-to-noise.
Typical Number of Scans (per increment) 1-16.[8]2-64.[8]4-16 or more, often double that of an HSQC for a similar sample.[8]
Resolution Moderate. DQF-COSY can offer cleaner spectra at the cost of some sensitivity.[1]High resolution in both proton and carbon dimensions.Good resolution, but can be lower than HSQC.

Experimental Workflows and Logical Relationships

The effective use of these 2D NMR techniques often follows a logical progression to piece together a molecular structure. The following diagrams illustrate the typical experimental workflow and the relationship between the information obtained from each experiment.

experimental_workflow cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR 1H NMR COSY COSY 1H_NMR->COSY Identifies ¹H-¹H Spin Systems HSQC HSQC 1H_NMR->HSQC Correlates ¹H to... 13C_NMR 13C NMR 13C_NMR->HSQC ...directly attached ¹³C HMBC HMBC COSY->HMBC Connects spin systems HSQC->HMBC Identifies molecular fragments Structure_Elucidation Structure Elucidation HMBC->Structure_Elucidation Assembles the complete structure

Fig. 1: Logical workflow for structure elucidation using 2D NMR.

information_relationship Molecule Unknown Reaction Product COSY COSY (¹H-¹H Connectivity) Molecule->COSY HSQC HSQC (¹H-¹³C Direct Correlation) Molecule->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) Molecule->HMBC Structure Confirmed Structure COSY->Structure Identifies neighboring protons HSQC->Structure Assigns protons to carbons HMBC->Structure Connects molecular fragments

Fig. 2: Relationship of information from 2D NMR to the final structure.

Detailed Experimental Protocols

The following are generalized protocols for acquiring COSY, HSQC, and HMBC spectra, with parameters that may require optimization based on the specific instrument and sample.

Protocol 1: ¹H-¹H COSY Experiment

The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds.

  • Sample Preparation : Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent. Ensure the sample is fully dissolved and the solution is homogeneous to avoid poor shimming.[9]

  • Initial 1D ¹H Spectrum : Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (sweep width) and transmitter offset. This ensures that all proton signals are encompassed within the acquisition window.

  • COSY Experiment Setup :

    • Load a standard COSY parameter set (e.g., cosygpqf on Bruker systems). Do not spin the sample.[10]

    • Set the spectral width in both the direct (F2) and indirect (F1) dimensions to match the width of the 1D ¹H spectrum.[11]

    • The number of data points in the direct dimension (F2) is typically set to 1024 or 2048.

    • The number of increments in the indirect dimension (F1) is typically set between 128 and 512.

    • The number of scans per increment is usually 1 to 4 for samples with good concentration.

    • Set a relaxation delay of 1-2 seconds.

  • Acquisition and Processing :

    • Acquire the 2D data.

    • Process the data using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

    • Phase correction is typically not required for magnitude-mode COSY spectra.

Protocol 2: ¹H-¹³C HSQC Experiment

The HSQC experiment provides correlations between protons and the carbons to which they are directly attached.

  • Sample Preparation : A sample concentration of 10-30 mg/mL is recommended for optimal results.[1]

  • Initial 1D Spectra : Acquire a 1D ¹H spectrum to set the proton spectral width and offset. A 1D ¹³C spectrum is also useful for setting the carbon spectral width but is not essential as HSQC is much more sensitive.[2]

  • HSQC Experiment Setup :

    • Load a standard HSQC parameter set (e.g., hsqcedetgpsisp2.2 on Bruker systems for multiplicity-edited spectra). Do not spin the sample.

    • Set the ¹H spectral width (F2 dimension) based on the 1D proton spectrum.[2][11]

    • Set the ¹³C spectral width (F1 dimension) to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm for most organic molecules).[7]

    • The number of increments in the F1 dimension is often set between 128 and 256.

    • The number of scans per increment can range from 2 to 32, depending on the sample concentration.[8]

  • Acquisition and Processing :

    • Acquire the 2D data.

    • Process the data using appropriate window functions (e.g., squared sine-bell) and perform a two-dimensional Fourier transform.

    • Phase correction is required for phase-sensitive HSQC spectra.

Protocol 3: ¹H-¹³C HMBC Experiment

The HMBC experiment is crucial for identifying long-range correlations between protons and carbons, which helps in connecting different parts of a molecule.

  • Sample Preparation : A concentration of at least 10 mg/mL is recommended due to the lower sensitivity of this experiment.

  • Initial 1D Spectra : As with HSQC, acquire 1D ¹H and, if possible, ¹³C spectra to define the spectral windows.

  • HMBC Experiment Setup :

    • Load a standard HMBC parameter set (e.g., hmbcgplpndqf on Bruker systems). Do not spin the sample.[10]

    • Set the ¹H (F2) and ¹³C (F1) spectral widths. The ¹³C width should be large enough to include quaternary carbons (e.g., 0-220 ppm).[7]

    • The number of increments in the F1 dimension is often set between 256 and 512.

    • The number of scans per increment is typically higher than for HSQC, often ranging from 4 to 64 or more.[8]

    • The long-range coupling delay is optimized for an average nJCH coupling constant, typically around 8 Hz.[1]

  • Acquisition and Processing :

    • Acquire the 2D data.

    • Process the data similarly to the HSQC experiment. The final spectrum is usually displayed in magnitude mode.

By systematically applying these powerful 2D NMR techniques, researchers can confidently and accurately determine the structure of their reaction products, a cornerstone of successful drug discovery and development.

References

Elemental Analysis for Empirical Formula Confirmation: A Comparison Guide for Methyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, rigorous confirmation of a compound's empirical formula is a critical step in chemical synthesis and characterization. This guide provides a comparative overview of elemental analysis for verifying the empirical formula of Methyl 6-chloro-5-nitronicotinate, a key intermediate in pharmaceutical synthesis.

Empirical Formula and Theoretical Composition

This compound possesses the empirical formula C₇H₅ClN₂O₄.[1][2][3] The theoretical elemental composition, derived from its molecular weight of 216.58 g/mol , is fundamental for comparison with experimental data.[1][4]

Comparison of Analytical Methods for Empirical Formula Confirmation

Elemental analysis by combustion is a robust and widely adopted method for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[5][6][7] This technique offers high precision and accuracy, making it a gold standard for purity assessment and empirical formula verification.[5][7]

Alternatively, high-resolution mass spectrometry (HRMS) provides a powerful method to determine the accurate mass of a molecule, which can in turn be used to deduce its molecular formula. This technique offers the advantage of providing structural information alongside the elemental composition.

Below is a comparative summary of the theoretical elemental composition of this compound against hypothetical experimental data obtained from combustion analysis.

ElementTheoretical Composition (%)Experimental Data (Hypothetical) (%)
Carbon (C)38.8238.75
Hydrogen (H)2.332.35
Nitrogen (N)12.9312.88
Chlorine (Cl)16.3716.45
Oxygen (O)29.5529.57

Experimental Protocol: Combustion-Based Elemental Analysis

A detailed methodology for the elemental analysis of this compound using a modern automated CHNS analyzer is outlined below.

Objective: To experimentally determine the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample of this compound to confirm its empirical formula.

Materials and Instrumentation:

  • This compound sample

  • Automated CHNS Elemental Analyzer

  • Microbalance (accurate to ±0.001 mg)

  • Tin capsules for solid samples

  • Certified organic analytical standards (e.g., Acetanilide)

Procedure:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard. This establishes a response factor for each element (C, H, N).

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the this compound sample into a tin capsule using a microbalance.

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) enriched with oxygen. This process leads to the complete combustion of the sample, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂).

  • Gas Separation: The resulting gaseous mixture is passed through a separation column (often a gas chromatography column) to resolve the individual components (CO₂, H₂O, N₂).

  • Detection: The separated gases are quantified by a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of each gas.

  • Data Analysis: The instrument's software calculates the percentage of each element in the original sample based on the detector's signals and the initial sample weight. The results are then compared with the theoretical values calculated from the empirical formula.

Workflow for Empirical Formula Confirmation

The logical workflow for confirming the empirical formula of a synthesized compound like this compound is depicted in the diagram below.

Empirical_Formula_Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_data Data Comparison & Validation Synthesis Chemical Synthesis of This compound Purification Purification of Crude Product Synthesis->Purification Elemental_Analysis Elemental Analysis (Combustion) Purification->Elemental_Analysis Mass_Spectrometry Mass Spectrometry (Alternative Method) Purification->Mass_Spectrometry Comparison Compare Experimental and Theoretical Data Elemental_Analysis->Comparison Mass_Spectrometry->Comparison Theoretical_Calc Calculate Theoretical Elemental Composition from C₇H₅ClN₂O₄ Theoretical_Calc->Comparison Validation Empirical Formula Confirmed Comparison->Validation Data Match

Caption: Workflow for the confirmation of the empirical formula.

References

A Comparative Guide to the Synthesis and Application of Methyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for Methyl 6-chloro-5-nitronicotinate, a key intermediate in the development of various pharmaceutical compounds. It details a high-yield synthetic protocol and discusses its potential applications in the synthesis of targeted therapies, including PARP inhibitors and immunomodulators. Experimental data from peer-reviewed literature is presented to support the comparison.

Comparison of Synthetic Strategies for Nicotinic Acid Derivatives

The synthesis of substituted nicotinic acid derivatives, such as this compound, is a critical step in the development of many pharmaceuticals. Various strategies exist, often starting from different precursors. Below is a comparison of general approaches for the synthesis of related nicotinic acid compounds, which provides context for the specific synthesis of this compound.

Starting Material/MethodKey Reagents/ConditionsReported YieldAdvantagesDisadvantages
Oxidation of Alkylpyridines Nitric Acid, Sulfuric Acid~70%Readily available starting materials.Harsh reaction conditions, potential for side products.
Esterification of Nicotinic Acids Methanol, Acid Catalyst (e.g., H₂SO₄, SOCl₂)75-90%High yields, relatively clean reactions.Requires the precursor nicotinic acid.
From 6-Hydroxynicotinic Acid Thionyl chloride, Methanol90%[1]High yield, well-defined protocol.Multi-step process if starting from simpler precursors.
Halogenation of Pyridine Ring Various halogenating agentsVariableAllows for late-stage functionalization.Can be unselective, requiring separation of isomers.

High-Yield Synthesis of this compound

A robust and high-yielding method for the synthesis of this compound proceeds from 5-nitro-6-hydroxynicotinic acid. This two-step, one-pot procedure involves the formation of an acyl chloride followed by esterification.

Experimental Protocol

Materials:

  • 5-nitro-6-hydroxynicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethanol (for crystallization)

Procedure:

  • To a solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (4.7 equivalents), a catalytic amount of DMF (0.15 equivalents) is added.

  • The reaction mixture is heated to reflux for 8 hours.

  • After reflux, the excess thionyl chloride is removed by vacuum concentration.

  • The concentrated residue is dissolved in dichloromethane and the solution is cooled to -40°C.

  • Methanol (1.4 equivalents) is added slowly, ensuring the internal temperature is maintained below -30°C.

  • Following the addition of methanol, an aqueous solution of sodium bicarbonate (1 equivalent) is added, and the mixture is allowed to warm gradually to room temperature.

  • The organic phase is separated, and the solvent is removed under vacuum.

  • The crude product is then purified by crystallization from ethanol to yield this compound.

Quantitative Data:

ProductStarting MaterialYield
This compound5-nitro-6-hydroxynicotinic acid90%[1]

Application in Drug Development

This compound is a valuable building block for the synthesis of various pharmaceutical compounds, including PARP inhibitors and immunomodulators.[1] The presence of three reactive sites—the chloro, nitro, and ester groups—allows for diverse chemical modifications to generate complex molecular architectures.

Potential Role in PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The nicotinamide core is a key pharmacophore in many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate. The pyridine ring of this compound can serve as a scaffold to construct potent PARP inhibitors.

Below is a diagram illustrating a hypothetical workflow for the utilization of this compound in the synthesis of a novel PARP inhibitor.

G A This compound B Reduction of Nitro Group A->B C Methyl 5-amino-6-chloronicotinate B->C D Suzuki Coupling with Arylboronic Acid C->D E Substituted Nicotinate Intermediate D->E F Amidation with Piperazine Derivative E->F G Novel PARP Inhibitor Candidate F->G G cluster_0 Normal Cell cluster_1 Cancer Cell with BRCA Mutation A DNA Single-Strand Break B PARP Activation A->B C DNA Repair B->C D Cell Survival C->D E DNA Single-Strand Break G PARP Inhibition E->G F PARP Inhibitor F->G H Unrepaired SSB leads to Double-Strand Break G->H I Defective HR Repair (due to BRCA mutation) H->I J Cell Death (Apoptosis) I->J

References

Safety Operating Guide

Proper Disposal of Methyl 6-chloro-5-nitronicotinate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 6-chloro-5-nitronicotinate (CAS No. 59237-53-5), a halogenated and nitrated organic compound. Adherence to these procedures is critical to protect personnel and the environment.

I. Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. Before handling, it is crucial to be aware of its associated risks.[1][2][3][4]

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2][5]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][5]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2][5]

  • Harmful if Swallowed (H302): A significant hazard highlighted for this chemical.[3][4]

Mandatory Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][5]

  • Use only in a well-ventilated area or outdoors.[1][2][5]

  • Wash hands thoroughly after handling.[1][2][5]

Hazard StatementGHS ClassificationDescription
H315Skin Irritation, Category 2Causes skin irritation[1][2]
H319Eye Irritation, Category 2Causes serious eye irritation[1][2]
H335Specific target organ toxicity – single exposure, Category 3May cause respiratory irritation[1][2]
H302Acute toxicity, oralHarmful if swallowed[3][4]

II. Segregation and Waste Collection: The Critical First Step

Proper segregation of chemical waste is the foundation of safe disposal. Due to its chemical nature, this compound falls into specific waste categories that must not be mixed with others.

Classification:

  • Halogenated Organic Waste: As a chlorinated compound, it must be disposed of in a designated container for halogenated organic waste.[6][7][8] Do not mix with non-halogenated organic wastes.[6][9]

  • Nitro Compound Waste: This compound is also a nitrated organic. Waste containing nitro compounds is considered hazardous and requires special handling.[10]

Collection Protocol:

  • Designated Container: Use a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste."

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations.[7]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.[1][2][7] The container should be kept closed except when adding waste.[7][8]

III. Chemical Incompatibility: Preventing Dangerous Reactions

Mixing incompatible chemicals can lead to violent reactions, explosions, or the release of toxic gases.[11][12] It is imperative to prevent this compound from coming into contact with the following:

  • Strong Oxidizing Agents [13]

  • Strong Bases and Amines [11][14]

  • Acids: Mixing with acids should be avoided. Spent nitrating acid mixtures require careful neutralization before disposal.[10][15]

  • Combustible Materials [11]

Note: A delayed but violent reaction can occur when nitric acid is mixed with organic compounds.[12] Although this product is a nitrated compound and not nitric acid itself, caution should be exercised with similar mixtures.

IV. Step-by-Step Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal facility. Do not attempt to dispose of this chemical down the drain or in regular trash.[10]

Operational Plan:

  • Containment: Ensure the waste is in a properly sealed and labeled container as described in Section II.

  • Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety office to schedule a pickup for hazardous waste.[10]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Handover: Transfer the waste container to the authorized waste management personnel for transportation to a licensed treatment and disposal facility.[1]

Below is a workflow diagram illustrating the proper disposal procedure.

cluster_0 Step 1: Preparation & Segregation cluster_1 Step 2: Storage & Incompatibility cluster_2 Step 3: Final Disposal A Wear appropriate PPE B Handle in a well-ventilated area A->B C Segregate as Halogenated and Nitrated Organic Waste B->C D Use designated, sealed, and labeled waste container C->D E Store in a cool, dry, ventilated area D->E F Ensure separation from incompatible chemicals (e.g., strong oxidizers, bases, acids) E->F G Contact Environmental Health & Safety (EHS) for pickup F->G H Complete required waste disposal documentation G->H I Transfer to authorized hazardous waste personnel H->I J Disposal at a licensed facility I->J

Caption: Disposal workflow for this compound.

V. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use absorbent pads to contain the material. Place the used absorbent materials into a sealed, labeled plastic bag or container for disposal as hazardous waste.[7]

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.[7]

  • Decontamination: Thoroughly decontaminate the area after the spill has been cleaned up.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, building a culture of safety and responsibility that extends beyond the product itself.

References

Personal protective equipment for handling Methyl 6-chloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 6-chloro-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 59237-53-5) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2][3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][4][5]

GHS Hazard Statements:

  • H302: Harmful if swallowed[4][5]

  • H315: Causes skin irritation[1][2][3][4][5]

  • H319: Causes serious eye irritation[1][2][3][4][5]

  • H335: May cause respiratory irritation[1][2][3][4][5]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesWear chemical-impermeable gloves, such as nitrile or neoprene.[1] Inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron is recommended.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] In case of fire, wear a self-contained breathing apparatus.[1][2][3]
Occupational Exposure Limits (OELs)

No specific occupational exposure limits have been established for this compound. Therefore, it is prudent to adhere to the established limits for a structurally related compound, pyridine. These values should be used as a guideline to minimize exposure.

OrganizationTWA (8-hour)STEL (15-minute)Notes
OSHA (PEL) 5 ppm (15 mg/m³)[4][6]-Permissible Exposure Limit
NIOSH (REL) 5 ppm (15 mg/m³)[6]-Recommended Exposure Limit
ACGIH (TLV) 1 ppm (3.1 mg/m³)[1]-Threshold Limit Value

Operational and Disposal Plans

Experimental Protocol: Safe Handling of this compound

This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Keep the container tightly closed and store in a well-ventilated place.[1][2][3] The substance should be stored locked up.[1][2][3]

2. Handling the Compound:

  • Work exclusively within a certified chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]

  • Avoid contact with skin and eyes.[1]

  • When weighing or transferring the solid, use techniques that minimize dust generation.

  • Wash hands thoroughly after handling.[1][2][3]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[7]

  • Do not use combustible materials, such as sawdust, to absorb the spill.

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Contaminated clothing should be removed and washed before reuse.[1][2]

4. Disposal Plan:

  • Dispose of all waste, including contaminated PPE and absorbent materials, as hazardous waste.

  • This compound is a chlorinated organic compound and should not be disposed of down the drain.[5][8]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

Emergency First Aid Procedures
  • If Inhaled: Move the person to fresh air.[1][2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[1][2][3] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][3]

  • If Swallowed: Rinse mouth with water.[1][2][3] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_hood Work in Fume Hood prep_ppe->handle_hood prep_hood Verify Fume Hood Operation prep_hood->handle_hood prep_emergency Locate Emergency Equipment prep_emergency->handle_hood handle_avoid Avoid Inhalation & Contact handle_hood->handle_avoid handle_wash Wash Hands After Handling handle_avoid->handle_wash spill_event Spill Occurs handle_avoid->spill_event dispose_collect Collect in Labeled Container handle_wash->dispose_collect spill_evacuate Evacuate Area spill_event->spill_evacuate Major Spill spill_absorb Absorb with Inert Material spill_event->spill_absorb Minor Spill spill_evacuate->spill_absorb spill_collect Collect Waste spill_absorb->spill_collect spill_collect->dispose_collect dispose_waste Dispose as Hazardous Waste dispose_collect->dispose_waste

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.